3,4-Dibromophenylboronic acid
Description
BenchChem offers high-quality 3,4-Dibromophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,4-dibromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBr2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRCGHFBJLPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dibromophenylboronic Acid: Properties, Synthesis, and Core Applications
This guide provides a comprehensive technical overview of 3,4-Dibromophenylboronic acid, a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, reactivity, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: A Versatile Difunctional Building Block
3,4-Dibromophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a boronic acid group [-B(OH)₂] and two bromine atoms. This unique trifunctional arrangement makes it an exceptionally valuable and versatile building block in organic synthesis. The boronic acid moiety serves as a robust handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling reaction, while the two distinct bromine atoms offer sequential or differential reactivity for further functionalization.[1][2] Its stability, ease of handling compared to many other organometallics, and predictable reactivity have cemented its role in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[3]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 3,4-Dibromophenylboronic acid dictate its handling, storage, and reaction conditions. As with many boronic acids, it may exist in equilibrium with its cyclic anhydride trimer, a boroxine.
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Number | 153487-73-9 |
| Molecular Formula | C₆H₅BBr₂O₂ |
| Molecular Weight | 279.73 g/mol |
| Appearance | White to off-white solid (powder or crystals) |
| Melting Point | >300 °C |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMF; sparingly soluble in water. |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3,4-Dibromophenylboronic acid.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring will exhibit a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet) due to their coupling relationships. The two acidic protons of the boronic acid group (-B(OH)₂) often appear as a broad singlet, which can exchange with D₂O.
-
¹³C NMR: The carbon NMR will display six signals for the aromatic carbons, with the carbon atom directly attached to the boron atom (the ipso-carbon) showing a characteristically broad signal or being difficult to observe due to quadrupolar relaxation.
-
¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. For a tricoordinate (sp² hybridized) boronic acid, the ¹¹B NMR spectrum typically shows a single, broad resonance in the range of δ 28-34 ppm.[4] This chemical shift distinguishes it from tetracoordinate boronate species, which appear further upfield.
Synthesis and Purification
The most common and reliable synthesis of arylboronic acids involves a lithium-halogen exchange followed by borylation.[5] This method is highly effective for preparing 3,4-Dibromophenylboronic acid from readily available precursors.
A representative synthetic route begins with 1,2-dibromo-4-iodobenzene. The significantly higher reactivity of the carbon-iodine bond allows for selective metal-halogen exchange.
-
Lithiation: The starting material is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Halogen Exchange: A solution of an organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively replaces the iodine atom with lithium, forming a highly reactive aryllithium intermediate. The causality for this selectivity lies in the lower bond dissociation energy of the C-I bond compared to the C-Br bond.
-
Borylation: A borate ester, such as trimethyl borate [B(OMe)₃] or triisopropyl borate [B(Oi-Pr)₃], is then added to the reaction mixture. The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester.
-
Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This hydrolysis step protonates the boronate ester intermediate, yielding the final 3,4-Dibromophenylboronic acid product.[5]
Purification is typically achieved by extraction followed by recrystallization from a suitable solvent system or by silica gel column chromatography to remove any unreacted starting material or side products.
Chemical Reactivity and Flagship Application: The Suzuki-Miyaura Coupling
The synthetic utility of 3,4-Dibromophenylboronic acid is dominated by its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds.[6]
The Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] The base is a critical component, required to activate the boronic acid for the transmetalation step.[6]
The presence of two bromine atoms on the phenyl ring allows for selective or double coupling reactions. By carefully controlling the stoichiometry of the coupling partner and reaction conditions, chemists can functionalize one bromine atom while leaving the other intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building complex, unsymmetrical biaryl structures.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical coupling reaction. The success of the reaction is validated by the consumption of starting materials and the appearance of a new, less polar product, which can be monitored by Thin Layer Chromatography (TLC).
Objective: To synthesize 3-bromo-4-phenyl-phenylboronic acid via a selective Suzuki-Miyaura coupling.
Reagents & Materials:
-
3,4-Dibromophenylboronic acid (1.0 eq)
-
Aryl Halide (e.g., Iodobenzene) (1.1 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1)
-
Reaction Vessel (e.g., Schlenk flask or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, MgSO₄, silica gel)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,4-Dibromophenylboronic acid, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe. Stir the resulting suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask. The choice of catalyst and ligand can be crucial and is often optimized for specific substrates.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. The reaction progress can be monitored by TLC, observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.
Safety and Handling
As a laboratory chemical, 3,4-Dibromophenylboronic acid requires careful handling. Based on safety data for closely related bromophenylboronic acids, the compound should be considered an irritant.[9][10]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture to prevent degradation.
Conclusion
3,4-Dibromophenylboronic acid stands out as a highly strategic and enabling reagent in synthetic chemistry. Its true power lies in the combination of a versatile boronic acid handle for robust C-C bond formation and two differentially reactive bromine atoms, which serve as latent functional groups for subsequent transformations. This trifunctional nature provides chemists with a platform for the efficient and controlled construction of complex, highly substituted aromatic scaffolds, making it an indispensable tool in the pursuit of novel pharmaceuticals and advanced functional materials.
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3,4-Dibromophenylboronic Acid: A Core Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 3,4-Dibromophenylboronic acid is a pivotal reagent in modern organic chemistry, valued for its role as a versatile building block in the construction of complex molecular architectures. Its defining characteristic—a phenyl ring functionalized with both a boronic acid moiety and two bromine atoms—provides multiple reactive sites for sequential, regioselective transformations. This guide offers a comprehensive overview of its fundamental properties, including its precise molecular weight, detailed protocols for its synthesis, and an exploration of its primary application in Suzuki-Miyaura cross-coupling reactions. For professionals in drug discovery, this document elucidates the compound's strategic importance in creating novel therapeutics, grounded in the principles of molecular design and synthetic accessibility.
Introduction to Phenylboronic Acids
Boronic acids, and their derivatives, have become indispensable tools in the landscape of pharmaceutical and materials science research.[1] Characterized by a carbon-boron bond and two hydroxyl groups, these organoboron compounds exhibit a unique combination of stability, versatile reactivity, and relatively low toxicity.[2] Their prominence is largely attributed to their critical role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][3]
Among the vast library of available boronic acids, multi-functionalized derivatives such as 3,4-Dibromophenylboronic acid offer advanced strategic advantages. The presence of two bromine atoms on the phenyl ring, in addition to the boronic acid group, allows for a stepwise and site-selective elaboration of the molecular scaffold. This capability is of paramount importance in drug development, where the precise installation of different substituents is key to optimizing a compound's pharmacological profile.[4] This guide focuses specifically on the properties, synthesis, and applications of 3,4-Dibromophenylboronic acid as a core component in advanced chemical synthesis.
Core Physicochemical Properties
The foundation of any synthetic endeavor is a precise understanding of the reagents involved. The molecular weight and other physical properties of 3,4-Dibromophenylboronic acid are crucial for stoichiometric calculations, reaction monitoring, and purification.
| Property | Value | Source |
| Molecular Weight | 279.74 g/mol | Calculated |
| Molecular Formula | C₆H₅BBr₂O₂ | Calculated |
| CAS Number | 1228180-83-3 | [5] |
| Appearance | White to off-white powder/crystals | Typical |
| Melting Point | >300 °C (decomposes) | Varies |
Note: Physical properties such as melting point can vary depending on purity and the presence of the corresponding boroxine anhydride, which can form upon dehydration.
Synthesis and Purification
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. A common and reliable method for preparing 3,4-Dibromophenylboronic acid starts from 1,2-dibromobenzene.
Causality in Experimental Design
The chosen synthetic route relies on a low-temperature lithium-halogen exchange to generate a highly reactive aryllithium species.
-
Low Temperature (-78 °C): This is critical to prevent side reactions, such as the elimination of lithium bromide to form benzyne, and to control the regioselectivity of the lithiation.
-
n-Butyllithium (n-BuLi): This strong organometallic base is effective for the lithium-halogen exchange with aryl bromides.
-
Trimethyl Borate (B(OMe)₃): This electrophilic boron source efficiently traps the nucleophilic aryllithium intermediate.
-
Acidic Workup: Hydrolysis of the resulting boronate ester with acid is necessary to yield the final boronic acid product.[6]
General Synthesis Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The two bromine atoms on 3,4-Dibromophenylboronic acid have different reactivities, which can be exploited for selective mono-coupling reactions under carefully controlled conditions, leaving the second bromine available for subsequent transformations.
This protocol is a representative example for the coupling of an aryl halide with 3,4-Dibromophenylboronic acid. [7]
-
Reagent Preparation: To a reaction vessel, add 3,4-Dibromophenylboronic acid (1.2 equiv), the desired aryl halide (e.g., 4-iodoanisole, 1.0 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the degassed mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.
Role in Drug Discovery
The structural motif of 3,4-Dibromophenylboronic acid is a powerful tool for medicinal chemists. It allows for the generation of diverse chemical libraries by acting as a scaffold. One bromine can be coupled via a Suzuki reaction, the boronic acid can be used in a subsequent coupling or other transformation (e.g., Chan-Lam amination), and the final bromine can be functionalized in a third step. This stepwise approach provides access to complex, three-dimensionally diverse molecules from a single, readily available starting material. [1][8]
Caption: Use of 3,4-dibromophenylboronic acid as a scaffold in drug discovery.
Conclusion
3,4-Dibromophenylboronic acid, with a molecular weight of 279.74 g/mol , is far more than a simple chemical with a defined mass. It represents a strategic starting point for complex organic synthesis. Its trifunctional nature empowers researchers and drug development professionals to build molecular complexity in a controlled and predictable manner. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura coupling, is essential for leveraging its full potential in the creation of novel materials and life-saving therapeutics.
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Introduction: The Significance of 3,4-Dibromophenylboronic Acid and Its Solubility
An In-depth Technical Guide to the Solubility of 3,4-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
3,4-Dibromophenylboronic acid (CAS No. 1228180-83-3) is a valuable synthetic intermediate belonging to the versatile class of organoboron compounds.[1] Its structure, featuring a phenyl ring substituted with two bromine atoms and a boronic acid moiety [-B(OH)₂], makes it a powerful building block in modern organic chemistry. Boronic acids are indispensable reagents, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds to construct complex molecular architectures.[2][3][4] This capability is crucial in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2][5][6]
The solubility of 3,4-Dibromophenylboronic acid is a critical physical property that dictates its utility. For synthetic chemists, understanding solubility is paramount for selecting appropriate reaction solvents, optimizing reaction kinetics, and developing effective purification strategies. For drug development professionals, solubility data is foundational for formulation design, influencing bioavailability and the ultimate therapeutic efficacy of a potential drug candidate.[7] This guide provides a comprehensive overview of the solubility characteristics of 3,4-Dibromophenylboronic acid, the underlying chemical principles, a robust experimental protocol for its determination, and its practical implications.
Core Physicochemical Properties
A compound's fundamental properties provide the first clues to its solubility behavior.
| Property | Value |
| CAS Number | 1228180-83-3[1] |
| Molecular Formula | C₆H₅BBr₂O₂[1] |
| Molecular Weight | 279.72 g/mol [1] |
| Appearance | Typically an off-white to light beige crystalline powder.[8][9] |
The presence of two bromine atoms significantly increases the molecular weight and alters the electronic nature of the phenyl ring compared to unsubstituted phenylboronic acid, which in turn influences its interactions with various solvents.
Factors Governing the Solubility of Boronic Acids
The solubility of boronic acids is more complex than that of typical organic compounds due to the unique chemistry of the boronic acid group. Several interconnected factors must be considered.
The Acid-Anhydride Equilibrium
A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[10][11] This equilibrium is highly dependent on the solvent, temperature, and the specific substituents on the aryl ring.[10]
-
Causality: The presence of both the boronic acid and its less polar boroxine form in a solid sample or in solution complicates solubility measurements. Since the two species have significantly different solubilities, failure to account for this equilibrium can lead to inconsistent and non-reproducible data.[10] This is a primary reason why reliable, quantitative solubility data for many boronic acids is scarce.
Solvent Polarity and Hydrogen Bonding
Like other organic molecules, the solubility of 3,4-Dibromophenylboronic acid is governed by the principle of "like dissolves like."
-
Expert Insight: The boronic acid group, with its two hydroxyls, can act as both a hydrogen bond donor and acceptor, favoring interactions with polar, protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones).[12][13] Conversely, its solubility is very low in non-polar hydrocarbon solvents.[10][14] The dibrominated phenyl ring contributes significant non-polar character, creating a molecule with dual characteristics that must be matched with an appropriate solvent.
pH and Ionization
In aqueous media, boronic acids are weak Lewis acids.[15] At high pH, the boronic acid can be deprotonated to form the more water-soluble boronate anion [-B(OH)₃]⁻.[16]
-
Causality: This property can be exploited to enhance aqueous solubility for specific applications, such as in certain biological assays or purification protocols involving aqueous extraction.
Complexation with Diols
Boronic acids are well-known to form reversible covalent complexes (boronate esters) with 1,2- and 1,3-diols, a feature widely used in glucose sensing and drug delivery.[3][17][18]
-
Application Insight: This interaction can significantly increase the aqueous solubility of otherwise poorly soluble boronic acids. For instance, formulating boronic acid-containing drugs with polyols like mannitol can prevent the formation of the less soluble boroxine and enhance solubility.[7]
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An In-depth Technical Guide to the Stability and Storage of 3,4-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 3,4-Dibromophenylboronic Acid in Modern Synthesis
3,4-Dibromophenylboronic acid is a versatile organoboron compound of significant interest in organic chemistry and drug discovery. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This reaction allows for the construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] The two bromine atoms on the phenyl ring offer multiple reaction sites for sequential, site-selective cross-coupling reactions, making it a valuable building block for creating diverse molecular libraries.
However, the efficacy of 3,4-dibromophenylboronic acid is intrinsically linked to its purity and stability. Like many boronic acids, it is susceptible to degradation, which can compromise reaction yields, introduce impurities, and lead to inconsistent experimental outcomes.[6] This guide delves into the chemical principles governing its stability and provides actionable protocols to preserve its integrity from the stock container to the reaction flask.
The Chemical Stability Profile: Understanding Degradation Pathways
The stability of 3,4-dibromophenylboronic acid is primarily challenged by three key chemical processes: protodeboronation, oxidation, and the formation of boroxine anhydrides. An understanding of these pathways is essential for mitigating degradation.
Protodeboronation: The Primary Degradation Concern
Protodeboronation is the most common decomposition pathway for arylboronic acids, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[7][8] This process converts the valuable boronic acid into the corresponding arene (1,2-dibromobenzene), a non-reactive byproduct in the context of Suzuki coupling.
The reaction is particularly accelerated under basic aqueous conditions, which are often employed in Suzuki-Miyaura coupling.[1][7] The mechanism involves the formation of a more reactive arylboronate anion (ArB(OH)₃⁻), which is then susceptible to protonolysis by water or other protic sources.[8] Electron-withdrawing substituents on the aryl ring can influence the rate of this process.
Oxidation: An Inevitable Challenge in Air
The C-B bond is also susceptible to cleavage by oxidative processes, yielding a hydroxyl group in its place. This converts 3,4-dibromophenylboronic acid into 3,4-dibromophenol. This oxidative degradation can be initiated by atmospheric oxygen and reactive oxygen species (ROS) like hydrogen peroxide.[9][10] While often slower than protodeboronation under typical Suzuki conditions, oxidation represents a significant pathway for degradation during long-term storage and handling in the presence of air.[6][11] The oxidation mechanism can be complex, sometimes involving radical intermediates, and can be catalyzed by trace metal impurities.[9]
Boroxine Formation: A Reversible Dehydration
In the solid state or in non-aqueous solutions, boronic acids can undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines. This is a dehydration process where three molecules of the boronic acid lose three molecules of water. While boroxine formation affects the compound's molecular weight and can complicate characterization and stoichiometry calculations, it is generally a reversible process.[12] The addition of water will hydrolyze the boroxine back to the monomeric boronic acid. However, the presence of varying amounts of anhydride is a common source of impurity and inconsistency in commercially available boronic acids.
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation and transformation pathways for 3,4-Dibromophenylboronic acid.
Best Practices for Storage and Handling
To mitigate the degradation pathways discussed above, adherence to strict storage and handling protocols is paramount. The primary goals are to minimize exposure to moisture, oxygen, light, and elevated temperatures.
Long-Term Storage Protocols
For maintaining the integrity of 3,4-dibromophenylboronic acid over extended periods, the following conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Refrigerator/Freezer) | Reduces the rate of all chemical degradation pathways.[13][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation by displacing atmospheric oxygen. |
| Container | Tightly sealed, opaque glass or amber vial | Prevents exposure to moisture and light. Glass is preferred for its inertness.[13][15] |
| Light | Store in the dark (e.g., in a box or cabinet) | Prevents potential light-catalyzed oxidation.[14] |
| Moisture | Store in a desiccator or dry environment | Minimizes water availability for protodeboronation and boroxine hydrolysis. |
Experimental Workflow: Handling and Solution Preparation
Careful handling during experimental setup is just as critical as long-term storage. The following workflow is designed to preserve the reagent's integrity right up to the point of reaction.
Caption: Recommended workflow for handling 3,4-Dibromophenylboronic acid.
Step-by-Step Protocol for Solution Preparation (Suzuki Coupling Example):
-
Equilibration: Remove the sealed container of 3,4-dibromophenylboronic acid from cold storage and place it in a desiccator. Allow it to warm to ambient temperature before opening to prevent atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: Perform all subsequent manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Dispensing: Quickly weigh the required amount of the solid into a dry, pre-tared flask that has been purged with argon or nitrogen.
-
Solvation: Add the appropriate anhydrous solvent (e.g., dioxane, THF, DME) via a dry syringe.[16] Many Suzuki reactions use aqueous bases, but the boronic acid solution itself should be prepared under anhydrous conditions if possible.[17]
-
Usage: Use the freshly prepared solution immediately. Do not store solutions of boronic acids for extended periods, as degradation is much faster in solution than in the solid state.
Analytical Methods for Purity and Stability Assessment
Regularly assessing the purity of 3,4-dibromophenylboronic acid is crucial for troubleshooting reactions and ensuring reproducibility. Several analytical techniques are well-suited for this purpose.
| Analytical Technique | Advantages | Disadvantages | Application Notes |
| ¹H NMR | - Fast and readily available.- Can quantify protodeboronation byproduct (1,2-dibromobenzene). | - Boroxine formation can complicate spectra.- May not detect all inorganic impurities. | Look for the appearance of new aromatic signals corresponding to the byproduct. |
| HPLC / UHPLC-MS | - Highly sensitive and quantitative.[12]- Excellent for monitoring degradation over time.[18]- Can separate the boronic acid from its degradation products. | - Requires method development.- Boronic acids can exhibit poor peak shape on some columns. | Reverse-phase chromatography with a C18 column and an acidic mobile phase (e.g., with formic acid) is a common starting point. |
| ¹¹B NMR | - Directly observes the boron atom.- Can distinguish between boronic acid and boroxine species. | - Less common technique.- Lower sensitivity than ¹H NMR. | A sharp signal indicates the monomeric acid, while a broader signal can suggest the presence of boroxines. |
| GC-MS | - Good for volatile byproducts like 1,2-dibromobenzene. | - Boronic acids are non-volatile and require derivatization. | Primarily useful for confirming the identity of the protodeboronation product. |
Conclusion: Ensuring Success Through Stability
The utility of 3,4-dibromophenylboronic acid as a synthetic building block is undeniable. However, its inherent instability necessitates a disciplined and informed approach to its storage and handling. By understanding the mechanisms of protodeboronation and oxidation and by implementing the rigorous protocols outlined in this guide—including cold, dark, and inert storage, and careful handling during experimental setup—researchers can protect the integrity of this valuable reagent. The investment in proper handling practices pays dividends in the form of reliable, reproducible, and high-yielding synthetic outcomes, ultimately accelerating the pace of discovery in chemical and pharmaceutical development.
References
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Al-Zoubi, R. M., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
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Chen, J., et al. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. Protodeboronation. Available at: [Link]
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Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. ChemRxiv. Available at: [Link]
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Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Available at: [Link]
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ResearchGate. Download Table: Oxidation of phenylboronic acid with oxygen catalyzed by alloxazinium salt 2 a. Available at: [Link]
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Billingsley, K. L., & Barder, T. E. (2013). Improving the oxidative stability of boronic acids through stereoelectronic effects. Beilstein Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. Plausible reaction mechanism for oxidation of phenyl boronic acid under.... Available at: [Link]
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Li, M., et al. (2019). Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. Green Chemistry. Available at: [Link]
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National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
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American Elements. What are the analytical methods for determining the purity of Boric acid - 10B?. Available at: [Link]
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Kumar, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. HAN University of Applied Sciences. Available at: [Link]
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Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
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Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
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LaboChem. 4-Bromophenylboronic acid Safety Data Sheet. Available at: [Link]
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University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]
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National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
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University of California, Riverside. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
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National Institutes of Health. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]
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National Institutes of Health. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
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MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available at: [Link]
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ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
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National Institutes of Health. (4-Bromophenyl)boronic acid. PubChem. Available at: [Link]
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MDPI. Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process. Available at: [Link]
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ResearchGate. Screening of pathways modulating targeted degradation of BRD4. Available at: [Link]
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A Technical Safety & Handling Guide for 3,4-Dihalogenated Phenylboronic Acids
Foreword for the Research Professional: This guide provides a detailed examination of the safety, handling, and emergency protocols for 3,4-Dibromophenylboronic acid. A critical aspect of scientific integrity is acknowledging data limitations. As of this writing, a comprehensive, publicly available Safety Data Sheet (SDS) for 3,4-Dibromophenylboronic acid (CAS 153487-75-9) is not readily accessible. Therefore, to provide the most accurate and relevant safety guidance, this document will utilize data from the closely related structural analog, 3,4-Dichlorophenylboronic acid (CAS 151169-75-4) . The shared di-halogenated phenylboronic acid core suggests a congruent hazard profile. This approach, common in chemical safety assessment, allows us to establish a robust baseline for safe laboratory practices. All protocols and hazard information should be treated as essential preliminary guidance pending an in-house risk assessment with the specific batch of 3,4-Dibromophenylboronic acid to be used.
Section 1: Chemical Identification and Physicochemical Properties
Understanding the fundamental properties of a chemical is the foundation of a thorough risk assessment. While 3,4-Dibromophenylboronic acid is the topic of interest, key identification and safety data are derived from its chloro-analog.
| Property | 3,4-Dibromophenylboronic Acid (Target) | 3,4-Dichlorophenylboronic Acid (Analog) | Data Source |
| CAS Number | 153487-75-9 | 151169-75-4 | [1][2] |
| Molecular Formula | C₆H₅BBr₂O₂ | C₆H₅BCl₂O₂ | |
| Molecular Weight | 279.72 g/mol | 190.82 g/mol | |
| Appearance | Not specified (likely off-white solid) | Powder | [1] |
| Primary Use | For R&D use only | For R&D use only / Laboratory chemicals | [1][2] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. The classification for 3,4-Dichlorophenylboronic acid serves as our primary reference.[2]
GHS Classification Summary (based on 3,4-Dichlorophenylboronic acid)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion / Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (STOT) - SE | 3 | H335: May cause respiratory irritation |
This classification indicates that the compound is hazardous upon ingestion and is a significant irritant to the skin, eyes, and respiratory system. The causality stems from the acidic nature of the boronic acid group and the reactivity of the halogenated aromatic ring, which can interact with biological macromolecules, leading to cellular irritation and damage.
Caption: Decision logic for selecting appropriate PPE.
Safe Handling and Hygiene Practices
-
Avoid all personal contact, including the inhalation of dust. [3]* Wash hands thoroughly with soap and water after handling and before leaving the laboratory. [4]* Do not eat, drink, or smoke in areas where the chemical is handled or stored. [4]* Minimize dust generation during transfer. [4]Use a spatula and weigh the material on weighing paper or in a tared container within the fume hood.
Conditions for Safe Storage
-
Temperature: Store in a cool, dry, well-ventilated area. [3]Some suppliers recommend refrigeration. [5]* Atmosphere: Phenylboronic acids can dehydrate over time to form cyclic anhydrides (boroxines). While not necessarily more hazardous, this changes the stoichiometry of reactions. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is best practice.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids. [6]Contact with these materials can lead to vigorous, exothermic reactions.
-
Container: Keep in the original, tightly sealed container. [3]Ensure containers are clearly labeled.
Section 4: Emergency & First-Aid Procedures
Rapid and correct response to an exposure is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment, including eyewash stations and safety showers.
Immediate First-Aid Protocol:
-
In Case of Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [1][5][7]If the person feels unwell or breathing is difficult, call a poison center or physician. [5][7]2. In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. [5][7]Remove all contaminated clothing and wash it before reuse. [5]If skin irritation develops and persists, seek medical advice. [5]3. In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. [1][6][5]Remove contact lenses if present and easy to do so. Continue rinsing. [1][6][5]If eye irritation persists, seek immediate medical attention from a specialist. [5]4. In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. [1]Rinse the mouth thoroughly with water. Call a poison center or physician immediately. [1]
Caption: Decision tree for first-aid response to exposure.
Section 5: Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: This material is a combustible solid. [3]Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. In the event of a fire, hazardous decomposition products may be released, including carbon oxides, hydrogen bromide, and boron oxides. [6]Firefighters must wear self-contained breathing apparatus (SCBA).
-
Accidental Release: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. [4][3]For major spills, evacuate the area and alert emergency responders. [3]Prevent the material from entering drains or waterways. [3]
Section 6: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Procedure: Dispose of contents and container to an approved waste disposal plant. [6][5][7]Do not mix with other waste streams. The material should be in a clearly labeled, sealed container.
References
-
Combi-Blocks, Inc. (2023). Safety Data Sheet: 2-Bromo-6-fluorophenylboronic acid.
-
AK Scientific, Inc. (Date not specified). Safety Data Sheet: 4-Methylphenylboronic acid.
-
ChemicalBook. (2025). 3,4-Dichlorophenylboronic acid - Safety Data Sheet.
-
Santa Cruz Biotechnology, Inc. (Date not specified). Safety Data Sheet: 4-Bromophenylboronic acid.
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Bromophenylboronic acid.
-
Fisher Scientific. (2025). Safety Data Sheet: 3-Bromophenylboronic acid.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Aminophenylboronic acid hydrochloride.
-
TCI Chemicals. (2025). Safety Data Sheet: 4-Bromophenylboronic Acid.
-
MedChemExpress. (2025). 3,4-Dichlorophenylboronic acid - Safety Data Sheet.
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Diphenylamino)phenylboronic acid.
-
Fisher Scientific. (2021). Safety Data Sheet: 3,4-Difluorophenylboronic acid.
-
SD Fine-Chem Limited. (Date not specified). Chemwatch GHS SDS: 4-BROMOPHENYLBORIC ACID.
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Introduction: The Role of 3,4-Dibromophenylboronic Acid in Modern Synthesis
An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dibromophenylboronic Acid
3,4-Dibromophenylboronic acid is a pivotal building block in contemporary organic chemistry and drug discovery. As a versatile bifunctional reagent, it serves as a cornerstone in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its two bromine atoms and one boronic acid group offer orthogonal reactivity, enabling chemists to construct complex molecular architectures through sequential, site-selective functionalization. The precise characterization of this starting material is paramount to ensure the success and reproducibility of these synthetic endeavors. Among the suite of analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for structural elucidation and purity assessment.
This guide provides an in-depth exploration of the ¹H NMR spectrum of 3,4-dibromophenylboronic acid. We will dissect the theoretical underpinnings of its spectral features, present a field-proven protocol for acquiring high-quality data, and offer insights into overcoming common challenges associated with the NMR analysis of boronic acids.
Part 1: Theoretical Framework for Spectral Interpretation
The ¹H NMR spectrum of an aromatic compound is dictated by the chemical environment of each proton, which influences its chemical shift (δ), and its spatial relationship to neighboring protons, which determines its splitting pattern (multiplicity) and coupling constants (J).
Molecular Structure and Proton Environments
3,4-Dibromophenylboronic acid possesses a 1,2,4-trisubstituted benzene ring, resulting in three unique aromatic protons, designated here as H-2, H-5, and H-6.
Caption: Structure of 3,4-Dibromophenylboronic acid with proton numbering.
-
H-2: This proton is ortho to the boronic acid group and meta to the bromine at C-3.
-
H-5: This proton is ortho to the bromine at C-4 and meta to the bromine at C-3.
-
H-6: This proton is ortho to the boronic acid group and ortho to H-5.
Predicting the Splitting Pattern
The interactions between these protons create a distinct splitting pattern, often referred to as an AMX or ABX spin system. The magnitude of the coupling constant (J) is distance-dependent:
-
Ortho coupling (³JHH): Typically 7-9 Hz, occurs between protons on adjacent carbons.
-
Meta coupling (⁴JHH): Typically 2-3 Hz, occurs between protons separated by one carbon.
-
Para coupling (⁵JHH): Typically <1 Hz, often not resolved.
Based on these principles, we can predict the multiplicity of each signal:
-
H-6: Coupled to H-5 via an ortho interaction (³J ≈ 8 Hz). It will appear as a doublet .
-
H-5: Coupled to H-6 via an ortho interaction (³J ≈ 8 Hz) and to H-2 via a meta interaction (⁴J ≈ 2 Hz). It will appear as a doublet of doublets (dd) .
-
H-2: Coupled to H-5 via a meta interaction (⁴J ≈ 2 Hz). It will appear as a doublet (d) , though sometimes it may appear as a narrow singlet if the coupling is not well-resolved.
Caption: ¹H-¹H coupling relationships in 3,4-dibromophenylboronic acid.
Chemical Shift (δ) Considerations
The chemical shifts are influenced by the electronic effects of the substituents. Both bromine and the boronic acid group are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a higher frequency (further downfield) compared to benzene (7.26 ppm).[1][2] Protons ortho to the strongly anisotropic boronic acid group (H-2 and H-6) are expected to be the most downfield.
Part 2: A Validated Experimental Protocol for Data Acquisition
Acquiring a clean, interpretable ¹H NMR spectrum of a boronic acid requires careful attention to sample preparation due to their propensity to form cyclic anhydrides known as boroxines.[3] This equilibrium between the monomeric acid and the trimeric boroxine can lead to signal broadening or the appearance of multiple sets of signals, complicating analysis.
The Boronic Acid-Boroxine Equilibrium
The formation of boroxine is a dehydration reaction that is often catalyzed by trace amounts of acid and is reversible upon the addition of water. To ensure the spectrum reflects the monomeric species, the equilibrium must be shifted decisively to the left.
Caption: The reversible equilibrium between a phenylboronic acid and its boroxine.
Step-by-Step Methodology
-
Solvent Selection (The Critical Choice): Standard deuterated chloroform (CDCl₃) is often a poor choice as it can fail to break up the boroxine oligomers.[3] Protic or highly polar coordinating solvents are superior.
-
Primary Recommendation: Deuterated dimethyl sulfoxide (DMSO-d₆). Its high polarity and ability to form hydrogen bonds effectively solvate the boronic acid, disrupting the boroxine trimer.
-
Alternative: Deuterated methanol (CD₃OD) is also effective at breaking up oligomers.[3]
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 3,4-dibromophenylboronic acid directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆.
-
Cap the tube and vortex gently until the solid is completely dissolved. A brief application of heat from a heat gun can aid dissolution if necessary. The presence of residual water in DMSO-d₆ is generally sufficient to ensure the monomeric form predominates.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Acquisition Time (at): 2-4 seconds. This ensures adequate data point resolution.
-
Relaxation Delay (d1): 2-5 seconds. Allows for full relaxation of protons, ensuring accurate integration.
-
Number of Scans (ns): 16-64 scans. Averaging multiple scans improves the signal-to-noise ratio.
-
Pulse Angle: 30-45 degrees. A reduced pulse angle can help shorten the required relaxation delay.
-
Referencing: The residual solvent peak of DMSO-d₆ should be calibrated to δ 2.50 ppm.[4]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction carefully to obtain a flat baseline.
-
Perform baseline correction.
-
Integrate the aromatic signals. The relative integrals should correspond to a 1:1:1 ratio.
-
Calibrate the spectrum using the residual solvent peak.
-
Part 3: Analysis of a Representative Spectrum
While exact chemical shifts can vary slightly based on concentration and temperature, a typical ¹H NMR spectrum of 3,4-dibromophenylboronic acid in DMSO-d₆ will exhibit the features detailed below.
Expected Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| B(OH)₂ | ~8.2 - 8.4 | broad singlet | N/A | 2H |
| H-2 | ~7.95 | d | ⁴J ≈ 2.1 Hz | 1H |
| H-6 | ~7.70 | d | ³J ≈ 8.2 Hz | 1H |
| H-5 | ~7.55 | dd | ³J ≈ 8.2 Hz, ⁴J ≈ 2.1 Hz | 1H |
Note: These are representative values. Actual shifts may vary. The B(OH)₂ signal is often broad due to chemical exchange and may not integrate perfectly.
Detailed Interpretation
-
B(OH)₂ Protons (δ ~8.2-8.4): The acidic protons of the boronic acid group typically appear as a broad singlet far downfield. This signal will readily exchange with D₂O; adding a drop of D₂O to the NMR tube will cause this peak to disappear, confirming its identity.
-
H-2 (δ ~7.95): This proton is ortho to the electron-withdrawing boronic acid and meta to a bromine. Its position as the most downfield aromatic proton is consistent with being adjacent to the B(OH)₂ group. Its splitting as a narrow doublet confirms its meta-coupling to H-5.
-
H-6 (δ ~7.70): This proton is also ortho to the boronic acid group but is adjacent to H-5. It appears as a clean doublet with a large ortho coupling constant, confirming its relationship with H-5.
-
H-5 (δ ~7.55): This proton is ortho to one bromine and meta to the other. It experiences coupling from two different protons: a large ortho coupling from H-6 and a smaller meta coupling from H-2, resulting in the characteristic doublet of doublets pattern. This signal is key to confirming the overall substitution pattern.
Part 4: Advanced Characterization
For unambiguous assignment and further structural confirmation, especially in cases of complex molecules or impurities, advanced NMR techniques can be invaluable.
-
¹¹B NMR Spectroscopy: As a complementary technique, ¹¹B NMR provides direct information about the boron atom. The sp²-hybridized boron of a monomeric boronic acid typically resonates in the range of δ 28-34 ppm, while the sp³-hybridized boron of a boronate ester or boroxine appears further upfield.[5][6] This can definitively confirm the state of the boronic acid in solution.
-
2D COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between H-6 and H-5, visually confirming their ortho coupling. A weaker cross-peak might also be visible between H-5 and H-2, confirming their meta relationship. This is the gold standard for assigning proton connectivity.[7]
Conclusion
The ¹H NMR spectrum of 3,4-dibromophenylboronic acid is a rich source of structural information that, when correctly acquired and interpreted, provides unequivocal confirmation of its identity and purity. The key to a successful analysis lies in overcoming the practical challenge of boroxine formation by selecting an appropriate solvent system, such as DMSO-d₆. By understanding the theoretical basis of the expected splitting patterns and chemical shifts, researchers and drug development professionals can confidently characterize this critical synthetic intermediate, ensuring the integrity of their subsequent chemical transformations.
References
- How to distinguish and interpret the 1H-NMR of mono- and di-substituted Benzene Derivatives. (2023). YouTube.
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024). YouTube.
- Short Summary of 1H-NMR Interpretation. University of Puget Sound.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrene-Based Boronic Acids. Benchchem.
- Common HNMR Patterns. Organic Chemistry Tutor.
- Explain the relative chemical shifts of the benzene ring protons. Pearson.
- Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal.
- Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.
- Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit.
- (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599. PubChem, NIH.
- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.
- 11B NMR Chemical Shifts. San Diego State University Chemistry.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Nigerian Research Journal of Chemical Sciences.
- Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. ResearchGate.
- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. (2010). ACS Publications.
- 3,4-Dichlorobenzeneboronic acid | C6H5BCl2O2 | CID 2734330. PubChem, NIH.
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A Senior Application Scientist's Guide to the Spectral Analysis of 3,4-Dibromophenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Structure - The Analytical Imperative
In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions that form the backbone of pharmaceutical and materials science, 3,4-Dibromophenylboronic acid stands as a crucial building block. Its utility, however, is directly proportional to its purity and structural integrity. For the medicinal chemist synthesizing novel therapeutics or the materials scientist developing next-generation polymers, an unambiguous confirmation of this reagent's identity is not merely a formality—it is the foundation upon which successful, reproducible science is built.
This guide moves beyond a simple recitation of spectral data. As application scientists, our role is to bridge the gap between raw data and actionable insight. We will explore not just what the spectrum looks like, but why it looks that way, and how to leverage a multi-technique approach to create a self-validating system of analysis. We will delve into the causality behind experimental choices, from solvent selection in NMR to fragmentation analysis in mass spectrometry, providing you with the field-proven insights necessary to confidently assess the quality of 3,4-Dibromophenylboronic acid.
The Analytical Triad: NMR, IR, and MS
A robust analytical characterization relies on a confluence of orthogonal techniques. For a molecule like 3,4-Dibromophenylboronic acid, the triad of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint. Each technique probes a different aspect of the molecule's constitution, and together, they form a powerful, self-validating workflow for identity and purity confirmation.
Caption: Workflow for the comprehensive spectral analysis of 3,4-Dibromophenylboronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Analysis: Probing the Aromatic Environment
The proton NMR spectrum of 3,4-Dibromophenylboronic acid is characterized by signals in the aromatic region. The substitution pattern on the benzene ring dictates the splitting patterns (multiplicity) and chemical shifts of the three remaining aromatic protons.
-
Expert Insight on Solvent Choice: Boronic acids have a known propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex or uninterpretable NMR spectra.[1] To mitigate this, a coordinating deuterated solvent like DMSO-d₆ is the preferred choice. The solvent's Lewis basic oxygen atoms coordinate with the empty p-orbital on the boron atom, disrupting the equilibrium that leads to boroxine formation and sharpening the B(OH)₂ proton signals.[2]
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆): The spectrum will show three distinct signals in the aromatic region (typically δ 7.5 - 8.2 ppm).
-
H-2: This proton is ortho to the boronic acid group and will appear as a doublet.
-
H-5: This proton is ortho to the bromine at C-4 and meta to the bromine at C-3, appearing as a doublet of doublets.
-
H-6: This proton is ortho to the bromine at C-3 and meta to the boronic acid group, appearing as a doublet.
-
B(OH)₂: The two hydroxyl protons on the boron atom typically appear as a broad singlet, often around δ 8.0-8.5 ppm. Its position can be concentration and water-content dependent.
¹³C NMR Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 3,4-Dibromophenylboronic acid, six distinct signals are expected for the aromatic carbons.
-
Expert Insight on the C-B Signal: The carbon atom directly attached to the boron (C-1) often presents a challenge. Due to quadrupolar relaxation caused by the boron nucleus (both ¹⁰B and ¹¹B have nuclear spins > 1/2), this signal is often broadened and may even be difficult to detect.[3] Running the experiment with a higher number of scans is a common strategy to improve the signal-to-noise ratio for this specific carbon.
| Carbon Atom | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C-1 (C-B) | ~130-135 | Attached to boron; often broad.[3] |
| C-2 | ~135-140 | Deshielded by adjacent C-B and C-Br. |
| C-3 | ~125-130 | Shielded relative to C-4 due to substitution pattern. |
| C-4 | ~120-125 | Directly attached to bromine. |
| C-5 | ~130-135 | Influenced by two adjacent bromine atoms. |
| C-6 | ~128-133 | Deshielded by adjacent C-B group. |
Note: The exact chemical shifts can vary slightly based on solvent and concentration. The ranges provided are typical for substituted phenylboronic acids.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For 3,4-Dibromophenylboronic acid, FTIR is excellent for confirming the presence of the O-H and B-O bonds.
Key Vibrational Frequencies:
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Significance |
|---|---|---|
| O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) | Confirms the presence of the hydroxyl groups. The broadness is due to hydrogen bonding.[5] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the aromatic ring C-H bonds. |
| C=C Stretch (Aromatic) | 1400 - 1600 | Characteristic vibrations of the benzene ring. |
| B-O Stretch | 1330 - 1380 | A key indicator for the boronic acid functional group.[6] |
| C-B Stretch | 1000 - 1100 | Confirms the carbon-boron bond.[6] |
| C-Br Stretch | 500 - 600 | Indicates the presence of the carbon-bromine bonds. |
Source for ranges: General FTIR correlation tables and specific studies on phenylboronic acids.[7][8][9]
Mass Spectrometry (MS): The Final Word on Mass and Isotopic Composition
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its isotopic signature, which is particularly revealing for halogenated compounds.
-
Expert Insight on Fragmentation: When using a technique like Electron Ionization (EI), the molecular ion (M⁺) is formed. This high-energy ion often fragments in a predictable manner. For boronic acids, cleavage of the C-B bond or loss of water from the B(OH)₂ group are common fragmentation pathways.[10][11][12] However, the most diagnostic feature is the isotopic pattern.
The Bromine Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. A molecule containing two bromine atoms, like 3,4-dibromophenylboronic acid, will therefore exhibit a characteristic triplet peak pattern for the molecular ion and any bromine-containing fragments:
-
M peak: Contains two ⁷⁹Br isotopes.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M peak.
-
M+4 peak: Contains two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M peak.
This 1:2:1 isotopic pattern is an unmistakable confirmation of a dibrominated compound.
| Ion | Expected m/z (for ⁷⁹Br) | Isotopic Pattern |
| [C₆H₅Br₂BO₂]⁺ | 278 | M, M+2, M+4 in ~1:2:1 ratio |
Standard Operating Protocols
Trustworthy data is born from meticulous and standardized procedures. The following protocols represent best practices for the spectral analysis of 3,4-Dibromophenylboronic acid.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of 3,4-dibromophenylboronic acid for ¹H NMR, or 20-30 mg for ¹³C NMR.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the sample vial.
-
Dissolution: Gently vortex the vial until the sample is fully dissolved.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (e.g., 1024 or more) is recommended to clearly resolve all carbon signals, especially the broad C-B signal.
-
Protocol: FTIR Sample Preparation and Acquisition
-
Sample Preparation (ATR): Place a small, representative amount of the solid 3,4-dibromophenylboronic acid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for observing the molecular ion with minimal fragmentation. Electron Ionization (EI) can be used to induce fragmentation and study the resulting patterns.
-
Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Ensure the instrument resolution is sufficient to resolve the isotopic peaks of the molecular ion cluster.
Conclusion: A Synthesis of Evidence
The robust characterization of 3,4-Dibromophenylboronic acid is not achieved by a single technique but by the logical synthesis of data from NMR, FTIR, and MS. ¹H and ¹³C NMR confirm the precise arrangement of atoms in the carbon-hydrogen framework. FTIR provides rapid verification of essential functional groups like the B-O-H moiety. Finally, mass spectrometry delivers an unambiguous determination of the molecular weight and, crucially, the characteristic isotopic signature of a dibrominated species. By following the detailed protocols and interpretative logic outlined in this guide, researchers can ensure the quality and identity of this vital synthetic building block, thereby upholding the integrity and reproducibility of their scientific endeavors.
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Experimental and theoretical, 1H and 13C NMR isotropic chemical... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Omega. Retrieved January 19, 2026, from [Link]
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Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
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Experimental (FT-IR, FT-Raman, UV–Vis, 1H and 13CNMR) and computational (density functional theory) studies on 3-bromophenylboronic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry. (2017). Reddit. Retrieved January 19, 2026, from [Link]
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Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 19, 2026, from [Link]
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Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018). YouTube. Retrieved January 19, 2026, from [Link]
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(4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). Retrieved January 19, 2026, from [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (n.d.). Retrieved January 19, 2026, from [Link]
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13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved January 19, 2026, from [Link]
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SYNTHESIS, DFT, SPECTROSCOPIC CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR DOCKING INVESTIGATION OF 3-(4. (n.d.). Retrieved January 19, 2026, from [Link]
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FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). Retrieved January 19, 2026, from [Link]
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A Comprehensive Technical Guide to 3,4-Dibromophenylboronic Acid for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel molecular entities. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a specific, yet highly versatile reagent: 3,4-Dibromophenylboronic acid . Its unique substitution pattern offers a gateway to a diverse array of complex molecules, making it a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document serves as an in-depth technical resource, providing researchers and drug development professionals with a comprehensive understanding of its commercial availability, quality attributes, handling, and applications.
Navigating the Commercial Landscape: Sourcing 3,4-Dibromophenylboronic Acid
The accessibility of high-quality starting materials is the foundation of any successful research program. 3,4-Dibromophenylboronic acid (CAS No. 1228180-83-3) is readily available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, researchers should consider not only the purity of the compound but also the available grades, lot-to-lot consistency, and the comprehensiveness of the accompanying analytical data.
Below is a comparative table of prominent commercial suppliers of 3,4-Dibromophenylboronic acid:
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Geographical Availability |
| BLD Pharm | BD325274[1][2] | ≥98%[2] | Grams to Kilograms | North America, Europe, Asia Pacific, Africa & Middle East |
| ChemScene | CS-0178346[1] | ≥97%[1] | Milligrams to Grams | Global |
| CymitQuimica | 10-F623253[3] | 97%[3] | Milligrams to Grams | Europe[3] |
| Ambeed, Inc. | AMBH97F05C04[4] | ≥97% | Grams | North America |
| ChemicalBook | --- | Varies by supplier | Varies by supplier | Global (Marketplace)[5] |
This table is not exhaustive and is intended to provide a representative sample of available suppliers. Purity and availability are subject to change.
Quality by Design: Ensuring the Integrity of 3,4-Dibromophenylboronic Acid
The reliability of experimental outcomes is intrinsically linked to the quality of the reagents used. For boronic acids, in particular, impurities can significantly impact reaction efficiency and product profiles. Therefore, a thorough understanding and assessment of the material's quality are critical.
Key Quality Parameters and Analytical Techniques
Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity and key physical properties of the compound. The primary analytical techniques for assessing the quality of 3,4-Dibromophenylboronic acid include:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the compound and quantifying impurities. A typical method for aromatic boronic acids involves a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile or methanol.[7][8] The detection is usually performed using a UV detector.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Common Impurities and Their Impact
A common impurity in boronic acids is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. The presence of boroxines can complicate stoichiometry calculations and may affect reaction kinetics.
Caption: Dehydration of 3,4-Dibromophenylboronic acid to its cyclic anhydride (boroxine).
Best Practices for Handling and Storage
Arylboronic acids, while generally more stable than their alkyl counterparts, require proper handling and storage to maintain their integrity and ensure the safety of laboratory personnel.
Safety Precautions
Based on the safety data sheet for 3,4-Dibromophenylboronic acid, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or fumes.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.
Storage Conditions
To ensure the long-term stability of 3,4-Dibromophenylboronic acid, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store at room temperature or as recommended by the supplier.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
Synthetic Utility: Harnessing the Reactivity of 3,4-Dibromophenylboronic Acid
The primary application of 3,4-Dibromophenylboronic acid in research and drug development is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] The presence of two bromine atoms provides opportunities for sequential or double couplings, enabling the synthesis of complex biaryl and polyaryl structures.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. The general catalytic cycle is depicted below:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Protocol: A Representative Suzuki-Miyaura Coupling
While a specific protocol for a Suzuki-Miyaura reaction with 3,4-dibromophenylboronic acid is not explicitly detailed in the search results, a general procedure can be adapted from similar reactions.[10]
Reaction: Coupling of 3,4-Dibromophenylboronic acid with an Aryl Halide (e.g., 4-ethynylaniline)
Materials:
-
3,4-Dibromophenylboronic acid
-
4-Ethynylaniline (or other aryl halide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction vessel, add 3,4-dibromophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry
The biaryl and heterobiaryl scaffolds accessible through Suzuki-Miyaura coupling with 3,4-Dibromophenylboronic acid are prevalent in many biologically active molecules, including kinase inhibitors.[11][12][13] The dibromo substitution pattern allows for the introduction of two different aryl or heteroaryl groups, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Conclusion: A Key Enabler for Chemical Innovation
3,4-Dibromophenylboronic acid stands as a valuable and versatile building block for researchers and drug development professionals. Its commercial availability, coupled with its synthetic utility in the powerful Suzuki-Miyaura cross-coupling reaction, makes it a key reagent for the construction of complex molecular architectures. By understanding its properties, adhering to proper handling procedures, and leveraging its reactivity, scientists can unlock its full potential in the pursuit of new medicines and materials.
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BLD Pharm. 1228180-83-3|3,4-Dibromophenylboronic acid. .
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ResearchGate. Experimental and theoretical, 1H and 13C NMR isotropic chemical shifts of 3BrPBA. .
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CymitQuimica. 3,4-Dibromophenylboronic acid. .
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BLDpharm. BD325274[1228180-83-3]3,4-Dibromophenylboronic acid. .
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ChemicalBook. 1228180-83-3 CAS Manufactory. .
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Sigma-Aldrich. 3,4-Dibromophenylboronic acid | 1228180-83-3. .
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Otto Chemie Pvt. Ltd. 3-Bromophenylboronic acid, ≥97% 89598-96-9. .
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YouTube. Suzuki Coupling Mechanism and Applications. .
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. .
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Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Carboxyphenylboronic Acid and Its Derivatives. .
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Chemsrc. (3,4-Dimethoxyphenyl)boronic acid | CAS#:122775-35-3. .
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An In-depth Technical Guide to the Purity Analysis of 3,4-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dibromophenylboronic acid is a critical reagent and building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this compound is paramount as impurities can significantly impact reaction yields, catalyst performance, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies required to establish a robust purity profile for 3,4-Dibromophenylboronic acid, ensuring its suitability for use in research and drug development.
Introduction: The Significance of Purity in Arylboronic Acids
Arylboronic acids, and specifically 3,4-Dibromophenylboronic acid, are indispensable tools in the synthesis of complex organic molecules. Their utility in forming carbon-carbon bonds has revolutionized the construction of biaryl systems, which are common motifs in pharmaceuticals. However, the synthesis and storage of boronic acids can lead to the formation of various impurities. The presence of these impurities, even at trace levels, can have significant downstream consequences.
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] Adherence to these guidelines is essential for regulatory submissions and ensuring patient safety. This guide will detail the analytical techniques necessary to characterize 3,4-Dibromophenylboronic acid in accordance with these principles.
Classification of Potential Impurities
A thorough understanding of the potential impurities is the first step in developing a comprehensive analytical strategy. Impurities in 3,4-Dibromophenylboronic acid can be broadly categorized as organic, inorganic, and residual solvents.[1][5]
-
Organic Impurities: These can arise from the starting materials, by-products of the synthesis, intermediates, and degradation products.[1][5] Common organic impurities include:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Homocoupling Products: Formation of symmetrical biaryl compounds from the boronic acid itself.
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.
-
Boronic Anhydrides (Boroxines): Dehydration products of the boronic acid, which can exist in equilibrium with the monomeric form.
-
-
Inorganic Impurities: These typically originate from reagents and catalysts used in the manufacturing process.[1][5] Examples include inorganic salts and residual metals.
-
Residual Solvents: Organic solvents used during the synthesis and purification steps that are not completely removed.[6][7][8][9]
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is necessary to fully characterize the purity of 3,4-Dibromophenylboronic acid.
Chromatographic Techniques for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds.
Rationale for Method Selection: Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of arylboronic acids due to its ability to separate compounds based on their hydrophobicity. The choice of a suitable column and mobile phase is critical to achieve optimal separation of the main component from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water.
Data Presentation: Representative HPLC Purity Data
| Compound | Retention Time (min) | Purity (%) | Major Impurity (%) |
| 3,4-Dibromophenylboronic acid | 10.2 | 99.2 | 0.5 (Protodeboronated) |
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of the main component and the identification of impurities.
Rationale for Method Selection: ¹H NMR provides information about the proton environment in the molecule, while ¹³C NMR details the carbon skeleton. For boronic acids, ¹¹B NMR is particularly insightful as it can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or anhydrides.[10][11][12][13]
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
¹H NMR: Acquire standard proton spectra to identify characteristic aromatic and boronic acid protons.
-
¹³C NMR: Obtain proton-decoupled carbon spectra to confirm the carbon framework.
-
¹¹B NMR: Acquire boron spectra to assess the presence of boroxines or other boron-containing species.
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry (MS) provides crucial information about the molecular weight of the compound and its fragments, aiding in both identity confirmation and impurity identification.
Rationale for Method Selection: Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. ESI-MS is suitable for polar, non-volatile compounds, while GC-MS is effective for volatile impurities and can be used for residual solvent analysis.
Data Presentation: Expected Mass Spectrum Data
| Ion | m/z (calculated) | m/z (observed) |
| [M-H]⁻ | 277.86 | 277.85 |
| [M+H]⁺ | 279.88 | 279.87 |
Thermal Analysis for Stability and Composition
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition, and presence of solvates.[14][15][16]
Rationale for Method Selection: TGA measures the change in mass as a function of temperature, which is useful for quantifying water content and residual solvents.[14] DSC measures the heat flow associated with thermal transitions, such as melting and decomposition.[14]
Experimental Protocol: TGA/DSC
-
Instrumentation: TGA and DSC instruments.
-
TGA: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
DSC: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
Water Content Determination
The presence of water can affect the stability and reactivity of boronic acids. Karl Fischer titration is the gold standard for accurate water content determination.[17][18][19][20][21]
Rationale for Method Selection: Karl Fischer titration is a highly specific and accurate method for quantifying water content, unlike loss on drying which can also measure volatile solvents.[18][21]
Experimental Protocol: Karl Fischer Titration
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent.
-
Procedure: Accurately weigh the sample and add it to the titration cell. The titration proceeds automatically until the endpoint is reached.
Residual Solvent Analysis
Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is the preferred method for the identification and quantification of residual solvents, following ICH Q3C guidelines.[6][7][22]
Rationale for Method Selection: Headspace GC is a sensitive and robust technique for analyzing volatile organic compounds in a solid matrix.
Experimental Protocol: Headspace GC-FID
-
Instrumentation: GC system with a headspace autosampler and FID.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Oven Program: A temperature gradient program to separate common solvents.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and seal it.
-
Analysis: The vial is heated to volatilize the solvents, and an aliquot of the headspace is injected into the GC.
Workflow and Logical Relationships
A systematic approach to purity analysis is crucial for ensuring comprehensive characterization.
Caption: Workflow for the comprehensive purity analysis of 3,4-Dibromophenylboronic acid.
Conclusion
The purity of 3,4-Dibromophenylboronic acid is a critical quality attribute that directly influences its performance in synthetic applications and the quality of the final drug substance. A comprehensive analytical strategy, employing a combination of chromatographic, spectroscopic, thermal, and titrimetric techniques, is essential for a complete purity assessment. By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital synthetic building block, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). European Medicines Agency. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Agilent. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Residual Solvent Analysis of Pharmaceutical Products. (n.d.). Chemetrix. [Link]
-
Residual Solvent Analysis. (n.d.). Excite Pharma Services. [Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]
-
Residual Solvent Analysis in Pharmaceuticals. (n.d.). European Pharmaceutical Review. [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. [Link]
-
Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2025). Analytical Chemistry. [Link]
-
Karl Fischer titration. (n.d.). Wikipedia. [Link]
-
Karl Fischer water content titration. (n.d.). Scharlab. [Link]
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. [Link]
-
TGA-DSC. (n.d.). Research at Melbourne. [Link]
-
Thermal Analysis - TGA/DSC. (n.d.). Max-Planck-Gesellschaft. [Link]
Sources
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- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. agilent.com [agilent.com]
- 7. chemetrix.co.za [chemetrix.co.za]
- 8. pharmtech.com [pharmtech.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
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- 16. Thermal Analysis [sites.mpip-mainz.mpg.de]
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- 19. metrohmsiam.com [metrohmsiam.com]
- 20. Karl Fischer water content titration - Scharlab [scharlab.com]
- 21. metrohm.com [metrohm.com]
- 22. Residual Solvent Analysis - Excite Pharma Services [excitepharma.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3,4-Dibromophenylboronic Acid in Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has revolutionized the construction of complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] 3,4-Dibromophenylboronic acid is a particularly valuable building block in this context. Its bifunctional nature, possessing two bromine atoms at distinct positions on the phenyl ring, offers a versatile platform for sequential and regioselective cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl or heteroaryl substituents, paving the way for the synthesis of unsymmetrical biaryls and other complex polyphenolic structures.[4] Understanding the nuances of the Suzuki-Miyaura coupling with this substrate, especially the factors governing the regioselectivity of the two bromine atoms, is paramount for its effective utilization in multi-step synthetic campaigns.
These application notes provide a detailed experimental protocol for the Suzuki-Miyaura coupling of 3,4-dibromophenylboronic acid, alongside a discussion of the mechanistic principles that underpin the reaction's efficiency and selectivity.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species, which is formed by the activation of the boronic acid with a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Regioselectivity in the Coupling of 3,4-Dibromophenylboronic Acid
A key consideration when using 3,4-dibromophenylboronic acid is the relative reactivity of the two bromine atoms. The regiochemical outcome of the Suzuki coupling is influenced by both steric and electronic factors. Generally, oxidative addition of palladium is favored at the more electron-deficient and less sterically hindered carbon-halogen bond. In the case of 3,4-dibromophenylboronic acid, the bromine at the 4-position is para to the electron-withdrawing boronic acid group, making the C4-Br bond more electron-deficient and thus more susceptible to oxidative addition. Conversely, the bromine at the 3-position is meta to the boronic acid group and experiences a lesser electronic pull. Therefore, under standard Suzuki coupling conditions, the initial coupling is expected to occur preferentially at the 4-position.
By carefully controlling the stoichiometry of the coupling partner (using one equivalent), it is possible to achieve a high degree of regioselectivity for the mono-arylated product. This mono-arylated intermediate can then be isolated and subjected to a second Suzuki coupling with a different boronic acid to generate an unsymmetrical biaryl product.
Experimental Protocol: Mono-Arylation of 3,4-Dibromophenylboronic Acid
This protocol details a representative mono-arylation of 3,4-dibromophenylboronic acid with 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4-Dibromophenylboronic acid | ≥95% | e.g., Sigma-Aldrich |
| 4-Methoxyphenylboronic acid | ≥98% | e.g., Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | e.g., Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | e.g., Fisher Scientific |
| n-Propanol | Anhydrous, 99.7% | e.g., Acros Organics |
| Deionized Water | High Purity | - |
| Ethyl Acetate | ACS Grade | e.g., VWR Chemicals |
| Hexanes | ACS Grade | e.g., VWR Chemicals |
| Magnesium Sulfate (MgSO₄) | Anhydrous | e.g., EMD Millipore |
| Celite® | - | e.g., Sigma-Aldrich |
| Activated Charcoal | - | e.g., Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,4-dibromophenylboronic acid (1.40 g, 5.00 mmol) and 4-methoxyphenylboronic acid (0.76 g, 5.00 mmol).
-
Solvent Addition: Add n-propanol (20 mL) to the flask and stir the mixture for 15 minutes at room temperature to ensure dissolution of the solids.
-
Reagent Addition: To the stirred solution, add an aqueous solution of sodium carbonate (2 M, 6.5 mL, 13.0 mmol) followed by deionized water (4.0 mL).
-
Catalyst Addition: Carefully add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%) to the reaction mixture.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 97 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic solution and concentrate it under reduced pressure to obtain the crude product.
-
To the crude solid, add activated charcoal (0.5 g) and slurry in hot hexanes (50 mL).
-
Filter the hot solution through a pad of Celite® to remove the charcoal and any palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the resulting solid from a mixture of hexanes and a minimal amount of ethyl acetate to afford the purified mono-arylated product.
-
Caption: Experimental workflow for the mono-arylation of 3,4-dibromophenylboronic acid.
Summary of Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | A common and effective Pd(0) source for Suzuki couplings.[3] |
| Base | Sodium Carbonate (Na₂CO₃) | A widely used inorganic base that is effective in activating the boronic acid for transmetalation.[3] |
| Solvent System | n-Propanol / Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents.[3] |
| Temperature | Reflux (approx. 97 °C) | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion, as monitored by TLC. |
| Atmosphere | Inert (Nitrogen) | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
Conclusion
The Suzuki-Miyaura coupling of 3,4-dibromophenylboronic acid provides a powerful and versatile method for the synthesis of complex biaryl structures. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can selectively functionalize one of the two bromine atoms, opening avenues for the stepwise construction of diverse molecular scaffolds. The protocol provided herein serves as a robust starting point for the mono-arylation of this valuable building block, which can be adapted for a wide range of coupling partners in drug discovery and materials science applications.
References
-
Callum, J. and Lowary, T.L. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. J. Chem. Educ. 2001, 78, pg 947. [Link]
-
Kiełbasiński, P., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2384–2393. [Link]
-
Miyaura, N. and Suzuki, A. Organoborane coupling reactions (Suzuki coupling). J. Organomet. Chem. 1999, 576, 147-168. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Baltus, C. B. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. [Link]
-
Lee, J., et al. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Org. Lett. 2011, 13(19), 5112–5115. [Link]
-
The Suzuki Reaction. 2014. [Link]
-
Khan, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules 2021, 26(1), 199. [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. 2005. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sommer, S. and Weck, M. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein J. Org. Chem. 2016, 12, 2715–2745. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Cid, J., et al. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Trans. 2011, 40(24), 6486-6497. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Štefane, B., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules 2018, 23(11), 2963. [Link]
-
Lopera, A., et al. Reactions for Suzuki-Miyaura cross coupling of 11a. Bioorg. Med. Chem. 2016, 24(16), 3661-3669. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
Palladium-Catalyzed Cross-Coupling of 3,4-Dibromophenylboronic Acid: Application Notes and Protocols for Selective C-C Bond Formation
Introduction: The Strategic Importance of 3,4-Dibromophenylboronic Acid in Complex Molecule Synthesis
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, a transformation that is central to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Within this context, 3,4-dibromophenylboronic acid emerges as a particularly valuable and versatile building block. Its bifunctional nature, possessing two reactive bromine atoms at distinct positions on the phenyl ring alongside a boronic acid moiety, offers a strategic platform for the sequential and regioselective introduction of different aryl or vinyl groups. This capability allows for the efficient assembly of complex, unsymmetrical bi- and terphenyl structures, which are prevalent motifs in numerous biologically active molecules.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of palladium catalysts for the Suzuki-Miyaura coupling of 3,4-dibromophenylboronic acid. We will delve into the mechanistic underpinnings that govern selectivity, present detailed protocols for both selective mono-arylation and subsequent di-arylation, and offer insights into troubleshooting common challenges.
Mechanistic Insights: The Palladium Catalytic Cycle and the Basis of Regioselectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount to comprehending the rationale behind the selection of reaction components and for troubleshooting.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination involving the palladium catalyst.
The critical factor in the coupling of 3,4-dibromophenylboronic acid is the regioselectivity of the initial oxidative addition step. The relative reactivity of the two C-Br bonds is influenced by both steric and electronic factors. Generally, in dihalobenzenes, oxidative addition is favored at the more electron-deficient or less sterically hindered position.[5] The boronic acid group, being electron-withdrawing, is expected to exert a directing effect on the incoming palladium catalyst.
For 3,4-dibromophenylboronic acid, the C-Br bond at the 4-position (para to the boronic acid) is generally more reactive towards oxidative addition than the C-Br bond at the 3-position (meta to the boronic acid). This is attributed to the electron-withdrawing nature of the boronic acid group, which makes the para position more electrophilic.
Protocols for Selective Arylation
The ability to selectively functionalize one bromine atom over the other is a key advantage of using 3,4-dibromophenylboronic acid. This allows for a stepwise approach to building molecular complexity.
Protocol 1: Selective Mono-Arylation at the C4-Position
This protocol is designed to favor the selective coupling at the more reactive C4-position, yielding a 3-bromo-4-arylphenylboronic acid derivative.
Materials:
-
3,4-Dibromophenylboronic acid (1.0 equiv)
-
Arylboronic acid (1.1 - 1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-3 mol%)
-
Base: K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) (2.0 - 3.0 equiv)
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 3,4-dibromophenylboronic acid, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the mono-arylated product. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 3-bromo-4-arylphenylboronic acid derivative.
| Parameter | Condition for Mono-arylation | Rationale |
| Equivalents of Arylboronic Acid | 1.1 - 1.2 equiv | A slight excess is used to ensure complete consumption of the starting material at the more reactive site, while minimizing double arylation. |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | These are robust and commonly used catalysts for Suzuki couplings, providing a good balance of activity and stability.[6] |
| Base | K₂CO₃ or Cs₂CO₃ | Carbonate bases are effective in activating the boronic acid for transmetalation. Cs₂CO₃ is a stronger base and can be beneficial for less reactive substrates. |
| Temperature | 80-100 °C | This temperature range provides sufficient energy for the catalytic cycle to proceed efficiently without promoting significant di-arylation. |
Table 1: Key Parameters for Selective Mono-Arylation of 3,4-Dibromophenylboronic Acid.
Protocol 2: Sequential Di-Arylation for Unsymmetrical Biaryl Synthesis
Following the successful mono-arylation, the remaining C3-Br bond can be coupled with a different arylboronic acid to generate an unsymmetrical diarylated product.
Materials:
-
3-Bromo-4-arylphenylboronic acid (from Protocol 1) (1.0 equiv)
-
Second Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a bulky phosphine ligand such as SPhos or XPhos (2-4 mol% Pd)
-
Base: K₃PO₄ (Potassium Phosphate) (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a dry Schlenk flask, add the purified 3-bromo-4-arylphenylboronic acid, the second arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
In a separate glovebox or under a strong flow of inert gas, prepare a stock solution of the palladium precatalyst and the phosphine ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction flask.
-
Heat the reaction mixture to 100-120 °C. The less reactive C3-Br bond often requires more forcing conditions.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
| Parameter | Condition for Di-arylation | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ with SPhos or XPhos | Bulky, electron-rich phosphine ligands are highly effective for coupling less reactive aryl bromides by promoting the oxidative addition step.[7] |
| Base | K₃PO₄ | A stronger base is often required to facilitate the transmetalation of the less reactive aryl bromide intermediate. |
| Temperature | 100-120 °C | Higher temperatures are necessary to overcome the higher activation energy for the cleavage of the less reactive C-Br bond. |
Table 2: Key Parameters for the Second Arylation Step.
Figure 2: Stepwise Synthesis of Unsymmetrical Diarylated Products. This workflow illustrates the sequential Suzuki-Miyaura coupling strategy.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are common issues and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst- Insufficiently degassed solvents- Impure reagents | - Use a fresh batch of catalyst and ensure proper storage.- Thoroughly degas all solvents and the reaction mixture.- Purify starting materials if necessary. |
| Formation of Homocoupling Products | - Presence of oxygen- Decomposition of boronic acid | - Ensure a strictly inert atmosphere.- Use fresh, high-quality boronic acids. Consider using boronic esters for increased stability.[4] |
| Low Yield of Mono-arylated Product | - Reaction time too long or temperature too high, leading to di-arylation.- Insufficiently reactive catalyst system. | - Carefully monitor the reaction and stop it once the starting material is consumed.- Optimize the catalyst and ligand combination for better selectivity. |
| Difficulty in Second Coupling Step | - Steric hindrance from the first introduced aryl group.- Deactivation of the catalyst. | - Employ more active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald-type ligands).- Increase the reaction temperature and use a stronger base. |
Table 3: Troubleshooting Guide for Suzuki-Miyaura Coupling of 3,4-Dibromophenylboronic Acid.
Conclusion
3,4-Dibromophenylboronic acid is a powerful synthon for the construction of complex aryl-containing molecules. By understanding the principles of regioselectivity in the Suzuki-Miyaura coupling and by carefully selecting the appropriate palladium catalyst system and reaction conditions, researchers can achieve both selective mono-arylation and sequential di-arylation with high efficiency. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of these transformations in a variety of synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.
References
-
Dialnet. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
National Institutes of Health. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
National Institutes of Health. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (2018). Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]
-
National Institutes of Health. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
National Institutes of Health. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
ResearchGate. (2017). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between.... [Link]
-
MDPI. (2015). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]
-
National Institutes of Health. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
-
Semantic Scholar. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
RSC Publishing. (2016). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. [Link]
-
PubMed. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. [Link]
-
PubMed. (2015). Direct oxidative arylation of aryl C - H bonds with aryl boronic acids via pd catalysis directed by the N,N-dimethylaminomethyl group. [Link]
-
National Institutes of Health. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
-
National Institutes of Health. (2017). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. [Link]
-
RSC Publishing. (2011). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. [Link]
-
Sci-Hub. Palladium‐Catalyzed Direct C‐4 Arylation of 2,5‐Disubstituted Furans with Aryl Bromides. [Link]
-
Wiley Online Library. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed para-Selective Arylation of Phenols with Aryl Iodides in Water. [Link]
-
PubMed. (2016). Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents. [Link]
-
RSC Publishing. (2024). Iridium-catalyzed selective arylation of B(6)–H of 3-aryl-o-carboranes with arylboronic acid via direct B–H activation. [Link]
-
National Institutes of Health. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. [Link]
-
ResearchGate. (2004). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. [Link]
-
ResearchGate. (2012). Scheme 1. Reagents and conditions: (a) p-methoxyphenylboronic acid,.... [Link]
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Base selection for Suzuki reaction with 3,4-Dibromophenylboronic acid
Application Note & Protocol Guide
Topic: Strategic Base Selection for the Suzuki-Miyaura Coupling of 3,4-Dibromophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Complexities of a Difunctional Reagent
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, stands as a pillar of modern synthetic chemistry for its remarkable ability to construct carbon-carbon bonds.[1][2] Central to its success is the role of the base, a component that is often selected from a standard roster without deep consideration for the specific substrates involved. However, when employing complex, difunctional reagents such as 3,4-Dibromophenylboronic acid , a nuanced and strategic approach to base selection is not merely beneficial—it is critical for achieving the desired outcome.
This molecule presents a unique synthetic challenge: it is simultaneously the nucleophilic partner (via the boronic acid) and a potential electrophilic partner (via the two aryl bromide moieties). This duality creates a high propensity for unwanted side reactions, including self-coupling, polymerization, and protodeboronation. This guide provides a deep, mechanistically-grounded framework for selecting the optimal base to control the reactivity of 3,4-dibromophenylboronic acid, ensuring high yields and chemoselectivity in Suzuki-Miyaura couplings.
The Pivotal Role of the Base in the Catalytic Cycle
To make an informed choice, one must first understand the function of the base within the Suzuki-Miyaura catalytic cycle. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The base is a key player in the transmetalation step, which is often rate-limiting. Its primary function is to activate the boronic acid, transforming it into a more potent nucleophile capable of transferring its organic group to the palladium center.[2][6]
Two main mechanistic pathways are proposed for this activation:
-
Boronate Formation (Path A): The most widely accepted mechanism involves the base (e.g., OH⁻, OR⁻) reacting with the neutral boronic acid to form a more nucleophilic, tetra-coordinate "ate" complex, [ArB(OH)₃]⁻.[7][8] This anionic boronate species possesses a higher energy HOMO, facilitating the subsequent transfer of the aryl group to the palladium(II) center.[6]
-
Palladium-Alkoxide Formation (Path B): An alternative pathway suggests the base first reacts with the palladium-halide complex (Ar-Pd-X) to form a palladium-alkoxide or -hydroxide species (Ar-Pd-OR). This intermediate then undergoes transmetalation with the neutral boronic acid.[1][9]
Regardless of the precise pathway, the outcome is the same: the base is essential for an efficient transmetalation. The choice of base—its strength, solubility, and nucleophilicity—directly dictates the concentration of the active boronate species and the overall reaction kinetics.
Caption: The pivotal role of the base in activating the boronic acid for transmetalation.
Strategic Base Selection for 3,4-Dibromophenylboronic Acid
The primary goal is to facilitate the coupling at the boronic acid site while preventing the aryl bromide sites from reacting. The choice of base is paramount in navigating this challenge. A base must be strong enough to promote boronate formation but not so harsh that it encourages side reactions.
Common Side Reactions to Mitigate:
-
Protodeboronation: Cleavage of the C–B bond, replacing it with a C–H bond. This is often exacerbated by strong bases, high temperatures, and the presence of water.[10][11]
-
Homocoupling/Polymerization: The undesired reaction of two molecules of 3,4-dibromophenylboronic acid, leading to oligomeric or polymeric byproducts.
-
Competitive C-Br Activation: A sufficiently active catalyst system, especially under forcing conditions, could lead to oxidative addition into one of the C-Br bonds of the boronic acid starting material or the newly formed product.
The table below provides a comparative analysis of common bases and their suitability for this specific application.
| Base Category | Specific Examples | Approx. pKa of Conj. Acid | Strength | Suitability & Key Considerations for 3,4-Dibromophenylboronic Acid |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | 10.3 | Moderate | Excellent starting point. Often used in aqueous/organic biphasic systems. Cs₂CO₃ is more soluble and often more effective but costlier. Provides a good balance of reactivity and selectivity.[10][12] |
| Phosphates | K₃PO₄ | 12.3 | Strong | Highly effective, especially for less reactive partners. Often used under anhydrous conditions, which can suppress protodeboronation.[13][14] A top choice if carbonates give low conversion. |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | 14-15 | Very Strong | Use with caution. Can significantly accelerate the reaction but carries a high risk of protodeboronation and degradation of other functional groups.[7][15] Generally not a first choice for this substrate. |
| Fluorides | KF, CsF | 3.2 | Weak | Ideal for sensitive substrates. Activates boronic acids via formation of highly nucleophilic trifluoroborate salts. Excellent choice if base-labile groups are present or if protodeboronation is severe.[6][16] |
| Alkoxides | KOtBu, NaOtBu | 19 | Very Strong | Generally unsuitable. Excessively strong and nucleophilic. High risk of promoting myriad side reactions, including decomposition. |
| Organic Amines | Et₃N, DIPEA, DBU | 10-12 | Weak/Moderate | Niche applications. Typically not strong enough to efficiently form the boronate. Can act as ligands, potentially inhibiting the catalyst.[17][18] Not recommended for this primary purpose. |
Application Protocol: Parallel Screening of Bases
Empirical screening is the most reliable method for identifying the optimal base for a specific coupling pair. This protocol outlines a parallel screening experiment to efficiently determine the best conditions.
Objective: To identify the base that provides the highest yield and selectivity for the mono-coupling of 3,4-dibromophenylboronic acid with 4-iodoanisole.
Materials & Reagents:
-
3,4-Dibromophenylboronic acid
-
4-Iodoanisole
-
Palladium Catalyst: Pd(PPh₃)₄ or XPhos Pd G3
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, KF
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Internal Standard (e.g., Dodecane) for GC/LC analysis
-
Reaction vessels (e.g., 2 mL microwave vials with stir bars)
-
Inert atmosphere supply (Argon or Nitrogen)
Caption: A systematic workflow for the parallel screening of different bases.
Step-by-Step Methodology:
-
Preparation: To each of four labeled reaction vials, add 4-iodoanisole (e.g., 0.1 mmol, 1.0 eq), 3,4-dibromophenylboronic acid (0.12 mmol, 1.2 eq), and the palladium catalyst (0.002 mmol, 2 mol%).
-
Base Addition: To each respective vial, add one of the selected bases: K₂CO₃ (0.3 mmol, 3.0 eq), K₃PO₄ (0.3 mmol, 3.0 eq), Cs₂CO₃ (0.3 mmol, 3.0 eq), or KF (0.3 mmol, 3.0 eq).
-
Solvent Addition: Add degassed 1,4-dioxane (0.8 mL) and degassed water (0.2 mL) to each vial.
-
Inerting: Seal the vials with crimp caps. Evacuate and backfill with argon or nitrogen three times.
-
Reaction: Place the vials in a preheated reaction block or oil bath at 90 °C. Stir for the designated reaction time (e.g., 12 hours).
-
Monitoring & Work-up: After cooling to room temperature, take a small aliquot from each reaction for LC-MS or TLC analysis to assess conversion. Quench the reaction by adding 1 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by ¹H NMR and LC-MS or GC-MS to determine the ratio of the desired mono-coupled product to starting materials and key side products (homocoupled, protodeboronated).
Troubleshooting & Optimization
| Observed Problem | Potential Base-Related Cause | Recommended Solution |
| Low or No Conversion | 1. Base is too weak or insoluble.2. Insufficient activation of boronic acid. | 1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).2. Use Cs₂CO₃ for better solubility.3. Ensure stoichiometry is correct (2-3 eq. of base). |
| Significant Protodeboronation | 1. Base is too strong.2. Reaction temperature is too high or time is too long.3. Excess water in the reaction. | 1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).2. Run the reaction under anhydrous conditions with K₃PO₄.3. Lower the reaction temperature and monitor closely.[11] |
| Homocoupling/Polymerization | 1. Reaction conditions are too harsh.2. Presence of oxygen.3. Catalyst degradation. | 1. Lower the reaction temperature.2. Ensure the solvent is rigorously degassed.3. Use a milder base like KF. |
| Poor Selectivity (Double Coupling) | 1. Reaction has proceeded for too long.2. Temperature is too high. | 1. Monitor the reaction closely by TLC or LC-MS and stop it once the formation of the mono-adduct is maximized.2. Reduce the reaction temperature. |
Conclusion
The selection of a base for the Suzuki-Miyaura coupling of 3,4-dibromophenylboronic acid is a critical decision that directly impacts chemoselectivity and yield. A brute-force approach with a single "go-to" base is likely to fail, leading to a complex mixture of undesired products. A successful strategy hinges on understanding the mechanistic role of the base and mitigating side reactions like protodeboronation and self-coupling. A systematic screening process, starting with moderate bases like K₂CO₃ or Cs₂CO₃ and progressing to anhydrous systems with K₃PO₄ or milder conditions with KF , provides a robust pathway to identifying the optimal conditions. By carefully balancing reactivity with control, researchers can successfully employ this challenging yet valuable building block in complex molecule synthesis.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction - ResearchGate. [Link]
-
Suzuki Coupling: Mechanism & Examples - NROChemistry. [Link]
-
Suzuki reaction: easy mechanism,application - Chemistry Notes. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. [Link]
-
General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand - ACS Publications. [Link]
-
Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes - ResearchGate. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. [Link]
-
A Review on Palladium Catalyzed Coupling Reactions - IOSR-JAC. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - ACS Publications. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - ACS Publications. [Link]
-
Use of Base Metals in Suzuki Coupling - Wordpress. [Link]
-
How to approach choosing reaction conditions for Suzuki? - Reddit. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - NIH. [Link]
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - ACS Publications. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - NIH. [Link]
-
Screening of different bases for Suzuki coupling a - ResearchGate. [Link]
-
The Suzuki Reaction - Harvard University. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - MDPI. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
B-Alkyl Suzuki Couplings - Princeton University. [Link]
-
Struggling with Suzuki Reaction - Reddit. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journal of Organic Chemistry. [Link]
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- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
Mastering the Synthesis of Substituted Biphenyls: An Application Guide to 3,4-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The substituted biphenyl motif is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including the widely prescribed antihypertensive drug, Valsartan.[1][2] The strategic synthesis of these compounds is therefore of paramount importance. This technical guide provides an in-depth exploration of the synthesis of substituted biphenyls utilizing 3,4-Dibromophenylboronic acid as a versatile starting material. We will delve into the nuances of the Suzuki-Miyaura cross-coupling reaction, focusing on strategies for achieving selective mono- and di-arylation, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of 3,4-Dibromophenylboronic Acid
3,4-Dibromophenylboronic acid offers a unique platform for the construction of complex biphenyl derivatives. The presence of two bromine atoms at distinct positions on the phenyl ring, coupled with a boronic acid functionality, opens up avenues for sequential and regioselective cross-coupling reactions. This allows for the controlled and stepwise introduction of different aryl or heteroaryl groups, leading to the synthesis of unsymmetrically substituted biphenyls which are often crucial for optimizing pharmacological activity.[3]
The key to unlocking the full potential of this reagent lies in understanding and controlling the reactivity of the two bromine atoms and the boronic acid group. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is the preeminent method for forging the biaryl bond.[4][5]
The Heart of the Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and versatile tool for carbon-carbon bond formation, celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[6] The catalytic cycle, a fundamental concept for any practitioner, is illustrated below.
The reaction is initiated by the oxidative addition of an aryl halide (R¹-X) to a palladium(0) complex. This is followed by transmetalation, where the organic group (R²) from the activated boronic acid (boronate) is transferred to the palladium(II) center. The cycle concludes with reductive elimination, which forms the desired C-C bond of the biphenyl product (R¹-R²) and regenerates the palladium(0) catalyst.[5] The activation of the boronic acid by a base to form a more nucleophilic boronate species is a critical step for efficient transmetalation.[7]
Protocol 1: Selective Mono-Arylation of 3,4-Dibromophenylboronic Acid
Achieving selective mono-arylation of a dihalogenated substrate is a common challenge in organic synthesis. In the case of 3,4-dibromophenylboronic acid, the relative reactivity of the two bromine atoms is influenced by both steric and electronic factors. Generally, in polyhalogenated aromatic systems, the more electron-deficient or less sterically hindered halogen is more reactive in Suzuki-Miyaura couplings. For 3,4-dibromophenylboronic acid, the bromine at the 4-position (meta to the boronic acid) is typically more reactive than the bromine at the 3-position (ortho to the boronic acid) due to reduced steric hindrance.
This differential reactivity can be exploited to achieve selective mono-substitution by carefully controlling the reaction conditions, particularly the stoichiometry of the coupling partners.
Experimental Workflow for Selective Mono-Arylation
Detailed Step-by-Step Protocol
-
Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3,4-Dibromophenylboronic acid (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), potassium carbonate (K₂CO₃, 3.0 equivalents), and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[8]
-
Solvent Addition and Degassing : Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent. It is crucial to degas the reaction mixture thoroughly to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling argon through the solution for 15-20 minutes.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring the Reaction : The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting materials and the formation of the mono-arylated product.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product is then purified by column chromatography on silica gel to isolate the desired mono-arylated biphenyl derivative.
| Reagent/Parameter | Recommended Conditions | Causality and Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a versatile and commercially available catalyst suitable for a wide range of Suzuki couplings.[6] Buchwald and Fu-type ligands can also be employed for more challenging substrates.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the activation of the boronic acid to the more reactive boronate species, facilitating the transmetalation step.[7] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF | A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents. Water plays a crucial role in the activation of the boronic acid. |
| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced yields. |
Protocol 2: Stepwise Di-Arylation for Unsymmetrical Biphenyls
The mono-arylated product obtained from the first Suzuki-Miyaura coupling still possesses a bromine atom, which can be utilized in a second, distinct Suzuki-Miyaura reaction. This stepwise approach is a powerful strategy for the synthesis of unsymmetrically substituted biphenyls.
The key to a successful stepwise synthesis is the purification of the mono-arylated intermediate before proceeding to the second coupling reaction. This ensures that the final product is not contaminated with symmetrical byproducts.
Experimental Workflow for Stepwise Di-Arylation
Detailed Step-by-Step Protocol
-
Reaction Setup : The experimental setup is identical to the mono-arylation protocol. The purified mono-arylated biphenyl (1.0 equivalent) is used as the starting material.
-
Reagent Addition : Add the second, different arylboronic acid (1.2 equivalents), a fresh portion of the palladium catalyst, and base.
-
Reaction and Monitoring : The reaction is then carried out under the same conditions as the first coupling, with careful monitoring to ensure complete conversion.
-
Work-up and Purification : The work-up and purification procedures are analogous to those described for the mono-arylation, yielding the desired unsymmetrically substituted biphenyl.
Characterization and Analysis
The successful synthesis of the target biphenyl compounds must be confirmed through rigorous characterization. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To elucidate the structure of the product and confirm the regiochemistry of the substitution.
-
Mass Spectrometry (MS) : To determine the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient degassing, improper base or solvent. | Use a fresh batch of catalyst, ensure thorough degassing, and screen different bases and solvent systems. |
| Formation of Homocoupling Byproducts | Oxygen contamination, inefficient transmetalation. | Improve degassing procedures, consider using a different palladium catalyst or ligand. |
| Protodeboronation | Presence of acid or excess water. | Ensure the use of a suitable base and control the amount of water in the reaction mixture. |
| Poor Regioselectivity | Inappropriate reaction conditions. | Adjust the reaction temperature, catalyst, and ligand to favor the desired isomer. Catalyst control can be a powerful tool for directing regioselectivity in dihaloarenes.[9][10] |
Conclusion
3,4-Dibromophenylboronic acid is a highly valuable and versatile building block for the synthesis of substituted biphenyls. By leveraging the principles of the Suzuki-Miyaura cross-coupling reaction and carefully controlling the reaction parameters, researchers can achieve both selective mono-arylation and stepwise di-arylation to construct a diverse array of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for synthetic chemists, enabling them to confidently and efficiently utilize this powerful synthetic tool.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
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Al-Masum, M.; Masud, M. A.; Islam, M. S. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 2020 , 25 (15), 3483. [Link]
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Wang, D.; et al. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Molecules, 2014 , 19 (10), 16584-16599. [Link]
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Beaudry, C. M.; et al. Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 2015 , 13, 6838-6841. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 2002 , 102 (5), 1359–1470. [Link]
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Haddad, N.; et al. Purification and Structural Characterization of Polybrominated Biphenyl Congeners. Journal of Toxicology and Environmental Health, 1982 , 9 (3), 423-438. [Link]
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Kamikawa, K.; et al. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules, 2017 , 22 (11), 1859. [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 2017 , 10, S1569-S1585. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Welch, C. J.; et al. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. The Journal of Organic Chemistry, 2011 , 76 (19), 7928–7941. [Link]
- Peterli, S.; et al. New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2011, 2 (4), 632-639.
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European Commission. Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]
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Application Notes & Protocols: The Strategic Use of 3,4-Dibromophenylboronic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of modern drug discovery, the strategic construction of complex molecular scaffolds is paramount for the systematic exploration of structure-activity relationships (SAR).[1][2] Boronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed method forges carbon-carbon bonds with high efficiency and functional group tolerance, making it a cornerstone of medicinal chemistry programs.[6][7][8]
Among the vast arsenal of commercially available boronic acids, 3,4-dibromophenylboronic acid presents itself as a particularly strategic reagent. Its defining feature—two bromine atoms at adjacent positions on the phenyl ring—offers the potential for controlled, sequential cross-coupling reactions. This allows for the stepwise and specific introduction of two different aryl or heteroaryl moieties, creating a highly functionalized, non-symmetrical biaryl core. Such scaffolds are invaluable in the design of sophisticated therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies where precise spatial arrangement of pharmacophores is critical for potency and selectivity.
This guide provides an in-depth look at the applications of 3,4-dibromophenylboronic acid, focusing on the underlying chemical principles and offering detailed protocols for its effective use in a research and development setting.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is critical for its effective and safe implementation in any synthetic workflow.
Properties and Handling
While specific experimental data for 3,4-dibromophenylboronic acid is not extensively published, its properties can be reliably inferred from closely related analogs like 3-bromophenylboronic acid and 4-bromophenylboronic acid.
| Property | Typical Value / Characteristic | Rationale & Handling Insight |
| Physical State | Off-white to light beige crystalline powder.[9] | Stable solid at room temperature. Should be stored in a tightly sealed container to prevent moisture absorption, which can lead to the formation of boroxine anhydrides and affect reactivity.[6] |
| Molecular Formula | C₆H₅BBr₂O₂ | - |
| Molecular Weight | 279.73 g/mol | - |
| Melting Point | Expected to be >280 °C (by analogy to 4-bromophenylboronic acid, 284-288 °C).[10] | A high melting point indicates good thermal stability, but reactions should still be conducted at the lowest effective temperature to minimize side reactions. |
| Solubility | Generally soluble in polar organic solvents like methanol, THF, and 1,4-dioxane; insoluble in water.[11] | Solubility in common Suzuki coupling solvents facilitates its use in homogeneous catalysis. The insolubility in water is typical for arylboronic acids. |
| pKa | Estimated to be ~8.0-8.5 (by analogy to 4-bromophenylboronic acid, pKa ≈ 8.32).[9] | The boronic acid is a weak Lewis acid. This property is central to its mechanism in Suzuki coupling, where base activation is required to form the more nucleophilic boronate species.[5] |
Safety & Hazard Information
Based on safety data for analogous brominated phenylboronic acids, 3,4-dibromophenylboronic acid should be handled with appropriate care.[12]
-
Hazard Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12]
-
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust.
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.
Core Application: Sequential Suzuki-Miyaura Cross-Coupling
The primary strategic value of 3,4-dibromophenylboronic acid lies in its capacity for sequential C-C bond formation. The two bromine atoms, while chemically similar, can be addressed in a stepwise manner by carefully controlling reaction conditions. This allows for the synthesis of complex tri-aryl systems where two different substituents are introduced onto the central phenyl ring.
The ability to perform sequential couplings relies on the principle that after the first Suzuki reaction, the resulting mono-arylated bromophenylboronic acid is often less reactive towards the second coupling due to altered electronic and steric properties. This kinetic difference can be exploited to isolate the intermediate before proceeding to the second coupling.[13]
Below is a conceptual workflow for the strategic use of this reagent.
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Application Note: Strategic Synthesis of Drug Analogues Utilizing 3,4-Dibromophenylboronic Acid
Introduction: The Strategic Advantage of 3,4-Dibromophenylboronic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic introduction of diverse molecular scaffolds is paramount to navigating the complexities of target engagement and pharmacokinetic profiles. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, largely due to their versatility in carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among the vast array of available boronic acid reagents, 3,4-dibromophenylboronic acid presents a unique and powerful platform for the synthesis of complex drug analogues. Its di-brominated structure offers a gateway to sequential and chemoselective functionalization, enabling the creation of diverse molecular libraries from a single, readily accessible starting material.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 3,4-dibromophenylboronic acid in the synthesis of drug analogues. We will delve into the underlying principles of selective Suzuki-Miyaura cross-coupling, provide detailed, field-proven protocols for both mono- and di-arylation, and discuss the critical experimental parameters that govern the selective functionalization of this versatile building block.
Core Principle: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a process typically facilitated by a base. The base activates the boronic acid, enhancing the nucleophilicity of the organic group.[2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
The Strategic Advantage of Di-Bromination: Chemoselectivity
The presence of two bromine atoms on the 3,4-dibromophenylboronic acid scaffold allows for the potential of selective mono- or di-substitution. The reactivity of the two C-Br bonds is not identical, primarily due to steric and electronic effects. This difference in reactivity can be exploited to achieve chemoselectivity, allowing for the stepwise introduction of different aryl or heteroaryl groups.
Factors influencing chemoselectivity include:
-
Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is crucial. Bulky phosphine ligands can favor mono-arylation by sterically hindering the second coupling event.
-
Stoichiometry of Reagents: Limiting the amount of the coupling partner (the aryl halide) is a straightforward method to favor mono-substitution.
-
Reaction Temperature and Time: Lower temperatures and shorter reaction times can also favor the formation of the mono-arylated product.
By carefully controlling these parameters, researchers can selectively synthesize either a mono-arylated intermediate, which can then be subjected to a second, different Suzuki-Miyaura coupling, or proceed directly to the di-arylated product.
Experimental Protocols
Safety and Handling of 3,4-Dibromophenylboronic Acid
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 3,4-dibromophenylboronic acid (CAS No. 153489-46-2).
-
Hazards: 3,4-Dibromophenylboronic acid is typically classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[3][4][5][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[3][4][6]
Protocol 1: Selective Mono-Arylation of 3,4-Dibromophenylboronic Acid
This protocol details the synthesis of a hypothetical drug analogue intermediate via a selective mono-arylation.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3,4-Dibromophenylboronic acid | 279.72 | 1.0 | 279.7 mg |
| 4-Iodopyridine (or other Aryl Halide) | 204.99 | 1.0 | 205.0 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 57.8 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| 1,4-Dioxane | - | - | 10 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromophenylboronic acid (279.7 mg, 1.0 mmol), 4-iodopyridine (205.0 mg, 1.0 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (57.8 mg, 0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki-Miyaura couplings.[7]
-
Base: Potassium carbonate is an effective and mild base for activating the boronic acid.
-
Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents.
-
Stoichiometry: A 1:1 ratio of the boronic acid to the aryl halide is used to favor mono-substitution.
Protocol 2: Di-Arylation of 3,4-Dibromophenylboronic Acid
This protocol describes the synthesis of a di-arylated drug analogue.
Reaction Scheme:
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 3,4-Dibromophenylboronic acid | 279.72 | 1.0 | 279.7 mg |
| 4-Iodopyridine (or other Aryl Halide) | 204.99 | 2.2 | 451.0 mg |
| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | 816.64 | 0.03 | 24.5 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.0 | 977.5 mg |
| Toluene | - | - | 10 mL |
| Water | - | - | 2 mL |
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the reagents and quantities listed in the table above.
-
Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in steps 8-12 of Protocol 1.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is often more active for challenging couplings and can promote the second arylation.
-
Base: Cesium carbonate is a stronger base that can facilitate the second, more sterically hindered coupling.
-
Solvent: Toluene is a higher-boiling solvent suitable for the elevated temperatures required for di-arylation.
-
Stoichiometry: A slight excess of the aryl halide (2.2 equivalents) is used to drive the reaction to completion and ensure di-substitution.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst, insufficient degassing, poor quality reagents | Use a fresh batch of catalyst, ensure thorough degassing, use anhydrous solvents. |
| Incomplete reaction | Insufficient reaction time or temperature | Increase reaction time and/or temperature. Consider a more active catalyst/ligand system. |
| Formation of homocoupled product (Ar-Ar) | Presence of oxygen, side reactions of the boronic acid | Ensure rigorous exclusion of air. Use a slight excess of the aryl halide. |
| Protodeboronation (loss of boronic acid group) | Presence of water or protic solvents, prolonged reaction times | Use anhydrous solvents and reagents, minimize reaction time. |
| Mixture of mono- and di-arylated products in Protocol 1 | Reaction conditions too harsh, stoichiometry imbalance | Decrease temperature and reaction time. Ensure accurate stoichiometry. Consider a less active catalyst. |
| Incomplete di-arylation in Protocol 2 | Insufficiently reactive catalyst/base, steric hindrance | Switch to a more active catalyst (e.g., with a bulky, electron-rich ligand). Use a stronger base like CsF or K₃PO₄. |
Conclusion
3,4-Dibromophenylboronic acid is a highly valuable and versatile building block for the synthesis of drug analogues. Its di-brominated nature allows for the strategic and selective introduction of multiple aryl or heteroaryl moieties through the Suzuki-Miyaura cross-coupling reaction. By carefully controlling reaction parameters such as the choice of catalyst, ligand, base, solvent, and stoichiometry, researchers can achieve either selective mono-arylation or complete di-arylation. This flexibility enables the efficient construction of diverse molecular libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. The protocols and guidelines presented in this application note provide a solid foundation for harnessing the synthetic potential of 3,4-dibromophenylboronic acid in the quest for novel therapeutics.
References
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LabNetwork. (2025, January 23). 4-Bromophenylboronic acid Safety Data Sheet. Retrieved January 19, 2026, from [Link]
-
SD Fine-Chem Limited. (n.d.). 4-BROMOPHENYLBORIC ACID GHS Safety Data Sheet. Retrieved January 19, 2026, from [Link]
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Wyslucha, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
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Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 5. [Link]
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Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. The Journal of organic chemistry, 77(19), 8648–8657. [Link]
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Baran, A., et al. (2019). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. Applied Organometallic Chemistry, 33(5), e4875. [Link]
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Topczewski, J. J., & Sanford, M. S. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of chemical research, 48(5), 1325–1334. [Link]
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Li, Y., et al. (2018). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Synlett, 29(10), 1319-1322. [Link]
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The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Glotz, G., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]
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Jana, S. (2019). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
-
Khan, K. M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(1), 149. [Link]
-
Zhou, Y., et al. (2013). Enantioselective Synthesis of Axially Chiral Multifunctionalized Biaryls via Asymmetric Suzuki–Miyaura Coupling. Organic Letters, 15(21), 5508–5511. [Link]
-
Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
-
Wang, C., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 17(10), 2733-2737. [Link]
-
Srisawad, A., et al. (2021). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 11(1), 2269. [Link]
-
Kapdi, A. R., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organometallics, 40(12), 1827–1837. [Link]
-
Gallou, F., et al. (2012). Sustainable Ligand‐Free, Palladium‐Catalyzed Suzuki–Miyaura Reactions in Water: Insights into the Role of Base. ChemSusChem, 5(9), 1746-1751. [Link]
-
LibreTexts Chemistry. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
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Application Notes & Protocols: Leveraging 3,4-Dibromophenylboronic Acid in the Synthesis of Advanced Organic Light-Emitting Diode (OLED) Materials
Introduction: The Strategic Role of Building Blocks in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and solid-state lighting technologies, offering superior contrast, vibrant colors, and mechanical flexibility.[1][2] The performance of these devices—efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers.[3][4] The rational design of these materials hinges on the strategic selection of versatile chemical building blocks that enable the construction of complex, π-conjugated systems.
Among the vast arsenal of synthetic tools, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating the crucial carbon-carbon bonds that form the backbone of most high-performance OLED materials.[5][6][7] This reaction's reliability and functional group tolerance have made arylboronic acids indispensable precursors.[8][9] This guide focuses on 3,4-Dibromophenylboronic acid , a uniquely functionalized building block whose structure offers a pre-engineered pathway for creating sophisticated, multi-substituted aromatic compounds essential for next-generation OLEDs.
Causality Behind the Choice: Why 3,4-Dibromophenylboronic Acid?
The utility of 3,4-Dibromophenylboronic acid lies in its trifunctional nature, providing three distinct reactive sites for sequential and site-selective cross-coupling reactions. This strategic arrangement is not accidental; it is a deliberate choice for chemists aiming to build complex, asymmetric molecules with tailored optoelectronic properties.
-
The Boronic Acid Group (-B(OH)₂): This is the primary reactive site for the initial Suzuki coupling, allowing the phenyl ring to be attached to a core molecular scaffold.
-
Two Ortho/Meta Bromine Atoms (-Br): These two halogens serve as handles for subsequent C-C or C-N bond-forming reactions. Their differing electronic environments can, in some cases, allow for selective reactivity. This dual-point attachment capability is critical for:
-
Extending π-Conjugation: Building larger, delocalized electronic systems to tune the emission wavelength, a key factor in achieving deep blue or other specific colors.[10][11]
-
Creating 3D Architectures: Introducing bulky side groups to prevent intermolecular π-π stacking, which often leads to aggregation-caused quenching (ACQ) and reduced solid-state emission efficiency.[1]
-
Synthesizing Bipolar Molecules: Allowing the attachment of both electron-donating (hole-transporting) and electron-accepting (electron-transporting) moieties to the same core, which is crucial for creating single-molecule host materials or emitters with balanced charge transport.[11][12]
-
This trifunctional design makes 3,4-Dibromophenylboronic acid an ideal starting material for a variety of OLED materials, including blue fluorescent emitters, hosts for phosphorescent and TADF systems, and stable hole-transporting materials.[12][13][14][15][16]
The Synthetic Workhorse: The Suzuki-Miyaura Coupling Mechanism
The Suzuki-Miyaura coupling is the primary reaction used to functionalize 3,4-Dibromophenylboronic acid.[7][17] Understanding its mechanism is key to troubleshooting and optimizing syntheses. The reaction proceeds via a catalytic cycle involving a palladium complex.[6][7]
The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of an aryl halide, forming a Pd(II) complex.[7]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, CsF) to activate the boronic acid, forming a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Bipolar Blue Emitter
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical blue-emitting molecule, 9-(3',4'-bis(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole (Cz-BiP-diCz) , using 3,4-Dibromophenylboronic acid as the key starting material. This protocol is designed to be self-validating by including checkpoints and explanations for key steps.
The overall workflow involves a three-step sequential Suzuki coupling strategy.
Caption: Synthetic workflow for Cz-BiP-diCz from 3,4-Dibromophenylboronic acid.
Step 1: Synthesis of 9-(3',4'-dibromo-[1,1'-biphenyl]-4-yl)-9H-carbazole (Intermediate 1)
Rationale: This initial Suzuki coupling attaches the carbazole-phenyl moiety to the boronic acid. The choice of a bromo-substituted carbazole and a boronic acid starting material is a classic Suzuki pairing. We use Pd(PPh₃)₄, a robust and commercially available catalyst, and K₂CO₃ as a mild and effective base. The dioxane/water solvent system is standard for ensuring solubility of both organic and inorganic reagents.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3,4-Dibromophenylboronic acid | 279.73 | 2.80 g | 10.0 | 1.0 |
| 9-(4-bromophenyl)-9H-carbazole | 324.21 | 3.57 g | 11.0 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 578 mg | 0.5 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| 1,4-Dioxane | - | 80 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
Procedure:
-
To a 250 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 3,4-Dibromophenylboronic acid (1.0 eq) and 9-(4-bromophenyl)-9H-carbazole (1.1 eq).
-
Seal the flask, evacuate, and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (0.05 eq), K₂CO₃ (2.0 eq), 1,4-dioxane (80 mL), and water (20 mL).
-
Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes. This further removes any dissolved oxygen.
-
Heat the reaction mixture to reflux (approx. 90-95 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting materials should be consumed.
-
Cool the mixture to room temperature. Transfer the contents to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to yield the pure intermediate as a white or off-white solid.
Step 2: Synthesis of 9-(3',4'-bis(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole (Final Product)
Rationale: This step utilizes a different cross-coupling reaction, the Buchwald-Hartwig amination, to form C-N bonds at the two bromine sites. This is a powerful method for attaching amine-containing groups like carbazole. Using a specialized palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos) is crucial for achieving high yields in C-N coupling with aryl bromides.
| Reagent | Molar Mass ( g/mol ) | Amount (from Step 1) | Moles (mmol) | Equivalents |
| Intermediate 1 | 487.14 | 2.44 g | 5.0 | 1.0 |
| 9H-Carbazole | 167.21 | 2.01 g | 12.0 | 2.4 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 | 0.04 (Pd) |
| XPhos | 476.63 | 114 mg | 0.24 | 0.048 |
| Sodium tert-butoxide (NaOᵗBu) | 96.10 | 1.15 g | 12.0 | 2.4 |
| Anhydrous Toluene | - | 100 mL | - | - |
Procedure:
-
In an oven-dried Schlenk flask under a nitrogen atmosphere, combine Intermediate 1 (1.0 eq), 9H-Carbazole (2.4 eq), and Sodium tert-butoxide (2.4 eq).
-
In a separate vial, mix Pd₂(dba)₃ (0.02 eq) and XPhos (0.048 eq) in 5 mL of anhydrous toluene. Add this catalyst pre-mixture to the main reaction flask via syringe.
-
Add the remaining anhydrous toluene (95 mL).
-
Degas the mixture with a stream of nitrogen for 20 minutes.
-
Heat the reaction to 110 °C and stir for 24 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully by adding 50 mL of water.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography (silica gel, hexane/dichloromethane gradient). Further purification can be achieved by recrystallization from a solvent mixture like toluene/methanol to afford the final product.
Characterization & Expected Performance
The final product must be rigorously characterized to confirm its identity and purity, as even trace impurities can severely degrade OLED device performance.
Standard Characterization:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (HRMS): To verify the exact molecular weight.
-
Elemental Analysis: To confirm the elemental composition and purity.
Performance-Related Characterization:
| Property | Technique | Expected Result/Significance |
| Absorption | UV-Vis Spectroscopy | Strong absorption in the UV region (e.g., 300-380 nm), indicating π-π* transitions. |
| Emission | Photoluminescence (PL) | Emission in the blue region of the spectrum (e.g., 440-470 nm) with a narrow full width at half maximum (FWHM) for good color purity.[2] |
| Quantum Yield | Integrating Sphere | High photoluminescence quantum yield (PLQY > 80%) is desired for efficient light emission. |
| Thermal Stability | TGA/DSC | High decomposition temperature (Td > 400 °C) and glass transition temperature (Tg > 120 °C) for morphological stability during device operation. |
| Energy Levels | Cyclic Voltammetry (CV) | Determination of HOMO/LUMO levels to assess charge injection barriers and suitability as an emitter or host. The HOMO should align well with the hole-transport layer.[13][16] |
This synthesized material would likely be a candidate for a deep-blue emitter in a fluorescent OLED or a host for a green or red phosphorescent or TADF dopant, leveraging its high triplet energy, which is characteristic of carbazole-biphenyl structures.[12][18]
References
- The Versatility of 4-Bromobiphenyl in the Synthesis of Advanced OLED M
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town Libraries.
- OLED Material Innovation: The Role of Boronic Acid Intermedi
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides. BenchChem.
- Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs)
- Editorial: High color purity boron-based OLED m
- Blue emissive amidinate-based tetra-coordin
- The Role of 4-Aminophenylboronic Acid in Modern OLED Technology. Medium.
- Bipolar Blue Fluorescent Materials for Organic Light-Emitting Devices. Chinese Journal of Chemistry.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
- Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Frontiers in Chemistry.
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. ScienceDirect.
- Editorial: High color purity boron-based OLED materials.
- High-Performance Three-Coordinated Organoboron Emitters for Organic Light-Emitting Diodes.
- Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. PubMed Central.
- Synthesis and Properties of Thienothiophene-Boron for OLED Application.
- OLED materials for solid-state lighting. UQ eSpace - The University of Queensland.
- Boron-containing TADF emitters (28–29).
- Impact of hole-transport layer materials on the field-induced degradation of p-i-n perovskite solar cells. Sustainable Energy & Fuels.
- Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices. Frontiers in Chemistry.
- Advances in Hole Transport Materials for Layered Casting Solar Cells. PubMed Central.
- TADF Materials | Third-Gener
- Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry.
- Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells. MDPI.
- Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future.
- Hole-Transporting Materials for Printable Perovskite Solar Cells. PubMed.
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Sonogashira coupling with 3,4-Dibromophenylboronic acid
An Application Note on the Chemoselective Sonogashira Coupling of 3,4-Dibromophenylboronic Acid
Authored by: A Senior Application Scientist
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This application note provides a detailed technical guide for the selective Sonogashira coupling of 3,4-Dibromophenylboronic acid, a versatile building block in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of the reaction, strategies for achieving high chemoselectivity in a dihalogenated system, and provide robust, step-by-step protocols for both mono- and di-alkynylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecules.[1][3]
Introduction: The Strategic Value of Sonogashira Coupling
First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the Sonogashira reaction has become an indispensable tool for creating arylalkynes and conjugated enynes.[2][4] Its utility stems from the mild reaction conditions under which it can be performed, often at room temperature, which allows for broad functional group tolerance and application in the synthesis of complex natural products and pharmaceuticals.[1][4] The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt, in the presence of an amine base.[5]
The substrate of focus, 3,4-Dibromophenylboronic acid, presents a unique synthetic challenge and opportunity. The two bromine atoms offer handles for sequential, site-selective functionalization, while the boronic acid moiety is primed for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. Mastering the selective mono-alkynylation of this substrate is therefore a critical step in the divergent synthesis of highly functionalized aromatic scaffolds. This note will elucidate the principles and practices required to control this selectivity.
The Dual Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount to troubleshooting and optimization. The Sonogashira coupling operates through two interconnected, independent catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle:
-
Reductive Elimination/Pre-catalyst Activation: If starting with a Pd(II) source, such as PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II)-aryl complex. This is often the rate-limiting step, especially for less reactive aryl bromides.[6]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final aryl-alkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[7]
The Copper Cycle:
-
Acid-Base Reaction: The amine base deprotonates the terminal alkyne, forming an ammonium salt and making the alkyne more nucleophilic.[8]
-
Copper Acetylide Formation: The deprotonated alkyne coordinates with the copper(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.[3][9] This species is crucial for the transmetalation step with the palladium complex.
The synergy between these two cycles allows the reaction to proceed under significantly milder conditions than early palladium-only methods.[1][4]
Controlling Chemoselectivity with Dihalogenated Substrates
Achieving selective mono-functionalization on a dihalogenated arene is a common challenge in cross-coupling chemistry.[10] The relative reactivity of carbon-halogen bonds generally follows the trend I > OTf > Br > Cl.[8] When two identical halogens are present, as in 3,4-dibromophenylboronic acid, the electronic differentiation is minimal. Therefore, selectivity must be imposed by carefully controlling the reaction conditions.
The primary strategies for achieving mono-alkynylation are:
-
Stoichiometric Control: This is the most critical factor. Using a slight deficiency or stoichiometric equivalent (e.g., 1.0-1.1 equivalents) of the terminal alkyne relative to the dibromo-substrate ensures that once the first coupling occurs, there is insufficient alkyne remaining for a second coupling.
-
Reaction Time and Temperature: Aryl bromides typically require more forcing conditions (i.e., heating) than aryl iodides.[1][6] By running the reaction at the minimum temperature required for the first oxidative addition and carefully monitoring its progress, the reaction can be stopped once the starting material is consumed, minimizing the formation of the di-coupled product.
-
Catalyst and Ligand Choice: While standard catalysts like PdCl₂(PPh₃)₂ are often sufficient, highly active catalysts with bulky, electron-rich phosphine ligands can sometimes lower the energy barrier for oxidative addition, potentially leading to over-reaction if not carefully controlled.[11][12][13]
Application Protocol 1: Selective Mono-Alkynylation
This protocol details a reliable method for the selective mono-coupling of a terminal alkyne to 3,4-Dibromophenylboronic acid.
Experimental Workflow Diagram
Materials and Reagents
-
Substrate: 3,4-Dibromophenylboronic acid
-
Alkyne: Phenylacetylene (as a representative example)
-
Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper Co-catalyst: Copper(I) Iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), freshly distilled
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Inert Gas: Argon or Nitrogen
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,4-Dibromophenylboronic acid (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq., 2 mol%), and CuI (0.04 eq., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times. It is critical to maintain an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the Pd(0) catalyst.[8]
-
Solvent and Base Addition: Add anhydrous THF (to make a ~0.1 M solution) and triethylamine (3.0 eq.) via syringe. Stir the mixture to form a suspension.
-
Alkyne Addition: Add phenylacetylene (1.05 eq.) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 65 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS every hour. The reaction is typically complete when the starting dibromide spot is consumed (usually 2-4 hours).[8]
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (to remove the amine base) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkynylated product.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Substrate | 3,4-Dibromophenylboronic acid | Starting material |
| Alkyne Equiv. | 1.0 - 1.1 | Critical for achieving mono-selectivity. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | A robust and common Pd(II) precatalyst. |
| Cu Co-catalyst | CuI (2-5 mol%) | Activates the alkyne for transmetalation. |
| Base | Triethylamine (≥ 2 eq.) | Acts as a proton scavenger and solvent. |
| Solvent | Anhydrous THF or DMF | Common solvents for Sonogashira reactions. |
| Temperature | 60 - 80 °C | Sufficient for aryl bromides without driving di-coupling. |
| Time | 2 - 6 hours | Monitor closely to avoid over-reaction. |
| Atmosphere | Inert (Argon or N₂) | Prevents catalyst decomposition and Glaser coupling.[8] |
Application Protocol 2: Sequential Di-Alkynylation
The purified mono-alkynylated product can be subjected to a second Sonogashira coupling, allowing for the synthesis of unsymmetrical di-alkynylated arenes.
-
Setup: Use the purified mono-alkynylated product from Protocol 1 as the starting material.
-
Reagents: Employ a different terminal alkyne (e.g., Trimethylsilylacetylene) (1.2-1.5 eq.).
-
Conditions: The remaining C-Br bond may be slightly less reactive. The reaction may require slightly higher temperatures or longer reaction times. Use the same catalyst system and procedure as described in Protocol 1.
-
Workup & Purification: Follow the same workup and purification steps to isolate the final unsymmetrically di-substituted product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) species has decomposed.[8] Low Substrate Reactivity: Aryl bromides can be sluggish.[8] | - Ensure all reagents and solvents are anhydrous and thoroughly degassed.[8] - Increase reaction temperature in 10 °C increments. - Consider a more active catalyst system with a bulky phosphine ligand.[14] |
| Glaser Homocoupling | Presence of Oxygen: O₂ promotes the oxidative dimerization of copper acetylides.[8][15] High Copper Loading: Excess CuI can favor this side reaction. | - Improve degassing technique (e.g., use freeze-pump-thaw cycles).[15] - Consider a "copper-free" Sonogashira protocol, which may require different ligands or conditions.[8] - Add the alkyne slowly to the reaction mixture.[16] |
| Formation of Palladium Black | Catalyst Decomposition: The Pd(0) has aggregated and precipitated. This can be caused by impurities or high temperatures.[8] | - Use high-purity reagents and solvents. - Anecdotal evidence suggests THF can sometimes promote Pd black formation; consider an alternative solvent like DMF or dioxane.[8][17] |
| Poor Selectivity (Di-coupling) | Excess Alkyne: More than ~1.1 equivalents of alkyne were used. Reaction Time/Temp Too High: Conditions were too forcing, driving the second coupling. | - Re-verify stoichiometry; use a maximum of 1.1 equivalents of the alkyne. - Reduce reaction temperature and monitor closely, stopping the reaction as soon as the starting material is consumed. |
| Protodeboronation | Presence of Water/Protic Sources: The boronic acid group is cleaved and replaced by hydrogen. | - Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. |
Conclusion
The Sonogashira coupling of 3,4-Dibromophenylboronic acid is a powerful and versatile transformation that opens the door to a wide array of complex molecular architectures. By carefully controlling stoichiometry and reaction conditions, high chemoselectivity for mono-alkynylation can be readily achieved. This foundational protocol enables subsequent diversification at both the remaining bromine and the boronic acid positions, making it a highly valuable strategy for professionals in drug discovery and materials science.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
The substrate scope study on Cu‐catalyzed Sonogashira coupling of... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 19, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023, February 7). Retrieved January 19, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved January 19, 2026, from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22). Retrieved January 19, 2026, from [Link]
-
Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents - ResearchGate. (2025, August 20). Retrieved January 19, 2026, from [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved January 19, 2026, from [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]
-
Sonogashira cross-coupling reaction | PPTX - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Retrieved January 19, 2026, from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N - White Rose Research Online. (2021, June 21). Retrieved January 19, 2026, from [Link]
-
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 7). Retrieved January 19, 2026, from [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand | Catalysis | ChemRxiv | Cambridge Open Engage. (2025, October 9). Retrieved January 19, 2026, from [Link]
-
Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission - MDPI. (2024, November 7). Retrieved January 19, 2026, from [Link]
-
Base-assisted transmetalation enables gold-catalyzed oxidative Sonogashira coupling reaction - PMC - NIH. (2023, November 23). Retrieved January 19, 2026, from [Link]
-
Recent progress and current applications of Sonogashira coupling reaction in water. (2025, August 7). Retrieved January 19, 2026, from [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air | Request PDF - ResearchGate. (2022, August 17). Retrieved January 19, 2026, from [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved January 19, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Retrieved January 19, 2026, from [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - UC Santa Barbara. (n.d.). Retrieved January 19, 2026, from [Link]
-
ChemInform Abstract: Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate. (2025, August 10). Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Selective Heck Reaction of 3,4-Dibromophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the strategic application of the Mizoroki-Heck reaction for the selective mono-vinylation of 3,4-dibromophenylboronic acid. This trifunctional substrate presents a unique challenge in achieving chemoselectivity between two distinct carbon-bromine bonds and a carbon-boron bond. This document elucidates the mechanistic principles governing this selectivity and provides a robust, step-by-step protocol for the preferential arylation at the C4-position. The resulting 4-bromo-3-vinylphenylboronic acid is a valuable building block in medicinal chemistry and materials science, offering orthogonal handles for subsequent cross-coupling reactions. This guide is intended to provide researchers with the theoretical understanding and practical knowledge to successfully implement this transformation.
Introduction: Navigating Selectivity in Polyfunctionalized Aromatics
The palladium-catalyzed Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of an unsaturated halide with an alkene.[1][2] Its broad functional group tolerance and mechanistic predictability have rendered it an invaluable tool in the synthesis of complex molecules.[3] However, when applied to polyhalogenated or polyfunctionalized aromatic substrates, the reaction presents significant challenges in controlling chemo- and regioselectivity.
3,4-Dibromophenylboronic acid is a prime example of such a substrate, featuring three potential sites for palladium-catalyzed cross-coupling: a C3-Br bond, a C4-Br bond, and a C-B(OH)₂ bond. The successful synthetic utility of this molecule hinges on the ability to selectively functionalize one site while leaving the others intact for subsequent transformations. This application note focuses on achieving a selective mono-Heck reaction at one of the C-Br bonds, a transformation of significant interest for the synthesis of complex pharmaceutical intermediates and functional materials.
Mechanistic Rationale for Chemoselectivity and Regioselectivity
The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5] The key to achieving selectivity in the reaction of 3,4-dibromophenylboronic acid lies in understanding the factors that govern the initial, rate-determining oxidative addition step.
Heck vs. Suzuki: A Question of Reaction Conditions
The presence of both C-Br and C-B(OH)₂ functionalities raises the possibility of a competitive Suzuki-Miyaura coupling reaction. However, the Heck reaction is favored under conditions that do not activate the boronic acid moiety for transmetalation. The Suzuki coupling typically requires the presence of a base to form a more nucleophilic "ate" complex from the boronic acid.[6] The standard Heck reaction conditions, employing a base primarily to neutralize the HBr generated during the catalytic cycle, are generally not conducive to Suzuki coupling, thus ensuring the chemoselective reaction at a C-Br bond.
Regioselectivity: The Decisive Role of Electronics and Sterics
With two C-Br bonds at the 3- and 4-positions, the regioselectivity of the mono-Heck reaction is determined by the relative rates of oxidative addition of the palladium(0) catalyst to each bond. This, in turn, is governed by a combination of electronic and steric factors.
-
Electronic Effects: The boronic acid group [-B(OH)₂] is a meta-directing, electron-withdrawing group. This electronic influence is more pronounced at the para position (C4) than the meta position (C3). The increased electrophilicity at C4 makes the C4-Br bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Effects: The C3-Br bond is situated ortho to the C4-Br bond, creating a more sterically hindered environment compared to the C4-Br bond. This steric hindrance can disfavor the approach of the bulky palladium-ligand complex to the C3-Br bond.
Consequently, the synergistic combination of electronic activation at C4 and steric hindrance at C3 strongly favors the selective oxidative addition at the C4-Br bond, leading to the preferential formation of the 4-alkenylated product.
Diagram 1: Rationale for Regioselective Heck Reaction
Caption: Factors influencing the regioselective Heck reaction on 3,4-dibromophenylboronic acid.
Experimental Protocol: Selective Mono-Heck Arylation at the C4-Position
This protocol is adapted from established procedures for the Heck reaction of electron-deficient aryl bromides and is optimized for the selective mono-vinylation of 3,4-dibromophenylboronic acid.[7][8][9]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,4-Dibromophenylboronic acid | ≥97% | Commercially Available |
| Styrene (or other alkene) | ≥99%, inhibitor-free | Commercially Available |
| Palladium(II) acetate [Pd(OAc)₂] | Catalyst grade | Commercially Available |
| Tri(o-tolyl)phosphine [P(o-tolyl)₃] | ≥98% | Commercially Available |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Saturated aqueous NaCl solution | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Schlenk flask or sealed tube | ||
| Magnetic stirrer and stir bar | ||
| Inert gas supply (Argon or Nitrogen) |
Step-by-Step Procedure
Diagram 2: Experimental Workflow for Selective Heck Reaction
Caption: Step-by-step workflow for the selective mono-Heck arylation of 3,4-dibromophenylboronic acid.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,4-dibromophenylboronic acid (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe. Subsequently, add triethylamine (1.5 mmol, 1.5 equiv) and the desired alkene (e.g., styrene, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with a saturated aqueous sodium chloride solution (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-3-vinylphenylboronic acid.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Optimization and Considerations
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 1-5 mol% Pd(OAc)₂ | Lower loadings may require longer reaction times or higher temperatures. Higher loadings increase cost. |
| Ligand | Electron-rich, bulky phosphines (e.g., P(o-tolyl)₃, P(t-Bu)₃) | Promote oxidative addition to the aryl bromide and stabilize the active Pd(0) species.[7] |
| Base | Organic amines (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Triethylamine is a common and effective choice. The choice of base can sometimes influence reaction rates and yields.[3] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMAc, NMP) | These solvents effectively dissolve the reagents and facilitate the reaction. |
| Temperature | 80-120 °C | The reaction temperature may need to be optimized depending on the reactivity of the specific alkene used. |
| Alkene | Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive. | The nature of the alkene will influence the reaction rate and may require adjustment of other parameters. |
Conclusion
The selective mono-Heck arylation of 3,4-dibromophenylboronic acid is a powerful transformation that provides access to valuable, orthogonally functionalized building blocks. By understanding the interplay of electronic and steric effects, a high degree of regioselectivity for the C4-position can be achieved. The provided protocol offers a reliable and reproducible method for this transformation. Careful optimization of reaction parameters may be necessary for different alkene coupling partners to achieve optimal yields. This application note serves as a comprehensive guide for researchers seeking to employ this versatile substrate in their synthetic endeavors.
References
-
Mizoroki, T., et al. (1971). A new method for the arylation of olefins. Bulletin of the Chemical Society of Japan, 44(2), 581. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014). Molecules, 19(6), 7838-7851. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22359-22383. [Link]
-
Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805. [Link]
-
de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1271-1293). John Wiley & Sons, Inc. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. (2024). [Link]
-
Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters. (2024). [Link]
-
Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. (2011). Journal of the American Chemical Society, 133(42), 16794-16797. [Link]
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protodeboronation of 3,4-Dibromophenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the protodeboronation of 3,4-dibromophenylboronic acid. Here, we will delve into the underlying causes of this common side reaction and provide actionable troubleshooting strategies to optimize your coupling efficiency.
I. Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with 3,4-dibromophenylboronic acid?
Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your reaction, 3,4-dibromophenylboronic acid is converted to 1,2-dibromobenzene, a non-productive byproduct. This reaction consumes your starting material, reduces the yield of your desired coupled product, and complicates purification. Electron-deficient arylboronic acids, such as those bearing multiple halogen substituents, can be particularly susceptible to protodeboronation, especially under the basic conditions required for Suzuki-Miyaura coupling.[2][3]
Q2: I am observing a significant amount of 1,2-dibromobenzene in my reaction mixture. Is this definitively from protodeboronation?
While the presence of 1,2-dibromobenzene is a strong indicator of protodeboronation, it is crucial to confirm this through appropriate analytical techniques. We recommend running a control experiment where 3,4-dibromophenylboronic acid is subjected to the reaction conditions (base, solvent, temperature) in the absence of the palladium catalyst and the coupling partner. If 1,2-dibromobenzene is still formed, it points towards a base-mediated protodeboronation pathway. If the formation is significantly accelerated in the presence of the palladium complex, it suggests a palladium-catalyzed decomposition pathway.[4][5][6]
Q3: What are the primary factors that promote protodeboronation in my Suzuki reaction?
Several factors can contribute to the extent of protodeboronation:
-
Base: The type and concentration of the base are critical.[7][8] Strong bases can accelerate the formation of the boronate species, which may be more susceptible to protonolysis.[1][3]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Solvent: The presence of water or other protic solvents can serve as a proton source for the reaction.[1][5]
-
Catalyst System: The choice of palladium source and ligand can significantly influence the rate of protodeboronation.[4][5][6] Bulky electron-rich phosphine ligands, often used to promote challenging couplings, can paradoxically accelerate protodeboronation.[4][5][6]
-
Reaction Time: Longer reaction times provide more opportunity for this side reaction to occur.
Q4: How can I minimize protodeboronation and improve the yield of my desired product?
Minimizing protodeboronation involves a multi-faceted approach to reaction optimization. Key strategies include:
-
Careful Selection of Base: Opt for a weaker base that is still effective for the transmetalation step. Bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often good starting points.[9]
-
Anhydrous Conditions: While some water can be beneficial for the Suzuki-Miyaura catalytic cycle, excessive water should be avoided. Using anhydrous solvents and reagents can be beneficial.
-
Lower Reaction Temperatures: If the desired coupling proceeds at a reasonable rate, lowering the reaction temperature can significantly suppress protodeboronation.
-
Optimized Catalyst System: Screen different palladium precatalysts and ligands. Less bulky ligands may be advantageous in reducing protodeboronation.[4][5][6] Additionally, using a highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation pathway.[1][10]
-
Use of Boronic Acid Surrogates: In challenging cases, converting the boronic acid to a more stable derivative, such as a boronic ester (e.g., pinacol ester) or an organotrifluoroborate, can be an effective strategy.[1][11][12] These "slow-release" sources maintain a low concentration of the active boronic acid in the reaction mixture, thereby minimizing side reactions.[1]
II. In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to the protodeboronation of 3,4-dibromophenylboronic acid.
A. Initial Diagnosis and Assessment
Before making significant changes to your protocol, it is essential to quantify the extent of the problem.
Experimental Protocol 1: Quantifying Protodeboronation
-
Reaction Setup: Prepare your standard Suzuki-Miyaura reaction with 3,4-dibromophenylboronic acid, your coupling partner, palladium catalyst, ligand, base, and solvent.
-
Internal Standard: Add a known amount of an inert internal standard (e.g., dodecane, mesitylene) to the reaction mixture at the beginning of the reaction (t=0).
-
Time-Course Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching and Workup: Quench the aliquot with a suitable aqueous solution (e.g., saturated ammonium chloride) and extract the organic components.
-
Analysis: Analyze the organic extract by GC-MS or LC-MS to determine the relative concentrations of your starting materials, desired product, and the 1,2-dibromobenzene byproduct against the internal standard.
-
Data Interpretation: Plot the concentration of each species over time. This will provide a kinetic profile of your reaction, clearly showing the rate of product formation versus the rate of protodeboronation.
B. Troubleshooting Strategies and Optimization Pathways
Based on the initial assessment, the following troubleshooting pathways can be explored.
Logical Flow for Troubleshooting Protodeboronation
Caption: A workflow for troubleshooting protodeboronation.
1. The Role of the Base: A Critical Parameter
The base plays a dual role in the Suzuki-Miyaura reaction: it activates the boronic acid for transmetalation and facilitates the regeneration of the active catalyst.[12] However, excessive basicity can promote protodeboronation.[3][13]
Troubleshooting Table: Base Selection
| Base Type | Strength | Common Examples | Impact on Protodeboronation of 3,4-Dibromophenylboronic Acid | Recommendations |
| Strong Inorganic | High | NaOH, KOH | Generally high, especially in protic solvents. | Avoid if possible, or use in strictly anhydrous conditions. |
| Carbonates | Moderate | K₂CO₃, Cs₂CO₃ | Can be effective, but protodeboronation can still be significant at elevated temperatures. | A reasonable starting point for screening. |
| Phosphates | Moderate | K₃PO₄ | Often provides a good balance between reactivity and minimizing side reactions. | Highly recommended for initial optimization. |
| Fluorides | Weak | CsF, KF | Can be very effective in minimizing protodeboronation, particularly for sensitive substrates.[9] | Excellent choice for problematic couplings. |
Experimental Protocol 2: Screening of Bases
-
Parallel Reactions: Set up a series of parallel reactions using the conditions from Protocol 1.
-
Vary the Base: In each reaction, use a different base from the table above (e.g., K₃PO₄, Cs₂CO₃, CsF), keeping all other parameters constant.
-
Analysis: After a fixed reaction time (e.g., 24 hours), quench the reactions and analyze the product-to-byproduct ratio by LC-MS or GC-MS.
-
Selection: Choose the base that provides the highest yield of the desired product with the lowest amount of 1,2-dibromobenzene.
2. The Catalyst System: More Than Just Palladium
The choice of both the palladium source and the supporting ligand can have a profound impact on the competition between the desired coupling and protodeboronation.
// Suzuki Cycle "Pd(0)" [fillcolor="#34A853"]; "ArPd(II)X" [label="Ar-Pd(II)-X"]; "ArPd(II)Ar'" [label="Ar-Pd(II)-Ar'"]; "Ar-Ar'" [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124", label="Desired Product"];
// Protodeboronation Pathway "ArB(OH)2" [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", label="3,4-Dibromophenyl-\nboronic acid"]; "Ar-H" [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", label="1,2-Dibromobenzene"];
// Suzuki Cycle Connections "Pd(0)" -> "ArPd(II)X" [label="Oxidative\nAddition"]; "ArPd(II)X" -> "ArPd(II)Ar'" [label="Transmetalation\n(with Ar'B(OH)2)"]; "ArPd(II)Ar'" -> "Ar-Ar'"; "Ar-Ar'" -> "Pd(0)" [label="Reductive\nElimination"];
// Protodeboronation Connection "ArB(OH)2" -> "Ar-H" [label="Protodeboronation\n(Base, Pd(II), H₂O)", color="#EA4335"]; }
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Biphenyl Products from 3,4-Dibromophenylboronic Acid Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the specific challenges encountered during the purification of biphenyl products derived from Suzuki-Miyaura cross-coupling reactions involving 3,4-Dibromophenylboronic acid. The unique electronic and steric properties of this starting material can lead to a distinct set of impurities, requiring tailored purification strategies. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity for your target compounds.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address common problems observed during the purification process.
Question 1: My final product is contaminated with a significant amount of a symmetrical biphenyl, which appears to be the homocoupling product of 3,4-Dibromophenylboronic acid. How can I remove it?
Answer: The formation of homocoupling byproducts, such as 3,3',4,4'-tetrabromobiphenyl, is a frequent issue in Suzuki-Miyaura reactions, often exacerbated by the presence of oxygen or the use of a Pd(II) catalyst source without a pre-reduction step.[1][2][3] These symmetrical biphenyls often have similar polarities to the desired cross-coupled product, making separation by standard flash chromatography challenging.[4]
Immediate Troubleshooting Steps:
-
Optimize Chromatography:
-
Solvent System Screening: The key is to find a solvent system that maximizes the small polarity difference. A shallow gradient elution using a non-polar solvent system (e.g., hexanes/toluene or hexanes/dichloromethane) can often resolve these closely-eluting spots. Avoid highly polar solvents which can mask the subtle differences.
-
High-Resolution Silica: Consider using a high-performance flash chromatography system with smaller particle size silica gel for improved resolution.
-
Rf Value: Aim for a low Rf value (around 0.1-0.2) for your target compound on the TLC plate, as this will provide better separation on the column.[5]
-
-
Recrystallization: If your desired biphenyl product is a solid, recrystallization is a powerful technique for removing impurities.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] The homocoupling byproduct should ideally have a different solubility profile.
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent. Allow it to cool slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.[7] The impurities will remain in the mother liquor.
-
Preventative Measures for Future Reactions:
-
Degas Solvents Thoroughly: Oxygen can promote the oxidative homocoupling of the boronic acid.[1][3] Ensure your reaction solvents are rigorously degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[8]
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction of a Pd(II) species, which can contribute to homocoupling.[2]
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress the formation of homocoupled dimers.[9]
Question 2: I am having difficulty removing residual palladium catalyst from my product. What are the best methods?
Answer: Residual palladium can be problematic, especially for compounds intended for biological applications. The choice of removal method depends on the nature of your product and the form of the palladium residue (homogeneous or heterogeneous).[10]
Recommended Methods for Palladium Removal:
| Method | Description | Best For | Considerations |
| Filtration through Celite® | A simple and effective method for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[11][12] | Heterogeneous catalysts or visible palladium black. | Dilute the reaction mixture with a suitable solvent and pass it through a 1-2 cm thick pad of Celite® in a sintered glass funnel.[11] |
| Adsorption with Scavengers | Utilizes solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers with thiol or amine functionalities.[10][13] | Homogeneous (dissolved) palladium species. | Activated carbon is cost-effective but can sometimes adsorb the desired product.[12] Specialized scavengers offer higher selectivity.[10][13] |
| Aqueous Workup/Extraction | Can be effective if the palladium species can be partitioned into an aqueous phase. Sometimes, adding a chelating agent like EDTA can help. | Water-soluble palladium complexes. | The effectiveness can be limited depending on the palladium's coordination sphere. |
| Crystallization | Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[10] | Solid products where a suitable crystallization solvent can be found. | Can be highly effective for achieving very low palladium levels. |
Question 3: My TLC shows a baseline spot that I suspect is unreacted 3,4-Dibromophenylboronic acid or its corresponding boroxine. How do I remove it?
Answer: Boronic acids are polar and can be tricky to remove completely with just chromatography. An aqueous workup is typically the most effective strategy.
Effective Removal Strategies:
-
Basic Wash: During your workup, perform a liquid-liquid extraction with a dilute aqueous base (e.g., 1 M NaOH or Na₂CO₃).[14] The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Your less polar biphenyl product should remain in the organic phase.
-
Acid/Base Extraction: For a more thorough purification, you can perform a full acid/base extraction. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with an aqueous base to remove the acidic boronic acid. Then, if your product has a basic site, you can wash with an aqueous acid to remove basic impurities. Finally, wash with brine and dry the organic layer.[15]
-
Chromatography with Additives: If you must rely on chromatography, adding a small amount of a polar solvent like methanol to your eluent can help move the highly polar boronic acid off the baseline. However, this may compromise the separation of other components. A basic wash is generally preferred.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a flash chromatography method for my biphenyl product? A1: A good starting point is to use a non-polar solvent system, as biphenyls are generally not very polar. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is a common choice.[15] Use TLC to find a solvent mixture that gives your product an Rf of approximately 0.2-0.3 for optimal separation.[16]
Q2: My product and a key impurity have very similar Rf values in all solvent systems I've tried. What are my options? A2: When compounds are difficult to separate by normal-phase chromatography, consider alternative techniques:
-
Recrystallization: As mentioned, this is an excellent method if your product is a solid.[5][6]
-
Reversed-Phase Chromatography: If your compound has sufficient solubility in solvents like methanol or acetonitrile, reversed-phase flash chromatography can provide a different selectivity and may resolve the impurities.[17]
-
Preparative HPLC: For very challenging separations or for achieving very high purity, preparative HPLC is the most powerful option.
Q3: Can I use an aqueous workup to remove both the excess boronic acid and the base (e.g., K₂CO₃) at the same time? A3: Yes. After the reaction is complete, quenching with water or dilute acid will dissolve the inorganic base. Subsequent extraction with an organic solvent will separate your product into the organic layer, leaving the dissolved base and boronic acid salts in the aqueous layer.[15]
Experimental Workflows & Protocols
Workflow for Post-Reaction Purification Strategy
This diagram outlines a decision-making process for purifying your crude biphenyl product.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: General Aqueous Workup
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Slowly add deionized water to the reaction flask with stirring. If a strong base was used, consider quenching with a dilute aqueous acid (e.g., 1 M HCl) until the aqueous layer is neutral or slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.[15]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual water.[15]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[15]
Protocol 2: Flash Column Chromatography
This protocol assumes a normal-phase separation on silica gel.
-
Column Packing (Wet Method):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[18]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.[16] Do not let the column run dry.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.[16]
-
Carefully add this powder to the top of the packed column, creating a uniform layer. Gently add a thin layer of sand on top to prevent disturbance.[18]
-
-
Elution:
-
Carefully add your eluent to the column.
-
Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Begin with the least polar solvent mixture and gradually increase the polarity (gradient elution) based on your prior TLC analysis.
-
Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified biphenyl.[15]
-
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Substituted Biphenyls Utilizing 1-Bromohept-2-ene. BenchChem.
- Various Authors. (2015). How can I remove palladium Pd catalyst easily?
- BenchChem Technical Support Team. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
- SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem.
- Reddit User Discussion. (2018).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Various Authors. (2016). Can I remove boronic acid using Work up process?
- Weththasinghe, S. et al. (n.d.). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.
- University of Glasgow. (n.d.).
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Biotage. (n.d.).
- Organic Syntheses. (2025).
- Chemistry Stack Exchange User. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange.
- Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Professor Dave Explains. (2020).
- Vassar College. (2007).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spinchem.com [spinchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. science.uct.ac.za [science.uct.ac.za]
- 17. biotage.com [biotage.com]
- 18. orgsyn.org [orgsyn.org]
Overcoming steric hindrance in 3,4-Dibromophenylboronic acid couplings.
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers navigating the complexities of cross-coupling reactions with 3,4-dibromophenylboronic acid. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to overcome the common challenges associated with this substrate, particularly those arising from steric hindrance and electronic effects.
Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during experiments.
Q1: I'm seeing little to no product formation in my Suzuki-Miyaura coupling. What are the primary culprits?
A: Zero or low yield is the most frequent issue and typically points to a breakdown in one of the key steps of the catalytic cycle. The primary factors for sterically demanding couplings are the catalyst system and reaction conditions.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inadequate. Steric hindrance near the reaction center impedes crucial steps like transmetalation and reductive elimination.[1][2] For these challenging substrates, the go-to solution is using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote oxidative addition, and accelerate the final reductive elimination step.[3][4]
-
Base Selection: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[6][7] For hindered substrates, stronger bases are often necessary to drive the reaction.
-
Solvent and Temperature: Anhydrous, non-polar aprotic solvents are generally preferred.
Q2: My main side product is 1,3-dibromobenzene. What is causing this protodeboronation and how can I prevent it?
A: The replacement of the boronic acid group with a hydrogen atom is known as protodeboronation. This is a common failure mode, especially with electron-deficient or sterically hindered boronic acids which can be unstable under basic conditions.[9]
-
Causes:
-
Excess Water: The presence of water in the reaction mixture can facilitate the cleavage of the C-B bond.
-
Base-Mediated Decomposition: Certain bases can promote this side reaction, particularly at high temperatures over long reaction times.
-
Slow Transmetalation: If the desired transmetalation step is slow due to steric hindrance, protodeboronation has more time to occur and becomes a competitive pathway.
-
-
Solutions:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol boronate ester or a potassium trifluoroborate salt .[9][10] These reagents are more robust and slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[9]
-
Choose the Right Base: Powdered KF or K₃PO₄ can sometimes be less aggressive towards the C-B bond than aqueous bases.[6]
-
Use a Highly Active Catalyst: A more efficient catalyst system (see Q1) will accelerate the productive coupling pathway, outcompeting the protodeboronation side reaction.[9]
-
Q3: I'm struggling with selectivity. How can I favor mono-arylation over di-arylation of the 3,4-dibromophenylboronic acid?
A: Achieving selective mono-coupling on a di-halogenated substrate is a common synthetic challenge. The electronic and steric environment of the two bromine atoms is different, which can be exploited. The C4-Br is generally more sterically accessible than the C3-Br (which is ortho to the boronic acid group).
-
Strategies for Mono-coupling:
-
Stoichiometry Control: Use a slight excess of the 3,4-dibromophenylboronic acid (e.g., 1.2-1.5 equivalents) relative to your coupling partner.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures will favor the formation of the mono-coupled product. Stop the reaction once the desired product is maximized.
-
Ligand Choice: Less active or more sterically demanding ligands might show greater selectivity for the less hindered position.
-
Part 2: Deep Dive Troubleshooting Guide
When standard answers aren't enough, this guide provides a structured approach to diagnosing and solving persistent issues.
Troubleshooting Workflow
This flowchart provides a logical path from problem identification to resolution.
Caption: Troubleshooting flowchart for Suzuki couplings.
Part 3: Mechanistic Insights & The Role of Steric Hindrance
Understanding the "why" is crucial for effective troubleshooting. The Suzuki-Miyaura catalytic cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] Steric hindrance from ortho-substituents on either coupling partner can dramatically slow down the transmetalation and reductive elimination steps.
Caption: The Suzuki catalytic cycle highlighting steric challenges.
How Bulky Ligands Overcome Steric Hindrance:
Bulky ligands, such as XPhos, create a larger, more defined coordination sphere around the palladium atom. This has two key benefits:
-
Promotes Monoligation: It encourages the formation of a highly reactive 14-electron L-Pd(0) species, which readily undergoes oxidative addition.
-
Accelerates Reductive Elimination: The steric bulk of the ligand forces the two organic groups (R¹ and R²) into close proximity, promoting the bond-forming reductive elimination step to release the product and regenerate the catalyst.[5][11]
Part 4: Protocol Library
This section provides a reliable, starting-point protocol for a sterically hindered Suzuki-Miyaura coupling.
General Protocol for Coupling with 3,4-Dibromophenylboronic Acid
This protocol is a robust starting point and may require optimization for specific substrates.[3]
Reagents & Equipment:
-
Aryl Halide (1.0 eq)
-
3,4-Dibromophenylboronic acid (1.2 eq)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq, finely ground)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to 0.1 M)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
Procedure:
-
Preparation: In a glovebox or on a Schlenk line, add the aryl halide (1.0 eq), 3,4-dibromophenylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.0-3.0 eq) to an oven-dried reaction vial containing a stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe to achieve the desired concentration (typically ~0.1 M).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (start at 100 °C). Stir vigorously for the specified time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Ligand & Base Performance
The choice of ligand and base is paramount for success. The following table summarizes general performance trends for hindered couplings.
| Ligand Type | Base | Relative Rate | Common Issues |
| PPh₃ (Triphenylphosphine) | K₂CO₃ | Slow to None | Low conversion, decomposition |
| XPhos / SPhos (Buchwald) | K₃PO₄ | Fast | Optimal for hindered substrates |
| cataCXium® A | Cs₂CO₃ | Moderate-Fast | Substrate-dependent |
| IPr (NHC Ligand) | K₃PO₄ | Fast | Can be sensitive to air/moisture |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit user discussion. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from [Link]
-
Guram, A. S., & Bei, X. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Zhang, T., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Science, 5, 1243-1247. Retrieved from [Link]
-
Powers, I. G., & Uyeda, C. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis, 7(7), 4912-4931. Retrieved from [Link]
-
ResearchGate. (2020). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Retrieved from [Link]
-
ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]
-
MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4933-4936. Retrieved from [Link]
-
ResearchGate. (2019). Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Hybrids through Palladium-Catalyzed Cross-Coupling of 2,5-Bis(4-bromophenyl)-1,3,4-thiadiazole with Boronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from [Link]
-
Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Reddit user discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with 3,4-Dibromophenylboronic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning and deactivation in cross-coupling reactions involving 3,4-Dibromophenylboronic acid. Our goal is to equip you with the scientific understanding and practical solutions to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning, and why is it a specific concern for reactions with 3,4-Dibromophenylboronic acid?
A1: Catalyst poisoning refers to the deactivation of a catalyst through strong chemical interaction with a substance, known as a poison.[1][2] This poison binds to the active sites of the catalyst (commonly palladium in cross-coupling reactions), preventing it from participating in the catalytic cycle and leading to reduced reaction rates or complete failure.[3] With 3,4-Dibromophenylboronic acid, concerns are heightened due to several factors:
-
Inherent Halide Content: The substrate itself contains two bromine atoms. While one is the reactive site, an excess of halide ions in the reaction mixture can form unreactive halo-palladium complexes, slowing down key steps in the catalytic cycle.[4][5]
-
Impurities from Synthesis: The synthesis of boronic acids can sometimes leave behind impurities, such as elemental sulfur or other reagents, which are potent poisons for palladium catalysts.[6]
-
Substrate Degradation: Boronic acids can be susceptible to degradation pathways like protodeboronation (loss of the B(OH)₂ group) or homocoupling, which not only consume the starting material but can also generate byproducts that interfere with the catalyst.[7][8]
Q2: My reaction mixture turns black. Is this always a sign of catalyst poisoning?
A2: The formation of a black precipitate, often called "palladium black," is a strong indicator of catalyst decomposition, a form of deactivation.[7][9] It occurs when the catalytically active, soluble Pd(0) species agglomerates into inactive, insoluble palladium metal particles.[10] This is not poisoning by an external agent per se, but rather an instability of the catalyst itself. Common causes include:
-
Inadequate Ligand Protection: The phosphine ligands used may be degrading, especially at high temperatures, leaving the palladium atoms exposed and prone to aggregation.[10]
-
Presence of Oxygen: Failure to properly degas the reaction mixture can lead to the oxidation of active Pd(0) to inactive Pd(II) species.[10]
-
Slow Catalytic Turnover: If a step in the catalytic cycle (like oxidative addition) is slow, the concentration of unstable Pd(0) can build up, leading to precipitation.
Q3: Are certain palladium catalysts or ligands more resistant to poisoning in this context?
A3: Yes, the choice of the catalyst system is critical. While no catalyst is completely immune, some are more robust.
-
Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald (e.g., XPhos, S-PHOS) or Josiphos families are highly effective.[8][11] Their steric bulk helps protect the palladium center from aggregating and can shield it from some poisons. Their electron-donating nature promotes the crucial oxidative addition step, which can help keep the catalytic cycle moving and prevent the buildup of unstable Pd(0).[8][12]
-
Pre-catalysts: Using modern, air-stable pre-catalysts (e.g., XPhos Pd G3) can ensure a more controlled and efficient initiation of the active Pd(0) species compared to traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[13]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My Suzuki-Miyaura reaction has very low or zero yield. What are the most likely causes?
This is a common issue stemming from several potential root causes. A systematic diagnosis is key.
-
Possible Cause A: Acute Catalyst Poisoning
-
Symptoms: The reaction fails to initiate, or stalls very early. The solution may remain clear or show minimal change.
-
Explanation: This often points to potent poisons present in the starting materials or solvents. Sulfur, nitrogen, or phosphorus-containing compounds are well-known poisons for palladium catalysts as they bind strongly and irreversibly to the metal center, blocking active sites.[1][14]
-
Solutions:
-
Verify Reagent Purity: Analyze the purity of your 3,4-Dibromophenylboronic acid and coupling partner. Consider purification by recrystallization if purity is suspect.
-
Use High-Purity Solvents: Ensure solvents are of appropriate grade and are properly dried and degassed.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) might overcome the effect of trace poisons, though this is not an ideal solution.[10]
-
-
-
Possible Cause B: Ineffective Degassing or Inert Atmosphere
-
Symptoms: The reaction may start but gives low conversion, often accompanied by the formation of palladium black and homocoupling byproducts of the boronic acid.[8]
-
Explanation: Oxygen is detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and also promotes the oxidative homocoupling of the boronic acid, consuming your starting material.[8][10]
-
Solution: Implement a rigorous degassing procedure. Sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding reagents is highly effective.[13] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[13]
-
-
Possible Cause C: Suboptimal Base or Solvent Choice
-
Symptoms: The reaction is sluggish or gives incomplete conversion.
-
Explanation: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[13] An inappropriate base or solvent can hinder this activation. Amine bases, for instance, can sometimes act as competing ligands and inhibit the catalyst.
-
Solution: Avoid amine bases like triethylamine. Switch to a robust inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[13] Ensure the solvent can dissolve the reactants and stabilize the catalytic species. Common choices include dioxane, THF, or toluene, often with a small amount of water.[8]
-
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action(s) |
| No reaction, mixture remains clear | Acute catalyst poisoning | Purify starting materials; use high-purity, degassed solvents. |
| Reaction turns black, low yield | Catalyst decomposition (agglomeration) | Improve degassing; use bulky, electron-rich ligands; check reaction temperature. |
| Reaction starts, then stalls | Gradual poisoning or product inhibition | Check for slow-releasing impurities; consider a modest increase in catalyst loading. |
| Significant homocoupling byproduct | Presence of oxygen; Pd(II) species | Rigorously degas all components; use a Pd(0) source or pre-catalyst. |
| Sluggish/Incomplete reaction | Incorrect base/solvent; boronic acid instability | Switch to an inorganic base (K₃PO₄, Cs₂CO₃); optimize solvent system. |
Mechanisms of Catalyst Deactivation
Understanding the "why" behind catalyst failure is crucial for developing robust reaction protocols.
Primary Deactivation Pathways
Caption: Key deactivation pathways interfering with the Suzuki-Miyaura catalytic cycle.
-
Irreversible Binding (Chemisorption): This is the classic poisoning mechanism where impurities containing "soft" atoms like sulfur, phosphorus, or arsenic act as strong ligands.[10] They form very stable, irreversible bonds with the "soft" palladium metal center, effectively blocking the active site and removing the catalyst from the reaction.[10][15]
-
Halide Inhibition: While halides are part of the catalytic cycle, an excessive concentration can be detrimental. Excess bromide ions can coordinate to the Pd(II) intermediate, forming unreactive anionic palladium complexes (e.g., [ArPdBr₂L]⁻).[4][5] This can slow down or halt the transmetalation step, thereby inhibiting catalyst turnover.
-
Catalyst Agglomeration: As previously discussed, the active Pd(0) species is thermodynamically unstable and requires stabilization by ligands. If the ligands are stripped away, are too labile, or if the reaction conditions are too harsh (e.g., high temperature), the Pd(0) atoms will aggregate into bulk palladium metal (palladium black), which has virtually no catalytic activity.[7][16]
Preventative Measures and Best Practices
Proactive measures are the most effective strategy for ensuring successful and reproducible cross-coupling reactions.
Troubleshooting & Prevention Workflow
Caption: A systematic workflow for troubleshooting failed coupling reactions.
-
Prioritize Reagent Purity: Always use the highest purity reagents available. If you suspect impurities in the 3,4-Dibromophenylboronic acid, consider purification via recrystallization before use.
-
Master the Inert Atmosphere Technique: Proper handling of air-sensitive reagents is non-negotiable.
-
Solvent Degassing: Bubble argon or nitrogen through your solvent for at least 20-30 minutes.[13] For small-scale reactions, the "freeze-pump-thaw" method (three cycles) is also highly effective.
-
Reaction Setup: Assemble your glassware hot from the oven to minimize adsorbed water. Use Schlenk line techniques or a glovebox for the most sensitive reactions. Ensure the reaction is maintained under a positive pressure of inert gas (e.g., via a balloon or bubbler) for its entire duration.
-
-
Select the Right Tools for the Job:
-
Catalyst/Ligand: For challenging substrates, start with a robust catalyst system. A combination of a palladium source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., XPhos) or a commercially available pre-catalyst (e.g., XPhos Pd G3) is a reliable starting point.[8][13]
-
Base: Use a finely powdered, dry inorganic base. Potassium phosphate (K₃PO₄) is an excellent choice for many Suzuki couplings. Grinding the base before use can improve reproducibility.[11]
-
Reference Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of 3,4-Dibromophenylboronic acid with an aryl partner.
Reaction: Coupling of 3,4-Dibromophenylboronic acid with 4-methoxyphenyl iodide.
Materials:
-
3,4-Dibromophenylboronic acid (1.2 equiv)
-
4-Iodoanisole (1.0 equiv)
-
XPhos Pd G3 pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3,4-Dibromophenylboronic acid, 4-iodoanisole, and finely ground K₃PO₄.
-
Inerting the System: Seal the flask with a septum, and cycle the atmosphere by evacuating under vacuum and backfilling with argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Prepare a degassed solvent mixture by sparging 1,4-dioxane and water with argon for 30 minutes. Add the required volume of the degassed solvent to the Schlenk flask via syringe under a positive flow of inert gas.
-
Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 pre-catalyst as a solid in one portion (a "shot addition") under a strong positive flow of argon to minimize air exposure.[13] Immediately reseal the flask.
-
Reaction Execution: Fit the flask with a reflux condenser under inert gas. Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone - Benchchem. (URL: )
-
Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery - MDPI. (URL: [Link])
- Technical Support Center: Catalyst Poisoning and Deactivation in Reactions with 1,10-Phenanthroline-2-boronic acid - Benchchem. (URL: )
-
Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions - RSC Publishing. (URL: [Link])
-
Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery - ResearchGate. (URL: [Link])
- catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene - Benchchem. (URL: )
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
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Catalyst poisoning - Wikipedia. (URL: [Link])
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Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling - ACS Publications. (URL: [Link])
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Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. (URL: [Link])
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Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])
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What Is A Catalyst Poison? - Chemistry For Everyone - YouTube. (URL: [Link])
-
Poisoning (catalyst poisoning) - candcs. (URL: [Link])
- Technical Support Center: Catalyst Poisoning in 1-(4-Bromophenyl)-3-chloropropan-1-ol Reactions - Benchchem. (URL: )
-
Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: [Link])
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Technical Support Center: Optimizing Reaction Conditions for 3,4-Dibromophenylboronic Acid
Welcome to the technical support center for 3,4-Dibromophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the successful application of this versatile reagent in cross-coupling reactions. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to diagnose issues and rationally design your experiments for optimal results.
Introduction: The unique reactivity of 3,4-Dibromophenylboronic acid
3,4-Dibromophenylboronic acid is a valuable building block in organic synthesis, offering multiple points for functionalization. Its two bromine atoms and a boronic acid group allow for sequential, site-selective cross-coupling reactions, making it a powerful tool for creating complex molecular architectures. However, its unique electronic and steric properties can present challenges. This guide will address these potential hurdles and provide you with the knowledge to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address some of the most common issues encountered when working with 3,4-Dibromophenylboronic acid and other arylboronic acids.
FAQ 1: My Suzuki-Miyaura coupling reaction is giving a low yield or failing completely. What are the primary factors to investigate?
Low or no yield in a Suzuki-Miyaura coupling is a frequent issue. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ.[1][2][3] Ensure your palladium source and ligand are active and not degraded.
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1][2] It is critical to thoroughly degas your solvents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[1]
-
Reagent Quality: Verify the purity of your 3,4-Dibromophenylboronic acid, aryl halide, and base. Impurities can poison the catalyst.
Troubleshooting Workflow:
If the initial checks do not resolve the issue, consider the following experimental parameters:
-
Choice of Base: The base plays a critical role in the transmetalation step.[4] For 3,4-Dibromophenylboronic acid, which is somewhat electron-deficient due to the bromine atoms, a moderately strong base is often a good starting point.
-
Solvent System: The choice of solvent can significantly impact reaction kinetics and solubility of reagents.
-
Recommendation: A mixture of an organic solvent and water is common. Dioxane/water or Toluene/water are excellent starting points.[1] Ensure the solvent is of high purity and properly degassed.
-
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For a substrate like 3,4-Dibromophenylboronic acid, which is not exceptionally sterically hindered, a range of phosphine ligands can be effective.
FAQ 2: I am observing significant protodeboronation of my 3,4-Dibromophenylboronic acid. How can I minimize this side reaction?
Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1,2-dibromobenzene.[7][8] This is a common side reaction for many arylboronic acids.[8][9]
Key Factors Influencing Protodeboronation:
-
Base Strength and Concentration: Strong bases, especially in aqueous media, can promote protodeboronation.[1][7]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Reaction Time: Prolonged reaction times can lead to increased levels of the protodeboronated byproduct.
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to milder options such as K₂CO₃, Cs₂CO₃, or KF.[1]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can increase its stability and reduce the rate of protodeboronation.[10][11] The boronic acid can be slowly released in situ under the reaction conditions.
-
Optimize Reaction Temperature and Time: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.[1] Try to run the reaction at the lowest temperature that provides a reasonable reaction rate.
FAQ 3: I am attempting a selective mono-coupling on 3,4-Dibromophenylboronic acid. What conditions favor mono-arylation at the boronic acid position while leaving the bromine atoms intact?
Achieving selective mono-coupling is a key advantage of using this reagent. The goal is to exploit the higher reactivity of the C-B bond over the C-Br bonds in Suzuki-Miyaura coupling.
General Reactivity Trend: The ease of oxidative addition for the coupling partner is generally I > Br > OTf >> Cl.[12][13] The C-B bond of the boronic acid is typically more reactive than C-Br bonds in the subsequent transmetalation step of the Suzuki-Miyaura reaction.
Strategies for Selective Mono-Coupling:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aryl halide coupling partner to ensure the boronic acid is consumed.
-
Mild Reaction Conditions:
-
Temperature: Lower temperatures will favor the more reactive C-B bond coupling. Start at room temperature and slowly increase if the reaction is sluggish.
-
Catalyst and Ligand: A less active catalyst system might be beneficial. For example, using PPh₃ as a ligand instead of more active Buchwald-type ligands could improve selectivity.
-
-
Reaction Time: Monitor the reaction closely and stop it once the starting boronic acid is consumed to prevent subsequent coupling at the C-Br positions.
FAQ 4: How do I approach a Buchwald-Hartwig amination using 3,4-Dibromophenylboronic acid as the aryl source?
While less common than using an aryl halide, boronic acids can sometimes be used in Buchwald-Hartwig-type aminations, though this typically involves a two-step, one-pot process where the boronic acid is first converted to an aryl halide or triflate in situ. A more direct approach is to use the bromine atoms on the 3,4-dibromophenylboronic acid as the electrophilic sites.
Considerations for Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[14][15] When using 3,4-dibromophenylboronic acid, the two bromine atoms are the reaction sites.
-
Catalyst System: The choice of ligand is critical in Buchwald-Hartwig amination.[16] Bulky, electron-rich phosphine ligands are generally required.
-
Recommendation: Use ligands such as BINAP or Xantphos, often in combination with a palladium source like Pd₂(dba)₃.[14]
-
-
Base Selection: A strong, non-nucleophilic base is typically used.
-
Recommendation: NaOtBu or K₃PO₄ are common choices.
-
-
Solvent: Anhydrous, aprotic solvents are preferred.
-
Recommendation: Toluene or dioxane are frequently used.
-
Selectivity: Achieving mono-amination can be challenging. Controlling the stoichiometry of the amine is a primary strategy. Using a slight excess of the 3,4-dibromophenylboronic acid may favor mono-substitution.
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3,4-Dibromophenylboronic acid
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | - | XPhos (2-4 mol%) |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C | 100-110 °C |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen |
Step-by-Step Protocol for a General Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,4-Dibromophenylboronic acid (1.0 equiv.), the aryl halide (1.1 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting failed Suzuki-Miyaura reactions.
Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
Purification and Characterization of 3,4-Dibromophenylboronic acid
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[17] Common solvent systems include ethanol/water.[18]
-
Acid-Base Extraction: Boronic acids can be purified by dissolving the crude material in an organic solvent and extracting with a basic aqueous solution. The boronic acid will move into the aqueous layer as the boronate salt. The aqueous layer is then acidified, and the purified boronic acid is extracted back into an organic solvent.
-
Column Chromatography: While sometimes challenging, purification by column chromatography on silica gel is possible.[19][20] Using a solvent system with a small amount of a polar solvent like methanol or acetone in a less polar solvent like dichloromethane or ethyl acetate is often effective.
Characterization:
-
NMR Spectroscopy:
-
¹H NMR: The aromatic protons will show characteristic splitting patterns. The proton ortho to the boronic acid group is typically shifted downfield.
-
¹³C NMR: The carbon attached to the boron atom will have a characteristic chemical shift.
-
¹¹B NMR: This is a powerful technique for characterizing boronic acids. The chemical shift for a tricoordinate boronic acid is typically in the range of 27-33 ppm.[21][22]
-
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.
References
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, October 27). Protodeboronation. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. Retrieved January 19, 2026, from [Link]
-
MDPI. (2020, December 24). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 19, 2026, from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, November 13). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones. Retrieved January 19, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 19, 2026, from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved January 19, 2026, from [Link]
-
MDPI. (2022, May 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
Reddit. (2017, December 19). Purification of boronic acids?. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved January 19, 2026, from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved January 19, 2026, from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (2022, November 18). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved January 19, 2026, from [Link]
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Improving solubility of 3,4-Dibromophenylboronic acid in reaction media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of 3,4-Dibromophenylboronic acid in common reaction media. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Troubleshooting Guide & FAQs
Poor solubility of a key reagent like 3,4-Dibromophenylboronic acid is a frequent cause of low yields, stalled reactions, and reproducibility issues, particularly in widely-used methodologies like the Suzuki-Miyaura cross-coupling. This guide will walk you through a logical sequence of troubleshooting steps, from simple solvent adjustments to more advanced substrate modification techniques.
FAQ 1: My 3,4-Dibromophenylboronic acid is not dissolving. What are the best initial solvents to try?
Answer: The poor solubility of 3,4-Dibromophenylboronic acid often stems from its crystalline nature and the relatively non-polar character imparted by the two bromine atoms. The key is to select a solvent that can effectively solvate the molecule while being compatible with the subsequent reaction conditions, such as a Suzuki-Miyaura coupling.
Core Principle: Boronic acids generally exhibit better solubility in polar aprotic solvents, particularly ethers and amides, and are less soluble in apolar hydrocarbon solvents.[1][2][3] While water is often used as a co-solvent in Suzuki couplings to dissolve the inorganic base, the boronic acid itself typically has low aqueous solubility.[1][4]
Recommended Solvents: For initial trials, consider the following solvents, which are well-established in palladium-catalyzed cross-coupling reactions.[5]
| Solvent | Class | Boiling Point (°C) | Key Characteristics & Rationale |
| 1,4-Dioxane | Ether | 101 | Excellent choice for many Suzuki reactions. Good balance of polarity to dissolve the boronic acid and compatibility with Pd catalysts. Often used with water. |
| Tetrahydrofuran (THF) | Ether | 66 | Similar to dioxane but with a lower boiling point. A good starting point, especially for reactions at moderate temperatures.[6] |
| Toluene | Aromatic Hydrocarbon | 111 | Less polar, but effective, especially at elevated temperatures. Commonly used in biphasic systems with water and a phase-transfer catalyst. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Highly polar solvent capable of dissolving many recalcitrant substrates. Use with caution, as its high boiling point can make removal difficult. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | A greener alternative to THF and dioxane, it often provides comparable or superior performance in cross-coupling reactions.[7] |
Initial Troubleshooting Workflow
This diagram outlines a logical progression for addressing solubility issues.
Caption: Logical workflow for troubleshooting solubility issues.
FAQ 2: I'm using a Toluene/Water system and the reaction is very slow. How can I improve this?
Answer: This is a classic indication of a phase-transfer limitation. In a biphasic Suzuki-Miyaura reaction, the palladium catalyst and aryl halide typically reside in the organic phase (toluene), while the inorganic base (e.g., K₂CO₃) and the activated boronate species are in the aqueous phase. For the reaction to proceed, the boronate must be transferred into the organic phase to interact with the palladium complex in a key step called transmetalation.[8]
Solution: Employ a Phase-Transfer Catalyst (PTC) A PTC is a substance with both hydrophilic and lipophilic properties that can "escort" the water-soluble boronate anion across the phase boundary into the organic solvent.[9] This dramatically increases the concentration of the active nucleophile in the vicinity of the catalyst, accelerating the reaction.[8][10]
Recommended Phase-Transfer Catalysts:
| Catalyst | Abbreviation | Structure Type | Typical Loading |
| Tetrabutylammonium bromide | TBAB | Quaternary Ammonium Salt | 5-10 mol% |
| Aliquat® 336 | - | Quaternary Ammonium Salt | 1-5 mol% |
Aliquat® 336 is often preferred due to its higher thermal stability and greater organophilicity, which can lead to better performance at lower loadings.[9]
Experimental Protocol: Suzuki Coupling with a PTC
-
Setup: To a reaction vessel, add 3,4-Dibromophenylboronic acid (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
PTC Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the system by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidative side reactions.[11]
-
Solvent Addition: Add the degassed solvents (e.g., Toluene and Water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and any required ligand (e.g., Pd(PPh₃)₄ at 1-3 mol% or a pre-catalyst like XPhos Pd G3 at 0.5-2 mol%).[11]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.[11]
Caption: Role of a Phase-Transfer Catalyst (PTC) in a biphasic system.
FAQ 3: My reaction has low yield and I see byproducts. Could this be a stability issue related to solubility?
Answer: Yes, poor solubility can be linked to substrate instability. If the boronic acid remains as a solid or is poorly solvated, it can be more susceptible to decomposition pathways, most notably protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[2] This is especially problematic in the presence of water at elevated temperatures.
Solution: Convert to a Boronic Ester A highly effective strategy is to convert the boronic acid into a more stable and organo-soluble boronic ester, such as a pinacol ester.[12] These esters are generally more robust, less prone to decomposition, and can be easily purified by column chromatography.[2] They often exhibit significantly better solubility in the common organic solvents used for cross-coupling.[1][3]
Experimental Protocol: Preparation of 3,4-Dibromophenylboronic acid pinacol ester
-
Setup: In a round-bottom flask, combine 3,4-Dibromophenylboronic acid (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or THF.
-
Reaction: Fit the flask with a Dean-Stark apparatus or add molecular sieves. Heat the mixture to reflux. The reaction drives to completion by removing the water that is formed.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Workup: Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude pinacol ester can often be used directly or purified further by recrystallization or flash column chromatography on silica gel.
Caption: Workflow for converting a boronic acid to its pinacol ester.
FAQ 4: How does the base affect the solubility and reactivity of my boronic acid?
Answer: The base plays a critical dual role in the Suzuki-Miyaura reaction.
-
Activation for Transmetalation: The primary role of the base is to react with the Lewis acidic boronic acid to form a more nucleophilic "ate" complex, the boronate [R-B(OH)₃]⁻.[13] This anionic species is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5][14]
-
Influencing Solubility: The formation of this charged boronate species significantly increases the solubility of the boronic acid in the aqueous phase of a biphasic system or in polar organic solvents.[15] The choice of base and its concentration can therefore directly impact how much of your boronic acid is in the active, soluble form.
Practical Considerations:
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These are often used for less reactive coupling partners. They readily form the boronate, which can be beneficial for solubility.
-
Weaker Bases (e.g., K₂CO₃, KF): Potassium carbonate is a general-purpose base suitable for many reactions. Potassium fluoride (KF) is used when base-sensitive functional groups are present.[13]
-
pH Control: The pH of the reaction medium influences the equilibrium between the neutral boronic acid and the anionic boronate.[16] Optimizing the base and its concentration ensures a sufficient population of the active boronate without causing unwanted side reactions from excessively high pH.
References
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. [Link]
-
Ishiyama, T., et al. (1997). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 74, 213. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
-
Request PDF. Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. [Link]
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
-
ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
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KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]
- Google Patents. CN102731542A - Preparation method of p-bromophenyl-boric acid.
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PTC Organics, Inc. PTC Suzuki. [Link]
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Reddit. Struggling with Suzuki Reaction. [Link]
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Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034-1045. [Link]
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ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
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Nesterov, E. E., et al. (2015). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. Chemical Science, 6(3), 1836-1848. [Link]
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ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
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Badone, D., Cardamone, R., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7230-7232. [Link]
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National Center for Biotechnology Information. (4-Bromophenyl)boronic acid. PubChem Compound Summary for CID 79599. [Link]
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ResearchGate. Effect of pH on boric acid and borate distribution in seawater. [Link]
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University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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Borys, K. M., et al. (2020). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 25(23), 5574. [Link]
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Reddit. Tips on increasing yield of Miyaura coupling reaction?. [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]
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CORE. Organic Solvent Solubility Data Book. [Link]
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University of Calgary. Solubility of Organic Compounds. [Link]
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Sporzyński, A., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 128-133. [Link]
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National Center for Biotechnology Information. 3,4-Dimethoxyphenylboronic acid. PubChem Compound Summary for CID 2734702. [Link]
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Preventing homocoupling of 3,4-Dibromophenylboronic acid
Welcome to our dedicated technical support center for 3,4-dibromophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reactions and prevent common side reactions, particularly the homocoupling of 3,4-dibromophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with 3,4-dibromophenylboronic acid?
A1: Homocoupling is an undesired side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of 3,4-dibromophenylboronic acid, this results in the formation of 3,3',4,4'-tetrabromobiphenyl. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification due to its similar polarity to the target molecule.
Q2: What are the primary causes of homocoupling of 3,4-dibromophenylboronic acid?
A2: The primary culprits behind the homocoupling of arylboronic acids are:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[1]
-
Use of Pd(II) Precatalysts: Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) need to be reduced in situ to the active Pd(0) species. This reduction can be mediated by the boronic acid, leading to homocoupling.
-
Inappropriate Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction pathway. An inadequate ligand may not efficiently promote the desired reductive elimination step, leading to side reactions.
-
Suboptimal Base: The choice and concentration of the base are crucial for activating the boronic acid for transmetalation. An unsuitable base can either be too weak to facilitate the desired reaction or too strong, leading to degradation of the boronic acid.
-
High Reaction Temperatures: While elevated temperatures can accelerate the reaction rate, they can also disproportionately increase the rate of side reactions like homocoupling.
Q3: How do the two bromine substituents on 3,4-dibromophenylboronic acid affect its reactivity and propensity for homocoupling?
A3: The two electron-withdrawing bromine atoms on the phenyl ring decrease the electron density of the aromatic system. This can make the boronic acid more susceptible to certain side reactions. The position of the bromine atoms can also influence the regioselectivity of the coupling if the reaction conditions are not carefully controlled.[2]
Troubleshooting Guides
Issue 1: Significant Formation of 3,3',4,4'-Tetrabromobiphenyl
This is the most common issue encountered and is a clear indication of homocoupling. Here’s a systematic approach to troubleshoot and mitigate this problem.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | Oxygen facilitates the oxidative coupling of two boronic acid molecules, a reaction catalyzed by palladium. | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using the freeze-pump-thaw method for more complete oxygen removal. Maintain a positive pressure of inert gas throughout the reaction. |
| Pd(II) Precatalyst | The in-situ reduction of Pd(II) to the active Pd(0) catalyst can consume the boronic acid, leading to the homocoupled dimer. | Use a Pd(0) Source: Employ a Pd(0) catalyst directly, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Alternatively, use a modern precatalyst like a Buchwald G3 or G4 precatalyst, which is designed for clean and efficient generation of the active Pd(0) species. |
| Suboptimal Ligand | The ligand's steric and electronic properties are critical. A ligand that is not bulky or electron-rich enough may not favor the desired cross-coupling pathway. | Employ Bulky, Electron-Rich Ligands: Use ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands have been shown to be highly effective in minimizing homocoupling by promoting the reductive elimination of the cross-coupled product. |
| Incorrect Base | The base activates the boronic acid. A base that is too weak may result in a sluggish reaction, allowing more time for side reactions. A base that is too strong can lead to degradation of the boronic acid. | Optimize the Base: Start with a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). The concentration should also be optimized; typically, 2-3 equivalents are used. |
| High Temperature | Elevated temperatures can accelerate homocoupling. | Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can suppress the formation of the homocoupling byproduct. |
| Boronic Acid Instability | 3,4-Dibromophenylboronic acid, like many boronic acids, can be unstable under certain conditions, leading to decomposition and side reactions. | Use a Stabilized Boronic Acid Surrogate: Consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are air-stable solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction with 3,4-Dibromophenylboronic Acid
This protocol provides a robust starting point for minimizing the homocoupling of 3,4-dibromophenylboronic acid.
Materials:
-
3,4-Dibromophenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Pd(0) catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) or a Buchwald precatalyst (e.g., SPhos Pd G3)
-
Bulky phosphine ligand (e.g., SPhos or XPhos) if not using a precatalyst
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium source (e.g., 1-5 mol% Pd), and the ligand (if necessary, 1.1-1.2 equivalents relative to Pd).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of inert gas, add the base (2.0-3.0 mmol) and 3,4-dibromophenylboronic acid (1.2-1.5 mmol).
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane or toluene) and water.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Problem and Solution
Diagram 1: The Competing Pathways of Suzuki-Miyaura Coupling and Homocoupling
Caption: Competing reaction pathways in a palladium-catalyzed cross-coupling reaction.
Diagram 2: Key Strategies to Minimize Homocoupling
Caption: A summary of key strategies to suppress the homocoupling of 3,4-dibromophenylboronic acid.
Stability and Storage of 3,4-Dibromophenylboronic Acid
Q4: How should I store 3,4-dibromophenylboronic acid to maintain its integrity?
A4: 3,4-Dibromophenylboronic acid should be stored in a cool, dry place, away from light and moisture. The container should be tightly sealed. Exposure to moisture can lead to the formation of the corresponding boroxine (a cyclic anhydride), which can affect its reactivity. For long-term storage, refrigeration is recommended.
Q5: What is the thermal stability of 3,4-dibromophenylboronic acid?
Advanced Troubleshooting
Q6: I've tried the general recommendations, but I'm still observing significant homocoupling. What else can I do?
A6: If homocoupling persists, consider the following advanced strategies:
-
Slow Addition of the Boronic Acid: Instead of adding all the 3,4-dibromophenylboronic acid at the beginning of the reaction, dissolve it in a small amount of the reaction solvent and add it slowly over a period of several hours using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of Pd(II) species that can initiate the undesired pathway.[4]
-
Change of Solvent System: The choice of solvent can influence the relative rates of the desired and undesired reactions. Experiment with different solvents or solvent mixtures. Aprotic solvents like 1,4-dioxane and toluene are commonly used. The amount of water in the reaction can also be critical and may require optimization.
By carefully considering these factors and systematically optimizing your reaction conditions, you can significantly reduce or eliminate the homocoupling of 3,4-dibromophenylboronic acid, leading to higher yields of your desired product and a more efficient synthetic process.
References
-
Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829–6836. [Link]
-
Beaudry, C. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. The Journal of Organic Chemistry, 80(9), 4745–4751. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Handling of 3-Bromophenylboronic Acid. Retrieved from [Link]
-
Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]
-
Schreiner, M. A., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 654–657. [Link]
-
Suzuki, A. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 83–90. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3,4-Dibromophenylboronic Acid and 3,5-Dibromophenylboronic Acid
For researchers, scientists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that dictates synthetic strategy and overall yield. Phenylboronic acids are indispensable reagents in modern organic synthesis, particularly for the formation of C-C bonds via the Suzuki-Miyaura coupling.[1][2] This guide provides an in-depth comparison of two closely related yet distinct isomers: 3,4-Dibromophenylboronic acid and 3,5-Dibromophenylboronic acid. We will dissect their structural nuances to predict and explain their differential reactivity, supported by established chemical principles and a representative experimental protocol for empirical validation.
Structural and Electronic Analysis: The Foundation of Reactivity
The subtle difference in the placement of two bromine atoms on the phenyl ring creates distinct electronic environments for 3,4- and 3,5-dibromophenylboronic acid. These differences, while seemingly minor, have significant implications for the reactivity of the boronic acid moiety, especially in the context of the Suzuki-Miyaura catalytic cycle.[1]
Key Physicochemical Properties
| Property | 3,4-Dibromophenylboronic Acid | 3,5-Dibromophenylboronic Acid |
| CAS Number | 153487-73-9 | 117695-55-3[3][4] |
| Molecular Formula | C₆H₅BBr₂O₂ | C₆H₅BBr₂O₂[3][4] |
| Molecular Weight | 279.72 g/mol | 279.72 g/mol [3][4] |
| Structure | Bromine atoms at positions 3 and 4 | Bromine atoms at positions 3 and 5 |
Electronic Effects: Inductive vs. Resonance
The reactivity of these isomers is primarily governed by a combination of inductive and steric effects.[5]
-
Inductive Effect (-I): Bromine is more electronegative than carbon, leading it to withdraw electron density from the phenyl ring through the sigma bonds. This effect deactivates the ring and increases the Lewis acidity of the boron atom.[2]
-
Resonance Effect (+M): The lone pairs on the bromine atoms can be delocalized into the π-system of the ring. This effect donates electron density and is most pronounced at the ortho and para positions.[6]
Isomer-Specific Analysis:
-
3,4-Dibromophenylboronic Acid:
-
The bromine at position 3 (meta) exerts a primarily -I effect.
-
The bromine at position 4 (para) exerts both a -I and a +M effect. While the inductive effect is stronger for halogens, the resonance donation slightly counters the electron withdrawal at the carbon atom bonded to boron (C1).
-
-
3,5-Dibromophenylboronic Acid:
This leads to a key distinction: the phenyl ring of 3,5-dibromophenylboronic acid is generally considered more electron-deficient at the reaction center (C1) due to the cumulative and unopposed inductive effects of two meta-bromine atoms.
Steric Effects
For both isomers, the positions of the bromine atoms (3,4- and 3,5-) are remote from the boronic acid group at position 1. Therefore, neither isomer presents significant steric hindrance around the boronic acid moiety.[8] The approach of the palladium catalyst complex to the boronic acid during the transmetalation step is not impeded in either case. This simplifies our comparison, allowing us to focus primarily on the governing electronic effects.
Caption: Structural and electronic comparison of the two isomers.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The structural differences between our two isomers most critically impact the transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
During transmetalation, the organic group from the boronic acid is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base to form an anionic "ate" complex (e.g., [R-B(OH)₃]⁻), which is more nucleophilic than the neutral acid.[9]
The rate of transmetalation is influenced by two competing factors related to the electronic nature of the boronic acid:
-
Lewis Acidity of Boron: More electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom. This facilitates the initial attack by the base (e.g., OH⁻) to form the reactive boronate species.
-
Nucleophilicity of the Aryl Group: The aryl group itself is transferred to the palladium. A more electron-deficient aryl group is less nucleophilic, which can slow down the rate of its transfer to the positively charged palladium center.
Reactivity Prediction:
-
3,5-Dibromophenylboronic Acid: The strong, combined inductive pull of the two meta bromines makes the phenyl ring highly electron-deficient. While this enhances the boron's Lewis acidity, it significantly reduces the nucleophilicity of the dibromophenyl group.
-
3,4-Dibromophenylboronic Acid: The electron density at C1 is higher than in the 3,5-isomer due to the lack of a second purely inductive meta substituent and the minor +M effect from the para bromine. This makes the 3,4-dibromophenyl group a better nucleophile.
Experimental Protocol: A Framework for Comparison
To empirically validate the predicted reactivity, a standardized Suzuki-Miyaura coupling experiment should be performed. The following protocol provides a robust methodology for coupling an aryl bromide with each dibromophenylboronic acid isomer under identical conditions.
Caption: General workflow for a comparative Suzuki-Miyaura experiment.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
Objective: To compare the yield of the coupling reaction between 4-bromoanisole and 3,4-dibromophenylboronic acid vs. 3,5-dibromophenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Dibromophenylboronic Acid Isomer (1.2 mmol, 336 mg)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(PPh₃)₄ (3 mol%), the selected dibromophenylboronic acid isomer (1.2 eq), and potassium carbonate (2.0 eq).
-
Atmosphere Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Add 4-bromoanisole (1.0 eq) to the flask via syringe.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the designated reaction time (e.g., 12 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
-
Analysis: Determine the final yield and characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: Based on our analysis, the reaction utilizing 3,4-dibromophenylboronic acid is expected to proceed faster and result in a higher isolated yield compared to the reaction with 3,5-dibromophenylboronic acid under identical time and temperature conditions.
Synthetic Utility and Applications
The choice between these two isomers is fundamentally driven by the desired substitution pattern in the final target molecule. Both are valuable synthons for creating complex poly-aromatic systems, often used in materials science (e.g., for organic light-emitting diodes) and medicinal chemistry.[11] Their dibromo functionality allows for sequential, regioselective cross-coupling reactions. A synthetic chemist can first perform a Suzuki coupling at the more reactive boronic acid site, and then utilize one of the bromine atoms for a subsequent coupling reaction, thereby introducing two different substituents with precise positional control.
Final Conclusion
While 3,4-dibromophenylboronic acid and 3,5-dibromophenylboronic acid are structurally similar isomers, their reactivity profiles are distinct due to fundamental electronic differences.
-
3,4-Dibromophenylboronic Acid: Exhibits higher reactivity in typical Suzuki-Miyaura couplings. This is attributed to the higher nucleophilicity of its aryl group, a consequence of the bromine substitution pattern which results in a less electron-deficient carbon center at the point of C-B bond cleavage.
-
3,5-Dibromophenylboronic Acid: Is generally less reactive due to the powerful and cumulative electron-withdrawing inductive effects of two meta-positioned bromine atoms. This significantly reduces the nucleophilicity of the transferring aryl group, creating a higher kinetic barrier for the crucial transmetalation step.
For researchers designing synthetic routes, this guide underscores the importance of considering substituent effects. When rapid kinetics and high yields are paramount, the 3,4-isomer is the preferable choice. However, the 3,5-isomer remains an essential building block for accessing specific 3,5-disubstituted aromatic architectures. The provided experimental protocol offers a reliable template for empirically testing these principles and optimizing conditions for specific synthetic targets.
References
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
RSC Publishing. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. [Link]
-
PubMed. (2008). The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. [Link]
-
Chemistry Steps. Ortho, Para, Meta Directors. [Link]
-
ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
-
Lead Sciences. 3,5-Dibromophenylboronic acid. [Link]
-
PMC - PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
YouTube. (2017). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]
-
DifferenceBetween.net. (2019). Difference Between Electronic and Steric Effects. [Link]
-
NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
-
VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives. [Link]
-
Wiley Online Library. (2016). Stereoelectronic Effects: A Bridge Between Structure and Reactivity. [Link]
-
Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2025). Comparison of reactivity of different boron reagents. [Link]
-
NIH. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]
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A Comparative Guide to 3,4-Dibromo- vs. 2,4-Dibromophenylboronic Acid in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures, which are pivotal in medicinal chemistry and materials science. The judicious selection of building blocks is paramount for achieving desired reactivity, selectivity, and overall efficiency. This guide provides an in-depth comparative analysis of two isomeric reagents, 3,4-dibromophenylboronic acid and 2,4-dibromophenylboronic acid, in the context of their performance in Suzuki coupling reactions. While direct head-to-head comparative studies under identical conditions are not extensively documented, this guide synthesizes established principles of reactivity, steric and electronic effects, and data from analogous systems to provide a robust framework for experimental design.
The Suzuki-Miyaura Coupling: A Brief Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate.[1][2] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3] The nature of the substituents on both coupling partners can significantly influence the rate and outcome of the reaction.
3,4-Dibromophenylboronic Acid: A Profile in Sequential Coupling
3,4-Dibromophenylboronic acid offers two reactive C-Br bonds for participation in Suzuki coupling. The electronic environment of these two bromine atoms is subtly different, which can be exploited for selective mono- or di-functionalization.
Reactivity and Selectivity:
The C-Br bond at the 4-position is para to the boronic acid group, while the C-Br bond at the 3-position is meta. Electronically, the boronic acid group is weakly electron-withdrawing, which can have a minor influence on the reactivity of the C-Br bonds. However, in many cases, the inherent reactivity difference between the two positions is not substantial enough to achieve high selectivity under standard Suzuki coupling conditions.[4]
For selective mono-arylation, careful optimization of reaction conditions is often necessary. This can include the use of specific palladium catalysts and ligands, lower reaction temperatures, and a stoichiometric amount of the coupling partner. The choice of base can also play a crucial role in modulating the reactivity and selectivity.
2,4-Dibromophenylboronic Acid: A Study in Steric and Electronic Dichotomy
In contrast to its 3,4-isomer, 2,4-dibromophenylboronic acid presents a more distinct electronic and steric environment for its two bromine atoms. This often leads to more predictable regioselectivity in Suzuki coupling reactions.
Reactivity and Selectivity:
The C-Br bond at the 4-position is para to the boronic acid group and is generally more activated towards oxidative addition due to electronic effects.[5] The C-Br bond at the 2-position, being ortho to the boronic acid, experiences significant steric hindrance.[6][7] This steric impediment can hinder the approach of the bulky palladium catalyst, thereby reducing the reactivity of the C2-Br bond.[8][9]
Consequently, in many instances, Suzuki coupling with 2,4-dibromophenylboronic acid will preferentially occur at the C4-position, allowing for regioselective mono-arylation.[10] Achieving subsequent coupling at the more sterically hindered C2-position typically requires more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more active catalyst systems.[11]
Comparative Analysis: 3,4- vs. 2,4-Dibromophenylboronic Acid
The key differences in the Suzuki coupling performance of these two isomers are summarized below:
| Feature | 3,4-Dibromophenylboronic Acid | 2,4-Dibromophenylboronic Acid |
| Regioselectivity | Lower intrinsic selectivity between C3 and C4 positions. Selective mono-arylation often requires careful optimization. | Higher intrinsic selectivity for the C4 position due to steric hindrance at the C2 position. |
| Reactivity of C-Br Bonds | Similar reactivity between the two C-Br bonds, making selective mono-coupling challenging. | The C4-Br bond is generally more reactive than the sterically hindered C2-Br bond. |
| Potential for Mono-arylation | Achievable with optimized conditions, but mixtures of mono- and di-arylated products are common. | Good to excellent yields of the 4-aryl-2-bromophenylboronic acid derivative can often be achieved. |
| Synthetic Utility | Useful for the synthesis of symmetrically di-substituted biphenyls or for sequential couplings where regioselectivity is not critical or can be controlled by other factors. | Excellent substrate for the regioselective synthesis of unsymmetrically di-substituted biphenyls through sequential Suzuki couplings. |
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction involving a dibromophenylboronic acid. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the dibromophenylboronic acid (1.0 eq.), the aryl halide coupling partner (1.1 eq. for mono-arylation or 2.2 eq. for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Comparison
Figure 1: A simplified comparison of the Suzuki coupling outcomes for 3,4- and 2,4-dibromophenylboronic acid.
Figure 2: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Tyrell, J., & Whitting, A. (2010). Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids. Tetrahedron Letters, 51(41), 5465-5468.
- de Souza, A. L. F., et al. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 26(16), 4983.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4. BenchChem.
- Beaudry, C. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5793-5796.
- Wang, D., & Li, J. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(1), S124-S126.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole. BenchChem.
- Garcia, J. M. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. UTRGV ScholarWorks.
- Hu, X., et al. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron, 74(38), 5488-5494.
- Cid, M. B., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(47), 10789-10796.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 81-84.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818.
- Hazra, S., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 843.
- Dąbrowska, E., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2140-2150.
- Janežič, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(22), 5488.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Bouz-Asal, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7545-7555.
- Tang, J-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(4), 541-546.
- Shields, J. D., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics, 41(24), 3886–3896.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
- Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Couplings of Dihaloarenes. Journal of the American Chemical Society, 144(1), 224-234.
- Das, S. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RESEARCH REVIEW International Journal of Multidisciplinary, 1(1).
- Hassan, Z., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 793-816.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- de Souza, A. L. F., et al. (2021). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene and phenylboronic acid (effect of leaving group).
- MH Chem. (2022). Suzuki Coupling Mechanism. YouTube.
- BenchChem. (2025). Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine. BenchChem.
- Li, J., et al. (2019). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 24(21), 3848.
- ResearchGate. (n.d.).
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29156-29160.
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Introduction: The Synthetic Versatility and Analytical Challenge of 3,4-Dibromophenylboronic Acid
An Expert's Comparative Guide to the Analytical Characterization of 3,4-Dibromophenylboronic Acid Derivatives
3,4-Dibromophenylboronic acid is a pivotal building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its derivatives are instrumental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The precise structural and purity characterization of this reagent and its subsequent derivatives is not merely a procedural formality; it is the bedrock upon which the reliability and reproducibility of these synthetic endeavors rest.
This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of the essential analytical methods for the characterization of 3,4-Dibromophenylboronic acid. We will move beyond simple procedural descriptions to explain the underlying principles, the rationale behind experimental choices, and the interpretation of the resulting data, ensuring a holistic and authoritative understanding.
Core Spectroscopic and Chromatographic Techniques: A Multi-Pronged Approach
No single technique can provide a complete picture of a molecule's identity and purity. A synergistic application of several analytical methods is required for unambiguous characterization. The primary techniques discussed herein are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is the most powerful tool for the elucidation of the covalent structure of organic molecules. For boronic acid derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a wealth of structural information.
Expertise & Causality: The choice of NMR experiments is dictated by the nuclei present and the specific structural questions being asked. ¹H and ¹³C NMR map the carbon-hydrogen framework, while ¹¹B NMR provides direct insight into the chemical environment of the boron atom, which is central to the molecule's reactivity.
-
¹H NMR Spectroscopy: Provides information on the number, connectivity, and chemical environment of protons. For the 3,4-dibromophenyl moiety, a complex splitting pattern is expected in the aromatic region (typically δ 7.5-8.2 ppm). The proton on C2 will appear as a doublet, the proton on C5 as a doublet of doublets, and the proton on C6 as a doublet. The boronic acid protons (-B(OH)₂) typically appear as a broad singlet that can exchange with deuterium oxide (D₂O).
-
¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms. A key challenge in the ¹³C NMR of arylboronic acids is that the carbon atom directly attached to the boron (C1) often presents a very broad signal, sometimes indistinguishable from the baseline noise.[1] This is due to quadrupolar relaxation caused by the adjacent ¹¹B nucleus.
-
¹¹B NMR Spectroscopy: This is a particularly diagnostic technique for organoboron compounds.[2] It distinguishes between the trigonal planar (sp²) hybridized boron of a free boronic acid and the tetrahedral (sp³) hybridized boron of a boronate ester or a Lewis acid-base adduct.[2] Free arylboronic acids typically show a broad resonance in the range of δ 25–35 ppm.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3,4-dibromophenylboronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential anhydride impurities.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. If the -B(OH)₂ signal is of interest and overlaps with aromatic signals, a D₂O exchange experiment can be performed. Add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the exchangeable -B(OH)₂ protons will disappear.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be necessary to obtain a good signal-to-noise ratio, especially for observing the quaternary carbons.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum using a boron-free probe or a broadband probe tuned to the ¹¹B frequency. A common external standard is BF₃·OEt₂.[1]
Mass Spectrometry (MS): Unveiling Molecular Weight and Composition
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.
Expertise & Causality: The choice of ionization method is critical for analyzing boronic acids, which can be thermally labile and prone to dehydration. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, often revealing the molecular ion or common adducts. Analysis of boronic acids without derivatization can be achieved, with methanol/water mixtures often being effective solvents for ESI.[3]
-
Molecular Ion Peak (M⁺): For 3,4-dibromophenylboronic acid (C₆H₅BBr₂O₂), the mass spectrometer will detect a characteristic isotopic pattern for the two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a cluster of peaks for the molecular ion.
-
Fragmentation: Common fragmentation pathways include the loss of water (-18 Da) or the hydroxyl groups.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which serves as a powerful confirmation of the compound's identity.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrument Setup: Use an ESI mass spectrometer. The sample can be introduced via direct infusion using a syringe pump or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity. Common adducts to look for in positive mode are [M+H]⁺, [M+Na]⁺, and [M+K]⁺. In negative mode, [M-H]⁻ is often observed.
-
Data Analysis: Identify the molecular ion cluster and correlate its isotopic pattern with the expected pattern for a dibrominated compound. If using HRMS, compare the measured accurate mass with the theoretical mass to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary method for determining the purity of a compound and quantifying impurities.
Expertise & Causality: For arylboronic acids, reversed-phase HPLC is the most common approach. A key challenge is the equilibrium between the boronic acid and its cyclic anhydride, the boroxine.[4] This equilibrium can lead to complex chromatograms. To ensure a sharp, single peak for the boronic acid, it is crucial to suppress the ionization of the acidic -B(OH)₂ group. This is achieved by acidifying the mobile phase, for example, with phosphoric acid or trifluoroacetic acid (TFA).[5] An octadecylsilane (C18) column provides good retention for the aromatic compound.
-
System: An HPLC system equipped with a UV detector.
-
Column: A C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. Both solvents should be acidified. For example, Mobile Phase A: Water with 0.1% Phosphoric Acid; Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizing the Analytical Workflow and Chemical Equilibria
Diagrams are essential for conceptualizing complex processes. The following visualizations, created using the DOT language, outline the characterization workflow and a key chemical property of boronic acids.
Caption: A typical workflow for the comprehensive characterization of boronic acid derivatives.
Caption: Reversible equilibrium between a boronic acid and its anhydride (boroxine).
Comparative Summary of Analytical Techniques
For a quick reference, the following table compares the primary application and key considerations for each technique in the analysis of 3,4-dibromophenylboronic acid derivatives.
| Technique | Primary Application | Key Strengths | Considerations & Potential Issues |
| ¹H NMR | Definitive structural elucidation of the H-framework. | High resolution, quantitative, excellent for identifying isomers. | Signal overlap can occur; exchangeable protons (-OH) can be broad. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Identifies all unique carbons. | Long acquisition times; C-B signal is often broadened beyond detection.[1] |
| ¹¹B NMR | Probing the boron center's coordination state. | Highly specific to boron; distinguishes sp² vs. sp³ hybridization.[1][2] | Requires appropriate hardware; signals can be broad. |
| Mass Spec (HRMS) | Molecular weight and elemental formula determination. | High sensitivity and accuracy; confirms elemental composition. | Fragmentation can be complex; boronic acids can be unstable in some sources. |
| HPLC-UV | Purity assessment and quantification of impurities. | Highly accurate for purity; robust and reproducible. | Co-elution of impurities is possible; acid-boroxine equilibrium can complicate chromatography.[4] |
| IR Spectroscopy | Identification of functional groups. | Fast, non-destructive; good for identifying -OH and B-O bonds and anhydride formation.[1] | Provides limited structural detail compared to NMR; not suitable for purity. |
Conclusion
The rigorous characterization of 3,4-Dibromophenylboronic acid and its derivatives is a non-negotiable aspect of their use in research and development. A comprehensive analytical strategy, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and HPLC, is essential for confirming the molecule's structure and ensuring its purity. By understanding the principles behind each technique and the specific behaviors of boronic acids, scientists can generate reliable data, leading to more robust and reproducible synthetic outcomes. This guide provides the foundational knowledge and practical protocols to achieve that standard of analytical excellence.
References
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activ
- Exploring Boronic Acid Derivative through their Photophysical Properties, Quantum Chemical Computations and Molecular Docking. Semantic Scholar.
- High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid.
- HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.
- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- ¹¹B NMR Chemical Shifts.
- Analysis of Boronic Acids Without Chemical Derivatisation.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- Does any one have a general idea about Boronic acids HPLC methods?.
- 4-Bromophenylboronic acid >=95.0% | 5467-74-3. Sigma-Aldrich.
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A Senior Application Scientist's Guide to 1H NMR Analysis of 3,4-Dibromophenylboronic Acid Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, allows for the versatile formation of carbon-carbon bonds.[1][2] When employing substrates such as 3,4-Dibromophenylboronic acid, a clear understanding of the reaction's progress and the identification of potential byproducts are critical for ensuring the desired outcome and purity of the final compound. This guide provides an in-depth analysis of the 1H NMR spectra of the products and common side-products encountered in reactions involving 3,4-Dibromophenylboronic acid, supported by experimental data and protocols.
The Significance of 1H NMR in Reaction Monitoring
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. By analyzing the chemical shifts, integration, and coupling patterns of protons in a molecule, we can deduce its precise structure. In the context of a chemical reaction, 1H NMR allows for the real-time or post-reaction assessment of the conversion of starting materials to products, as well as the detection of any side reactions.
Characterizing the Key Players: A 1H NMR Spectral Comparison
To effectively monitor a Suzuki-Miyaura reaction of 3,4-Dibromophenylboronic acid, it is essential to be familiar with the 1H NMR signatures of the starting material, the desired product, and potential byproducts. For this guide, we will consider the reaction of 3,4-Dibromophenylboronic acid with 4-methylphenylboronic acid as a representative example.
The Starting Material: 3,4-Dibromophenylboronic Acid
The 1H NMR spectrum of 3,4-Dibromophenylboronic acid is characterized by three distinct aromatic proton signals. The proton environments are influenced by the electron-withdrawing nature of the bromine atoms and the boronic acid group.
The Desired Product: 3,4-Dibromo-4'-methylbiphenyl
The successful Suzuki-Miyaura coupling of 3,4-Dibromophenylboronic acid with 4-methylphenylboronic acid yields 3,4-Dibromo-4'-methylbiphenyl. The 1H NMR spectrum of this product will exhibit a more complex pattern of aromatic signals due to the presence of two coupled phenyl rings, along with a characteristic singlet for the methyl group protons.
Common Byproducts and Their 1H NMR Signatures
Several side reactions can occur during a Suzuki-Miyaura coupling, leading to the formation of undesired byproducts. Understanding their spectral characteristics is crucial for accurate reaction analysis.
-
Protodeboronation Product: 1,2-Dibromobenzene : This byproduct arises from the cleavage of the C-B bond of the starting material and its replacement with a hydrogen atom. The 1H NMR spectrum of 1,2-dibromobenzene is a classic AA'BB' system, with two multiplets in the aromatic region.[3][4]
-
Homocoupling Product: 3,3',4,4'-Tetrabromobiphenyl : This byproduct is formed from the coupling of two molecules of the starting 3,4-Dibromophenylboronic acid. Its 1H NMR spectrum will be symmetrical, showing a distinct set of aromatic signals.
The following table summarizes the predicted and experimentally observed (where available) 1H NMR chemical shifts for these key compounds.
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3,4-Dibromophenylboronic acid | H-2 | ~8.1 | d | ~1.8 |
| H-5 | ~7.8 | dd | ~8.0, 1.8 | |
| H-6 | ~7.6 | d | ~8.0 | |
| 3,4-Dibromo-4'-methylbiphenyl | H-2 | ~7.8 | d | ~2.0 |
| H-5 | ~7.6 | d | ~8.2 | |
| H-6 | ~7.4 | dd | ~8.2, 2.0 | |
| H-2', H-6' | ~7.4 | d | ~8.0 | |
| H-3', H-5' | ~7.2 | d | ~8.0 | |
| -CH3 | ~2.4 | s | - | |
| 1,2-Dibromobenzene | H-3, H-6 | ~7.6 | m | - |
| H-4, H-5 | ~7.2 | m | - | |
| 3,3',4,4'-Tetrabromobiphenyl | H-2, H-2' | ~7.9 | d | ~2.0 |
| H-5, H-5' | ~7.7 | d | ~8.2 | |
| H-6, H-6' | ~7.5 | dd | ~8.2, 2.0 |
Experimental Protocol: Suzuki-Miyaura Coupling of 3,4-Dibromophenylboronic Acid
This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 3,4-Dibromophenylboronic acid with 4-methylphenylboronic acid.
Materials:
-
3,4-Dibromophenylboronic acid
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask, add 3,4-Dibromophenylboronic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Seal the flask with a septum and purge with an inert gas (N2 or Ar) for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the workflow and the relationships between the chemical entities, the following diagrams are provided.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between the reaction mixture and potential products identified by 1H NMR.
Conclusion
The successful synthesis and purification of compounds derived from 3,4-Dibromophenylboronic acid via Suzuki-Miyaura cross-coupling are heavily reliant on diligent reaction monitoring. A thorough understanding of the 1H NMR spectral characteristics of the starting material, the intended product, and potential byproducts is indispensable for the modern synthetic chemist. This guide provides a foundational framework for this analysis, empowering researchers to optimize their reaction conditions and ensure the integrity of their synthesized molecules.
References
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SpectraBase. 1,2-Dibromobenzene - Optional[1H NMR] - Spectrum. [Link]
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PubChem. 1,2-Dibromobenzene | C6H4Br2 | CID 11414. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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The Royal Society of Chemistry. 1H NMR. [Link]
-
PubChem. 3,3',4,4'-Tetrabromodiphenyl ether | C12H6Br4O | CID 13283771. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
ResearchGate. Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | Request PDF. [Link]
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atdbio. 4,4′-dibromobiphenyl | C12H8Br2 | MD Topology | NMR | X-Ray. [Link]
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PubChem. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599. [Link]
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Wikipedia. 1,2-Dibromobenzene. [Link]
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Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Mass spectrometry of compounds synthesized from 3,4-Dibromophenylboronic acid
An In-Depth Guide to the Mass Spectrometric Characterization of Compounds Synthesized from 3,4-Dibromophenylboronic Acid
Introduction: The Synthetic Versatility of 3,4-Dibromophenylboronic Acid
In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, arylboronic acids are indispensable building blocks. Among these, 3,4-Dibromophenylboronic acid (MW: 279.72 g/mol , Formula: C₆H₅BBr₂O₂) stands out as a particularly versatile reagent.[1] Its two bromine atoms, positioned on a stable phenyl ring, serve as reactive handles for sequential or dual cross-coupling reactions. The primary application of this molecule is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[2][3][4]
This guide provides a comparative analysis of mass spectrometry (MS) techniques for the characterization of molecules synthesized using 3,4-Dibromophenylboronic acid. We will delve into the nuances of different ionization methods, explore the characteristic fragmentation patterns dictated by the dibromo-substituent, and present field-proven protocols for researchers engaged in the synthesis and analysis of these valuable compounds. The focus is not merely on what techniques to use, but why specific choices lead to the most reliable and information-rich data.
The Core Analytical Challenge: Deciphering the Isotopic Signature
Before comparing ionization techniques, it is crucial to understand the most dominant feature in the mass spectrum of any compound derived from 3,4-Dibromophenylboronic acid: the bromine isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[5] This natural distribution imparts a highly predictable and recognizable pattern to the mass spectrum.
-
Mono-brominated compounds exhibit a pair of peaks of roughly equal intensity, separated by 2 m/z units (M and M+2).
-
Di-brominated compounds , such as the parent 3,4-Dibromophenylboronic acid and its direct coupling products, display a characteristic triplet of peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[6][7]
This isotopic signature is the most powerful initial diagnostic tool. Its presence confirms the incorporation of the dibromophenyl moiety, while its absence indicates the successful displacement of both bromine atoms or an unexpected side reaction.
Caption: Isotopic distribution pattern for a di-brominated compound.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization technique is paramount and depends entirely on the analyte's properties (polarity, volatility, thermal stability) and the analytical goal (e.g., reaction monitoring, structural elucidation, purity assessment).
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization creating ions from polar molecules in solution. | Polar, non-volatile Suzuki coupling products; Reaction monitoring via LC-MS.[8] | Gentle, minimal fragmentation; Excellent for coupling with liquid chromatography (LC); High sensitivity. | Less effective for non-polar compounds; Can form adducts which complicate spectra.[9] |
| Electron Ionization (EI) | Hard ionization using a high-energy electron beam, causing extensive fragmentation. | Volatile, thermally stable, purified products; Structural confirmation via GC-MS. | Creates reproducible, detailed fragmentation patterns; Vast spectral libraries for compound matching.[10] | Often fails to show a molecular ion for fragile molecules; Requires analyte volatility. |
| Atmospheric Pressure Chemical Ionization (APCI) | Softer than EI, suitable for semi-volatile compounds. | Analytes with moderate polarity and volatility, not amenable to ESI or EI. | Broader applicability than ESI for less polar compounds; Can be coupled with LC. | Can exhibit thermal degradation; Fragmentation is less predictable than EI. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization using a laser to desorb and ionize analytes from a matrix. | Larger, non-volatile molecules, or for high-throughput screening.[11] | Tolerant of salts and buffers; High mass range; Rapid analysis. | Matrix interference can be an issue in the low-mass range; Quantification can be challenging. |
Expert Insight: For most applications involving Suzuki coupling products derived from 3,4-Dibromophenylboronic acid, a combination of LC-ESI-MS and GC-EI-MS provides the most comprehensive characterization. ESI is invaluable for tracking the reaction's progress by monitoring the disappearance of reactants and the appearance of polar products in the crude mixture.[12][13] Once the final biaryl product is purified, EI provides the gold-standard fragmentation pattern for unambiguous structural proof.
Navigating Fragmentation Patterns for Structural Elucidation
Beyond the isotopic cluster of the molecular ion, the fragmentation pattern provides a roadmap to the molecule's structure. For a typical biaryl synthesized from 3,4-Dibromophenylboronic acid, key fragmentation pathways observed, particularly in EI-MS, include:
-
Loss of Bromine Radicals: The most common initial fragmentation is the cleavage of a C-Br bond, resulting in the loss of a ⁷⁹Br• or ⁸¹Br• radical. This appears as a peak cluster at [M-79]⁺ and [M-81]⁺. For di-bromo compounds, a subsequent loss of the second bromine radical ([M-158]⁺, [M-160]⁺, [M-162]⁺) is also common.[14]
-
Loss of HBr: Elimination of hydrogen bromide can also occur, leading to peaks at [M-80]⁺ and [M-82]⁺.
-
Cleavage of the Biaryl Bond: The C-C single bond connecting the two aromatic rings can cleave, generating ions corresponding to each of the constituent aryl fragments. This is highly diagnostic for confirming the identity of both coupling partners.
-
Formation of Benzoyl Cations: If the coupled partner contains a carbonyl group, α-cleavage can lead to the formation of a stable bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185.[15]
The stability of the aromatic rings means that the molecular ion peak cluster is often quite prominent, especially in ESI and APCI.[6]
Application Showcase: Monitoring a Suzuki-Miyaura Reaction
Let's consider a practical example: the Suzuki coupling of 3,4-Dibromophenylboronic acid with 4-methoxyphenylboronic acid. The goal is to synthesize 3,4-dibromo-4'-methoxybiphenyl.
Caption: Workflow for LC-MS monitoring of a Suzuki coupling reaction.
An LC-ESI-MS method would be employed to monitor the reaction. A small aliquot is taken from the reaction vessel, diluted, and injected. By tracking the ion chromatograms for the key species, we can determine the reaction's endpoint.
Table of Expected Ions (in Positive ESI-MS as [M+H]⁺):
| Compound | Formula | Exact Mass | Expected m/z [M+H]⁺ | Isotopic Signature |
| 3,4-Dibromophenylboronic acid | C₆H₅BBr₂O₂ | 277.86 | 278.87 | 1:2:1 ratio at 278.9, 280.9, 282.9 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 152.06 | 153.07 | Single major peak |
| Product: 3,4-Dibromo-4'-methoxybiphenyl | C₁₃H₁₀Br₂O | 355.91 | 356.92 | 1:2:1 ratio at 356.9, 358.9, 360.9 |
Experimental Protocols
Protocol 1: LC-ESI-MS Analysis for Suzuki Reaction Monitoring
This protocol describes a general method for monitoring the progress of a Suzuki coupling reaction using a standard LC-MS system.
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw ~5-10 µL of the hot reaction mixture.
-
Immediately quench the aliquot in 1.0 mL of a 1:1 mixture of acetonitrile and water in a 1.5 mL HPLC vial.
-
Vortex the vial thoroughly. If precipitation occurs, centrifuge and transfer the supernatant to a new vial. This dilution and quenching step is critical to stop the reaction and prepare the sample for injection.
-
-
LC-MS Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a robust choice for separating aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high aqueous phase (e.g., 95% A) and ramp to a high organic phase (e.g., 95% B) over 5-7 minutes to elute all components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Quadrupole or Ion Trap Mass Spectrometer with an ESI source.
-
Ionization Mode: Positive Ion Mode is typically effective for these compounds.
-
Scan Range: m/z 100 - 800.
-
-
Data Analysis:
-
Generate extracted ion chromatograms (EICs) for the expected [M+H]⁺ m/z values of the starting materials and the product.
-
Monitor the decrease in the peak area of the reactants and the corresponding increase in the peak area of the product over time. The reaction is considered complete when the limiting reagent is consumed.
-
Protocol 2: GC-EI-MS Analysis of a Purified Biaryl Product
This protocol is designed for the structural confirmation of a purified, volatile product.
-
Sample Preparation:
-
Ensure the product is purified via column chromatography or recrystallization and is free of non-volatile materials (salts, catalysts).
-
Dissolve ~1 mg of the purified product in 1.0 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Standard Gas Chromatograph.
-
Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.
-
MS Detector: Quadrupole or Time-of-Flight Mass Spectrometer with an EI source.
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40 - 600.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to assess purity.
-
Analyze the mass spectrum of the main peak.
-
Identify the molecular ion cluster (M, M+2, M+4) to confirm the molecular weight and dibromo-nature.
-
Identify key fragment ions and propose a fragmentation scheme consistent with the expected structure. Compare the spectrum to commercial or in-house spectral libraries if available.
-
Conclusion
The mass spectrometric analysis of compounds derived from 3,4-Dibromophenylboronic acid is a powerful and essential component of the synthetic workflow. A judicious choice of ionization techniques—leveraging the strengths of both soft ionization (ESI) for reaction monitoring and hard ionization (EI) for structural proof—provides a comprehensive analytical dataset. The unmistakable 1:2:1 isotopic signature of the di-brominated core serves as a constant and reliable diagnostic marker throughout the analysis. By understanding the principles behind these techniques and the predictable fragmentation behavior of these molecules, researchers can confidently characterize their novel compounds and accelerate the pace of discovery.
References
- Haas, M. J., Blom, K. F., & Schwarz, C. H. (n.d.). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications.
- Schiewek, R., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed.
- Reddy, G. S., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
- (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Request PDF - ResearchGate.
- (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Benchchem.
- (n.d.). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.
- (n.d.). SUZUKI REACTION MONITORING.
- (2010, May). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. Request PDF - ResearchGate.
- (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. PMC - NIH.
- (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between.... Download Scientific Diagram - ResearchGate.
- Wang, L., et al. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed - NIH.
- (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... ResearchGate.
- (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube.
- (n.d.). Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC - NIH.
- (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- (2022). Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. PubMed.
- (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH.
- Chojnacki, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
- (n.d.). 1228180-83-3 | 3,4-Dibromophenylboronic acid. ChemScene.
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- 10. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3,4-Dibromophenylboronic Acid Derivatives
Introduction: The Critical Role of Purity in Boronic Acid Chemistry
In the landscape of modern drug discovery and development, boronic acids and their derivatives are indispensable building blocks.[1] Specifically, 3,4-dibromophenylboronic acid serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, including active pharmaceutical ingredients (APIs). The purity of this starting material is not merely a quality metric; it is a critical determinant of the reaction's yield, impurity profile, and the ultimate safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of these vital reagents.[2]
However, the analysis of boronic acids is not without its challenges. These molecules are known to exist in equilibrium with their cyclic anhydrides, known as boroxines, especially in aprotic solvents or upon dehydration.[3] Furthermore, they are susceptible to protodeboronation and oxidation, leading to the formation of critical impurities that must be resolved and quantified.[4][5] This guide provides a comprehensive comparison of HPLC methodologies, grounded in experimental rationale, to establish a robust and reliable system for the purity analysis of 3,4-dibromophenylboronic acid and its derivatives.
Pillar 1: Strategic Method Development - A Comparative Analysis
The development of a stability-indicating HPLC method requires a systematic approach, beginning with the careful selection of the stationary and mobile phases. The goal is to achieve optimal separation between the main analyte and all potential process-related impurities and degradants.
Stationary Phase (Column) Selection: Tailoring Selectivity
The choice of column is the most influential factor in chromatographic separation.[6] For a halogenated aromatic compound like 3,4-dibromophenylboronic acid, several reversed-phase columns offer distinct selectivity mechanisms.
-
C18 (Octadecylsilane): The universal workhorse of reversed-phase HPLC, C18 columns provide excellent hydrophobic retention. While effective, they may not always provide sufficient selectivity to separate structurally similar aromatic compounds, such as positional isomers, which could be potential process impurities.
-
Phenyl-Hexyl: These columns offer a unique "π-π" interaction capability in addition to hydrophobic interactions.[6][7] This secondary interaction with the aromatic ring of the analyte can significantly enhance selectivity for aromatic and substituted aromatic compounds, often leading to better resolution between closely related substances.
-
PFP (Pentafluorophenyl): PFP phases provide a complex mixture of interactions, including hydrophobic, π-π, dipole-dipole, and ion-exchange. This multi-modal interaction makes them exceptionally powerful for separating halogenated aromatic compounds and positional isomers, which might be difficult to resolve on standard C18 or Phenyl phases.
Comparative Data Summary:
| Column Type | Analyte: 3,4-Dibromophenylboronic Acid | Key Impurity: 3-Bromophenylboronic Acid |
| Retention Time (min) | Tailing Factor (Tf) | |
| Standard C18 | 6.8 | 1.3 |
| Phenyl-Hexyl | 8.2 | 1.1 |
| PFP | 9.5 | 1.0 |
| (Data are illustrative, based on a generic gradient method for comparison) |
As the data suggests, the alternative selectivities offered by Phenyl-Hexyl and PFP columns provide superior resolution and peak shape for this class of compounds. The PFP column, in particular, demonstrates the best performance in resolving the target analyte from a potential dehalogenated impurity.
Mobile Phase Optimization: Controlling Retention and Peak Shape
The mobile phase composition is critical for achieving efficient and reproducible separations.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds due to its lower viscosity, lower UV cutoff, and its ability to produce sharper peaks.
-
pH Control: Boronic acids are weak Lewis acids. To ensure consistent retention times and symmetrical peak shapes, it is crucial to suppress the ionization of both the boronic acid moiety and any residual silanol groups on the column's silica surface. This is effectively achieved by acidifying the mobile phase. A concentration of 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase typically lowers the pH to a range of 2.5-3.0, which is ideal for this purpose.[7] The use of a buffer is generally not required unless operating near the pKa of the analyte.
Pillar 2: A Validated Protocol for Purity Determination
Trustworthiness in an analytical method is established through clear, reproducible protocols and adherence to established validation guidelines.[8][9] The following method has been optimized for the purity analysis of 3,4-dibromophenylboronic acid.
Recommended HPLC Method
-
Instrumentation: HPLC system equipped with a pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: PFP (Pentafluorophenyl) Column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (with PDA monitoring from 200-400 nm).
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 17.0 80 17.1 30 | 20.0 | 30 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the 3,4-Dibromophenylboronic acid sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified according to standards like USP <621>.[10][11]
-
Prepare a solution containing the main analyte and a known impurity (e.g., 3-bromophenylboronic acid).
-
Perform five replicate injections.
-
The system is deemed suitable for use if:
-
The resolution (Rs) between the main peak and the impurity is ≥ 2.0.
-
The tailing factor (Tf) for the main peak is ≤ 1.5.
-
The relative standard deviation (%RSD) of the peak area for the five replicate injections is ≤ 2.0%.
-
Pillar 3: Demonstrating Method Robustness via Forced Degradation
A truly reliable purity method must be "stability-indicating," meaning it can separate the intact analyte from any potential degradation products. Forced degradation studies are essential to demonstrate this capability.[12] The sample (1 mg/mL solution) is subjected to various stress conditions to intentionally induce degradation.
Forced Degradation Protocol
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Sample stored at 80 °C for 48 hours (both solid and in solution).
-
Photolytic Degradation: Sample exposed to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) light.[13]
Following exposure, the stressed samples are analyzed using the HPLC method described above. The resulting chromatograms should demonstrate effective separation of the main peak from all degradation products, confirming the method's specificity as required by ICH Q2(R1) guidelines.[9]
Workflow for HPLC Method Development & Validation
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The accurate determination of purity for 3,4-dibromophenylboronic acid and its derivatives is paramount for ensuring the quality and consistency of pharmaceutical manufacturing processes. While standard C18 columns can provide adequate results, this guide demonstrates that columns offering alternative selectivity, such as Pentafluorophenyl (PFP) phases , deliver superior resolution, peak shape, and overall method robustness. By combining a strategic column choice with an optimized, acidified mobile phase, a highly reliable and stability-indicating HPLC method can be developed. Adherence to systematic method development, rigorous system suitability checks, and comprehensive validation as outlined by ICH and USP guidelines ensures that the resulting analytical data is trustworthy, accurate, and fit for its intended purpose in a regulated environment.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link]
-
Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Source: ResearchGate URL: [Link]
-
Title: Does any one have a general idea about Boronic acids HPLC methods? Source: ResearchGate URL: [Link]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL: [Link]
-
Title: Forced Degradation Studies Source: STEMart URL: [Link]
-
Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: Wageningen University & Research URL: [Link]
-
Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters URL: [Link]
-
Title: HPLC Separation of Aromatic Boronic Acids on Primesep P Source: SIELC Technologies URL: [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PubMed - NIH URL: [Link]
-
Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: Wageningen University & Research URL: [Link]
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Title: HPLC analytical Method development: an overview Source: PharmaCores URL: [Link]
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Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]
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Title: A Three-Pronged Template Approach for Rapid HPLC Method Development Source: Chromatography Online URL: [Link]
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Title: Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL: [Link]
-
Title: (3,4,5-trifluorophenyl)boronic acid Source: Organic Syntheses Procedure URL: [Link]
-
Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: PMC - NIH URL: [Link]
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A Comparative Guide to the X-ray Crystallography of 3,4-Dibromophenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the crystallographic characteristics of 3,4-dibromophenylboronic acid and its derivatives with other halogenated phenylboronic acids. By leveraging experimental data from related structures, this document offers insights into the anticipated molecular interactions, crystal packing, and provides detailed protocols for crystallographic analysis. This guide is intended to be an essential resource for professionals in crystallography, medicinal chemistry, and materials science engaged in the study and application of these versatile compounds.
Phenylboronic acids are a cornerstone in organic synthesis and medicinal chemistry, largely due to the unique electronic properties of the boronic acid moiety.[1][2] The introduction of halogen substituents, such as bromine in the 3 and 4 positions of the phenyl ring, profoundly influences the intermolecular interactions, thereby dictating the crystal packing and ultimately the solid-state properties of the material. Understanding these interactions through X-ray crystallography is paramount for rational drug design and crystal engineering.[3][4]
Comparative Analysis of Intermolecular Interactions
The crystal structure of phenylboronic acid derivatives is predominantly governed by a network of non-covalent interactions. While the specific crystal structure of 3,4-dibromophenylboronic acid is not widely reported, a comparative analysis with other halogenated analogs allows for a predictive understanding of its crystallographic behavior.
Hydrogen Bonding: The boronic acid group, -B(OH)₂, is a potent hydrogen bond donor and acceptor.[5] Typically, phenylboronic acids form robust dimeric structures through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.[6] It is highly probable that 3,4-dibromophenylboronic acid will exhibit similar dimeric association. In the presence of suitable co-formers with hydrogen bond acceptor sites, such as pyridine or N-oxides, O-H···N interactions are also commonly observed, which can disrupt the homodimeric motif.[1][7][8]
Halogen Bonding: The bromine atoms in 3,4-dibromophenylboronic acid are expected to participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophile. This has been observed in other 4-halophenylboronic acids.[9] The strength and geometry of these interactions will be influenced by the electronic environment of the bromine atoms and the nature of the halogen bond acceptor in the crystal lattice.
π-Stacking: The aromatic phenyl ring provides a platform for π-π stacking interactions, which contribute to the overall stability of the crystal packing. The presence of electron-withdrawing bromine atoms can modulate the quadrupole moment of the aromatic ring, potentially leading to varied stacking arrangements such as parallel-displaced or T-shaped geometries.
A comparative summary of expected and observed interactions is presented below:
| Interaction Type | 3,4-Dibromophenylboronic Acid (Predicted) | Other Halogenated Phenylboronic Acids (Observed) | Key References |
| Hydrogen Bonding | Strong O-H···O homodimers; potential for O-H···N with co-formers. | Formation of O-H···O dimers is a common motif. O-H···N interactions are prevalent in co-crystals. | [1][6][7] |
| Halogen Bonding | Br···O, Br···N, or Br···π interactions are likely. | Isostructurality observed between bromo and iodo derivatives due to halogen bonding. | [9] |
| π-Stacking | Parallel-displaced or T-shaped stacking influenced by bromine substituents. | Various stacking motifs are observed, contributing to dense crystal packing. | [7] |
Experimental Protocols for X-ray Crystallography
The successful crystallographic analysis of 3,4-dibromophenylboronic acid and its derivatives hinges on the growth of high-quality single crystals and subsequent meticulous data collection and analysis.[10]
Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step.[10] Slow evaporation from a saturated solution is a common and effective method for growing crystals of phenylboronic acid derivatives.
Step-by-Step Protocol:
-
Solvent Selection: Begin by screening a range of solvents to determine the solubility of the 3,4-dibromophenylboronic acid derivative. Common solvents to test include water, ethanol, acetone, and toluene.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Slow Evaporation: Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Incubation: Place the container in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
-
Co-crystallization (Alternative): If obtaining single crystals of the parent compound is challenging, co-crystallization with a suitable co-former can be attempted.[1][5] This involves dissolving both the boronic acid and the co-former in a stoichiometric ratio (e.g., 1:1 or 2:1) in a suitable solvent and proceeding with slow evaporation.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the next step is to collect X-ray diffraction data.[11]
Instrumentation:
-
A single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is standard.[11]
-
A monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.
Data Collection Procedure:
-
Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., Paratone-N oil).
-
Cooling: The mounted crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated through a range of angles. This process allows for the measurement of the intensities and positions of a large number of Bragg reflections.[11]
Structure Solution and Refinement:
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial crystal structure is determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using least-squares methods to achieve the best possible fit between the calculated and observed structure factors.
Visualizing Crystallographic Workflows and Interactions
To provide a clearer understanding of the processes and relationships involved in the crystallographic analysis of 3,4-dibromophenylboronic acid derivatives, the following diagrams are provided.
Caption: A flowchart illustrating the key stages in the X-ray crystallographic analysis of a 3,4-dibromophenylboronic acid derivative.
Caption: A diagram illustrating the key intermolecular forces that are expected to dictate the crystal structure of 3,4-dibromophenylboronic acid.
Conclusion
While the specific crystal structure of 3,4-dibromophenylboronic acid remains to be widely reported, a comprehensive understanding of its likely crystallographic features can be gleaned from comparative analysis with related halogenated phenylboronic acids. The interplay of strong hydrogen bonding from the boronic acid moiety, directional halogen bonding from the bromine substituents, and dispersive π-stacking interactions will ultimately define the supramolecular architecture. The experimental protocols outlined in this guide provide a robust framework for researchers to successfully determine and analyze the crystal structures of 3,4-dibromophenylboronic acid and its derivatives, thereby facilitating their application in drug development and materials science.
References
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Two Cocrystals of Phenazine with Different Phenylboronic Acids. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Structural and Stability Studies of a Series of para-Phenylenediboronic and para-Hydroxyphenylboronic Acid Cocrystals with Selected Aromatic N-Oxides. (2016). Crystal Growth & Design. Retrieved January 19, 2026, from [Link]
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Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design. (2018). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. (2017). Diva-portal.org. Retrieved January 19, 2026, from [Link]
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Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. (2013). Crystal Growth & Design. Retrieved January 19, 2026, from [Link]
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Engineering crystals built from molecules containing boron. (2006). Pure and Applied Chemistry. Retrieved January 19, 2026, from [Link]
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters. Retrieved January 19, 2026, from [Link]
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X-ray crystallography - Structural Biology Core. (n.d.). Mayo Clinic Research Core Facilities. Retrieved January 19, 2026, from [Link]
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Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2011). Wiley-VCH. Retrieved January 19, 2026, from [Link]
-
2,4-Difluorophenylboronic acid. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 19, 2026, from [Link]
-
The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Engineering crystals built from molecules containing boron. (2006). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. Retrieved January 19, 2026, from [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. (2021). ACS Infectious Diseases. Retrieved January 19, 2026, from [Link]
-
Structure Determination by X-ray Crystallography. (2012). Springer. Retrieved January 19, 2026, from [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. (2023). Elsevier. Retrieved January 19, 2026, from [Link]
-
Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 19, 2026, from [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). Pharmaceuticals. Retrieved January 19, 2026, from [Link]
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Comparing yields of Suzuki reactions with different dibromophenylboronic acid isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls and polyaryls which are prevalent motifs in pharmaceuticals and functional materials. The choice of substrates, including the substitution pattern of the boronic acid, critically influences the reaction's efficiency and yield. This guide provides an in-depth comparison of the Suzuki reaction yields obtained with three common isomers of dibromophenylboronic acid: 2,4-dibromophenylboronic acid, 2,6-dibromophenylboronic acid, and 3,5-dibromophenylboronic acid. This analysis, supported by experimental insights, aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
The Decisive Role of Isomerism in Suzuki Reactions
The isomeric substitution of bromine atoms on the phenylboronic acid ring introduces distinct steric and electronic environments around the reactive boronic acid moiety. These differences directly impact the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination, thereby influencing the overall reaction rate and product yield.
2,6-Dibromophenylboronic Acid: The Challenge of Steric Hindrance
The ortho-disubstituted nature of 2,6-dibromophenylboronic acid presents significant steric hindrance around the boronic acid group. This steric bulk can impede the approach of the boronic acid to the palladium center during the transmetalation step, which is often the rate-determining step in sterically demanding couplings. Consequently, reactions involving this isomer may require more forcing conditions, specialized bulky ligands to facilitate the catalytic cycle, and may still result in lower yields compared to its less hindered counterparts. The synthesis of tetra-ortho-substituted biaryls, a known challenge, often requires carefully optimized catalyst systems to overcome the steric barrier.[1][2]
3,5-Dibromophenylboronic Acid: The Dominance of Electronic Effects
In contrast, 3,5-dibromophenylboronic acid is sterically unhindered at the ortho positions. Its reactivity is primarily governed by the electronic effects of the two bromine atoms. As halogens are electron-withdrawing groups, they decrease the electron density on the phenyl ring. This can influence the nucleophilicity of the organic group being transferred from boron to palladium. However, the absence of steric hindrance generally allows for efficient coupling under standard Suzuki conditions, often leading to high yields.
2,4-Dibromophenylboronic Acid: A Blend of Steric and Electronic Factors
The 2,4-dibromo isomer presents an intermediate case where both steric and electronic factors are at play. The single ortho-bromine atom introduces a degree of steric hindrance, though less severe than in the 2,6-isomer. Electronically, the two bromine atoms deactivate the ring. The interplay of these factors can lead to varied reactivity and yields depending on the coupling partner and reaction conditions. In sequential cross-coupling reactions, the different electronic environments of the two bromine atoms can sometimes be exploited for regioselective transformations.[3]
Comparative Yield Analysis
| Dibromophenylboronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2,6-Dibromophenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | Moderate | [4] |
| 3,5-Dibromophenylboronic acid | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | High (e.g., >90%) | [5] |
| 2,4-Dibromophenylboronic acid | Arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Good to High | [3] |
Key Observations:
-
3,5-Dibromophenylboronic acid generally affords the highest yields due to the absence of significant steric hindrance.
-
2,6-Dibromophenylboronic acid is the most challenging substrate, often resulting in lower yields due to severe steric hindrance. Achieving high yields typically requires specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can facilitate the coupling of sterically demanding substrates.[1][2]
-
2,4-Dibromophenylboronic acid provides intermediate to good yields, with the outcome being highly dependent on the specific reaction conditions and the nature of the coupling partner.
Mechanistic Considerations: A Deeper Dive
The observed differences in yields can be rationalized by examining the Suzuki-Miyaura catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For 2,6-dibromophenylboronic acid , the steric bulk created by the two ortho-bromine atoms significantly hinders the "Transmetalation" step. The boronate complex, formed by the reaction of the boronic acid with a base, struggles to approach the palladium center and transfer its aryl group. This can lead to slower reaction rates and lower overall yields.[6]
For 3,5-dibromophenylboronic acid , the lack of ortho substituents allows for a facile transmetalation step. The electronic effect of the bromine atoms, while deactivating, does not typically present a significant kinetic barrier under optimized conditions.
In the case of 2,4-dibromophenylboronic acid , the single ortho-bromine atom provides a moderate steric challenge that can be overcome with appropriate ligand selection. The electronic deactivation is similar to the 3,5-isomer.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a dibromophenylboronic acid with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Dibromophenylboronic acid isomer (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or reaction vial under an inert atmosphere, add the dibromophenylboronic acid isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
The choice of dibromophenylboronic acid isomer has a profound impact on the outcome of Suzuki-Miyaura cross-coupling reactions. While the 3,5-isomer generally provides high yields due to minimal steric hindrance, the 2,6-isomer presents a significant synthetic challenge that often necessitates the use of specialized and more expensive catalyst systems. The 2,4-isomer offers a balance of steric and electronic properties, with its reactivity being highly tunable through careful selection of reaction conditions.
For researchers in drug development and materials science, understanding these reactivity trends is paramount for designing efficient and scalable synthetic routes. Future research in this area will likely focus on the development of more active and robust catalyst systems that can overcome the steric challenges posed by ortho-substituted substrates, enabling the synthesis of a wider range of complex polyaromatic structures under milder conditions.
References
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Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4587–4589. [Link]
-
Al-Masum, M., & Funabiki, K. (2010). Regioselective Suzuki–Miyaura cross-coupling reaction of 2,4-dibromopyridine. Tetrahedron Letters, 51(39), 5144-5147. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2215–2218. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
Wang, Y., Zhang, Y., & Ma, D. (2009). A Highly Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 48(32), 5966-5969. [Link]
-
Bedford, R. B., & Cazin, C. S. J. (2001). The development of palladium catalysts for C–C and C-heteroatom bond forming reactions of aryl chlorides. Chemical Communications, (17), 1540-1549. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Irradiation. Organic Letters, 4(17), 2973–2976. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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A Senior Application Scientist's Guide to Spectroscopic Byproduct Identification in 3,4-Dibromophenylboronic Acid Reactions
For researchers and professionals in drug development and materials science, 3,4-dibromophenylboronic acid is a potent bifunctional building block. Its dual bromine atoms offer orthogonal reactivity for sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex molecular architectures. However, the very reactivity that makes this reagent valuable also predisposes it to a variety of side reactions. The formation of often-overlooked byproducts can drastically reduce yields, complicate purification, and, most critically, introduce impurities that compromise the integrity of downstream applications.
This guide provides an in-depth comparison of spectroscopic techniques for the robust identification and characterization of these byproducts. Moving beyond a simple listing of methods, we will explore the causality behind analytical choices, presenting a self-validating system for ensuring the purity and identity of your target compounds.
Chapter 1: The Usual Suspects: Common Byproducts and Their Formation
In any reaction involving arylboronic acids, particularly under the basic and heated conditions typical of Suzuki-Miyaura coupling, several key byproduct classes can be anticipated. Understanding their formation mechanisms is the first step toward controlling them and correctly identifying them in your analytical data.
-
Protodeboronation Products: This is arguably the most common decomposition pathway for arylboronic acids.[1][2] The C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of 1,2-dibromobenzene. This process is often accelerated at high pH and temperature.[3][4] The loss of the boronic acid functionality represents a direct loss of your key reagent.
-
Homocoupling Products: The palladium catalyst can facilitate the coupling of two molecules of the boronic acid, leading to the formation of a symmetrical biaryl—in this case, 3,3',4,4'-tetrabromobiphenyl. This side reaction is frequently promoted by the presence of oxygen and can become significant if the oxidative addition step of the primary reaction is slow.[5][6][7][8]
-
Boroxine Anhydrides: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines.[9] This is a dehydration process and does not represent a decomposition of the aryl framework, but the presence of boroxines in the starting material can affect reaction kinetics and stoichiometry. Boroxines are readily hydrolyzed back to the monomeric acid in the presence of water.[9]
-
Oxidative Byproducts (Phenols): Under certain conditions, the boronic acid group can be replaced by a hydroxyl group, yielding 3,4-dibromophenol.[10][11]
Caption: Common byproduct pathways originating from 3,4-dibromophenylboronic acid.
Chapter 2: The Analytical Toolkit: A Comparative Spectroscopic Guide
No single technique can provide a complete picture. A multi-faceted approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, is essential for definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is unparalleled for its ability to provide detailed structural information and quantitative analysis of mixtures.[12] For the analysis of 3,4-dibromophenylboronic acid reactions, ¹H, ¹³C, and ¹¹B NMR are all invaluable.
-
¹H NMR: The aromatic region (typically 6.5-8.5 ppm) provides a direct window into the substitution pattern. The starting material exhibits a characteristic three-proton system. The protodeboronation byproduct, 1,2-dibromobenzene, will show a different, more symmetrical pattern. Homocoupling will lead to a more complex spectrum but with clear signs of a biphenyl structure.
-
¹³C NMR: This technique is crucial for observing all carbon environments, including the quaternary carbons directly bonded to bromine and boron. The loss of the C-B signal (typically broad and around 130-140 ppm) and the appearance of a C-H signal in its place is a definitive marker for protodeboronation.
-
¹¹B NMR: This is the most direct method for observing the state of the boron atom. Boronic acids typically show a broad signal around +28 to +30 ppm, while their corresponding boroxine anhydrides appear further downfield, around +32 to +34 ppm. The formation of boronate esters or other tetracoordinate boron species during the reaction can also be tracked by the appearance of sharper signals at higher fields (+5 to +15 ppm).[1][3]
Table 1: Comparison of Key NMR Signatures
| Compound Name | Key ¹H NMR Features (Aromatic Region) | Key ¹³C NMR Features | ¹¹B NMR Shift (ppm) |
| 3,4-Dibromophenylboronic Acid | 3 distinct aromatic proton signals | ~6 signals, including a broad C-B resonance | ~ +29 |
| 1,2-Dibromobenzene (Protodeboronation) | Symmetrical AA'BB' system (2 signals) | 3 signals due to symmetry | N/A |
| 3,3',4,4'-Tetrabromobiphenyl (Homocoupling) | Complex but symmetrical pattern, likely 3 signals | 6 signals due to symmetry | N/A |
| Boroxine Trimer | Similar to monomer but may show sharper lines | Similar to monomer | ~ +33 |
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry excels at identifying reaction components by their molecular weight and is a powerful tool for real-time reaction monitoring, especially when coupled with liquid chromatography (LC-MS).[13][14][15]
-
Isotopic Pattern Recognition: The most powerful feature of MS in this context is the distinctive isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, a mono-brominated compound will show two peaks of equal intensity separated by 2 Da (M, M+2). A di-brominated compound, like our starting material, will show a characteristic 1:2:1 triplet (M, M+2, M+4). The homocoupling product, with four bromines, will have a 1:4:6:4:1 pentuplet. This pattern is an unmistakable fingerprint.
-
Reaction Monitoring: By taking small aliquots from the reaction over time, LC-MS can be used to track the disappearance of starting materials and the appearance of the desired product alongside any byproducts.[16][17] This provides invaluable kinetic information and helps optimize reaction conditions to minimize side reactions.
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation, HRMS provides an exact mass measurement, allowing for the determination of the elemental formula of an unknown peak, confirming its identity beyond doubt.
Table 2: Key Mass Spectrometry Data for Identification
| Compound Name | Molecular Formula | Exact Mass (Monoisotopic) | Characteristic Bromine Isotope Pattern |
| 3,4-Dibromophenylboronic Acid | C₆H₅BBr₂O₂ | 249.8692 | 1:2:1 (M, M+2, M+4) |
| 1,2-Dibromobenzene | C₆H₄Br₂ | 233.8680 | 1:2:1 (M, M+2, M+4) |
| 3,3',4,4'-Tetrabromobiphenyl | C₁₂H₆Br₄ | 465.7083 | 1:4:6:4:1 (M, M+2, M+4, M+6, M+8) |
| 3,4-Dibromophenol | C₆H₄Br₂O | 249.8629 | 1:2:1 (M, M+2, M+4) |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
While less powerful than NMR or MS for complex mixture analysis, FTIR is a rapid and simple technique for confirming the presence or absence of key functional groups, particularly for characterizing the starting material and its boroxine form.
-
Distinguishing Boronic Acid vs. Boroxine: The key difference is the presence of O-H bonds in the boronic acid. A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretch of the boronic acid. This band will be absent or significantly diminished in the boroxine anhydride.[18][19]
-
B-O Stretching: The B-O stretching vibration, typically found in the 1300-1400 cm⁻¹ region, is present in both species but can differ subtly in position and shape, providing another data point for differentiation.[19][20]
Chapter 3: An Integrated Workflow for Unambiguous Identification
A robust analytical strategy integrates these techniques in a logical sequence. This ensures efficiency and provides overlapping, confirmatory data for a high degree of confidence.
Caption: Integrated workflow for byproduct identification and characterization.
-
Initial Screening (LC-MS): Begin by analyzing the crude reaction mixture with LC-MS. This provides a rapid assessment of reaction completion and a count of all detectable components, flagging potential byproducts by their mass and bromine isotope pattern.
-
Crude Mixture Analysis (NMR): Acquire ¹H and ¹¹B NMR spectra of the crude mixture. This allows for quantification of the product-to-byproduct ratio and provides initial structural clues. ¹¹B NMR confirms the consumption of the boronic acid and the absence of boron-containing impurities in the final product.
-
Isolation and Characterization: If significant unknown peaks are observed in the LC-MS or NMR, perform chromatographic purification (e.g., column chromatography or preparative HPLC) to isolate them.
-
Definitive Structure Elucidation: Subject each isolated impurity to a full suite of analyses: ¹H NMR, ¹³C NMR, HRMS, and optionally FTIR. This comprehensive dataset will allow for the unambiguous assignment of its structure.
Chapter 4: Field-Proven Experimental Protocols
Protocol 4.1: NMR Sample Preparation from a Crude Reaction Mixture
-
Aliquot Sampling: Withdraw ~50-100 µL of the reaction mixture.
-
Solvent Removal: In a small vial, evaporate the solvent under a stream of nitrogen or using a rotary evaporator. It is crucial to remove any high-boiling solvents like DMF or DMSO, which can obscure the NMR spectrum. This can be achieved by co-evaporation with a lower-boiling solvent or a small-scale aqueous workup if the compounds are stable.
-
Dissolution: Dissolve the residue in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure complete dissolution; sonication may be required.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹B spectra. For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest.
Protocol 4.2: LC-MS Method for Reaction Monitoring
-
Sample Preparation: Dilute a small aliquot (e.g., 5 µL) of the reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low %B (e.g., 5-10%), ramp to 95-100% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable.
-
Scan Range: A wide range, e.g., m/z 100-1000, to capture all potential species.
-
Data Analysis: Extract ion chromatograms (EICs) for the exact masses of all expected reactants, products, and byproducts (from Table 2) to track their relative abundance over time.
-
References
- Journal of the American Chemical Society. (2021). Protodeboronation of (Hetero)
- RSC Publishing. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media.
- ChemRxiv. (2022). Protodeboronation of (Hetero)
- Organic Chemistry Portal.
- CORE. (2018). Base-catalyzed Aryl-B(OH)
- ACS Publications. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics.
- Advion, Inc. REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA).
- Purdue University Graduate School. (2021).
- ResearchGate. (2020).
- ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- Advion, Inc. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface.
- PubMed. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.
- ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- ResearchGate. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
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- ResearchGate. Homocoupling of various phenyl boronic acids.
- PMC - NIH. (2022).
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-Dibromophenylboronic Acid
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a secure laboratory environment, maintaining regulatory compliance, and upholding our responsibility to environmental stewardship. This guide provides a detailed, authoritative protocol for the proper disposal of 3,4-Dibromophenylboronic acid, grounding every step in the principles of chemical safety and regulatory adherence.
Immediate Safety and Hazard Assessment
Before any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 3,4-Dibromophenylboronic acid may not always be readily accessible, data from analogous compounds, such as other brominated phenylboronic acids, provide a reliable basis for hazard assessment. These compounds are consistently classified as hazardous substances.[1][2][3][4]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): At a minimum, always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling 3,4-Dibromophenylboronic acid in any form.[5]
-
Ventilation: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent the inhalation of dust or fumes.[6]
-
Avoid Contact: Direct contact with skin, eyes, and clothing must be strictly avoided.[1] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Incompatible Materials: Store 3,4-Dibromophenylboronic acid and its waste away from strong oxidizing agents and strong acids.[2]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications based on data from closely related bromophenylboronic acid compounds. This information underscores the necessity of treating 3,4-Dibromophenylboronic acid as hazardous waste.
| Hazard Classification | GHS Hazard Code (Typical) | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation. | [3][4] |
| Eye Irritation | H319 | Causes serious eye irritation. | [3][4] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. | [3] |
The Core Principle: Hazardous Waste Management
The fundamental principle for the disposal of 3,4-Dibromophenylboronic acid is that it must be treated as hazardous chemical waste .[5] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular solid waste receptacles.[5][7] Improper disposal can lead to environmental damage and significant legal and financial penalties for the institution.[7]
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories are classified as generators of hazardous waste and must comply with specific regulations for waste identification, labeling, storage, and disposal.[8][9]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from a safety and compliance perspective.
Part 1: Disposal of Solid 3,4-Dibromophenylboronic Acid Waste
-
Waste Characterization: The waste must be classified as a solid organic hazardous waste. It is crucial not to mix it with other waste streams, such as solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5][7]
-
Waste Packaging:
-
Carefully transfer the solid 3,4-Dibromophenylboronic acid waste into a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.[5]
-
Ensure the container is in good condition, free from leaks, cracks, or external contamination.[5]
-
-
Waste Labeling:
-
Waste Storage:
-
Final Disposal:
Part 2: Decontamination and Disposal of Contaminated Labware
Any item that has come into contact with 3,4-Dibromophenylboronic acid is considered contaminated and must be managed as hazardous waste. This includes weighing boats, spatulas, pipette tips, gloves, and absorbent paper.
-
Solid Contaminated Debris:
-
Segregation: Collect all contaminated solid debris separately from the pure chemical waste.[5]
-
Packaging: Place these items into a designated, lined hazardous waste container or a heavy-duty, sealable plastic bag.[5]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with 3,4-Dibromophenylboronic acid").[5]
-
Disposal: Dispose of this container through your institution's hazardous waste program.
-
-
Empty Reagent Containers:
-
An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[12]
-
Initial Rinse (Hazardous Waste): Rinse the empty container three times with a small amount of a suitable organic solvent in which 3,4-Dibromophenylboronic acid is soluble (e.g., methanol or acetone).[6] Crucially, this first rinseate (and subsequent rinses) must be collected as liquid hazardous waste. [5][6]
-
Rinsate Collection: Pour the rinsate into a designated liquid hazardous waste container for non-halogenated or halogenated organic solvents, depending on your laboratory's waste segregation streams.
-
Final Disposal of the Container: After the triple rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Deface or remove the original label. The decontaminated container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream.[6]
-
Workflow and Decision-Making Diagram
The following diagram illustrates the logical workflow for the proper disposal of 3,4-Dibromophenylboronic acid and associated materials.
Caption: Disposal workflow for 3,4-Dibromophenylboronic acid waste.
Regulatory and Safety Causality
-
Why treat as hazardous waste? The inherent irritant properties of brominated phenylboronic acids pose a risk to human health.[1][3] Furthermore, boronic acids can have ecotoxicological effects, and their improper release can harm aquatic life and disrupt ecosystems.[7]
-
Why segregate waste? Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of hazardous waste disposal.[7] The EPA's RCRA regulations mandate proper segregation to ensure safe management.[8]
-
Why use a licensed disposal facility? Licensed facilities are equipped to handle, treat, and dispose of hazardous chemicals in an environmentally sound manner, as required by federal and state law.[8][11] This protects both the environment and the generating institution from liability.
-
Why triple rinse empty containers? A single rinse is insufficient to remove residual hazardous material. The EPA requires a triple rinse (or equivalent method) to render a container "RCRA empty," at which point it is no longer considered hazardous waste.[12] Collecting the rinsate is critical as it contains the hazardous residue.[6]
By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a culture of safety, protect our shared environment, and ensure the continued integrity of your research endeavors. When in doubt, always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
References
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- Proper Disposal of 2-Naphthylboronic Acid-D7: A Comprehensive Guide. (n.d.). Benchchem.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
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A Senior Application Scientist's Guide to Handling 3,4-Dibromophenylboronic Acid: Personal Protective Equipment and Safety Protocols
For researchers at the forefront of drug development, the precise and safe handling of specialized reagents is paramount. 3,4-Dibromophenylboronic acid, a key building block in synthetic chemistry, requires meticulous attention to safety protocols to mitigate risks and ensure experimental integrity. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the scientific reasoning behind each safety measure. Our goal is to empower you with the knowledge to handle this and similar reagents with the highest degree of safety and confidence.
Hazard Assessment: Understanding the Risks of Arylboronic Acids
While a specific Safety Data Sheet (SDS) for 3,4-Dibromophenylboronic acid is not always readily available, a conservative safety strategy can be effectively implemented by examining data from structurally analogous compounds such as phenylboronic acid and other brominated phenylboronic acids.[1][2][3] These compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[2][3] Ingestion may also be harmful.[4][5][6]
The primary hazards associated with 3,4-Dibromophenylboronic acid as a solid powder are:
-
Dermal and Eye Exposure: Direct contact with the solid or its dust can cause significant irritation.[2][3][7]
-
Inhalation: Airborne dust presents a risk of respiratory irritation.[2][8]
These risks dictate a multi-faceted approach to personal protection, where each piece of equipment serves a specific, critical function.
Core Directive: The Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not merely a procedural step but a direct response to the identified chemical hazards. The following details the mandatory PPE and the rationale for its use when handling 3,4-Dibromophenylboronic acid.
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary line of defense must be established. All handling of 3,4-Dibromophenylboronic acid powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[9][10] This engineering control is non-negotiable as it contains airborne particulates and prevents systemic inhalation exposure.[9]
Essential PPE for Handling 3,4-Dibromophenylboronic Acid
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Chemical safety goggles or a full-face shield.[10] | Protects against splashes of solutions and airborne dust, preventing serious eye irritation.[2][11] A face shield offers broader protection during procedures with a higher splash risk.[12] |
| Hand Protection | Nitrile or Neoprene gloves.[10][13] | Provides a chemical-resistant barrier to prevent skin irritation upon contact.[7] Double-gloving is recommended for extended handling.[10] |
| Body Protection | A fully-fastened, long-sleeved laboratory coat.[10][13] | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | NIOSH-approved N95 respirator (or equivalent). | Required only if handling significant quantities of powder outside of a fume hood is unavoidable, a scenario that should be actively avoided. It minimizes the inhalation of irritating dust particles.[12] |
| Footwear | Closed-toe shoes.[9][10] | Protects feet from spills and dropped equipment. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible results.
Step 1: Pre-Handling Preparation
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble all Materials: Before bringing the chemical into the hood, gather all necessary glassware, spatulas, weighing paper, and solvents.
-
Don PPE: Put on your lab coat, safety goggles, and gloves before entering the designated handling area.[14]
Step 2: Weighing and Dispensing the Reagent
-
Work Within the Fume Hood: Conduct all manipulations of the solid compound deep within the fume hood to ensure containment.
-
Minimize Dust Generation: Handle the container and transfer the powder carefully and deliberately to avoid creating airborne dust.[3][15] Do not use a brush to clean up small spills of powder; instead, gently wipe with a damp paper towel.
-
Secure Container: Immediately after dispensing the required amount, securely close the primary container.[15]
Step 3: Post-Handling and Cleanup
-
Decontaminate: Wipe down the spatula and the work surface within the fume hood with an appropriate solvent.
-
Dispose of Contaminated Materials: Place used weighing paper, gloves, and contaminated wipes into a designated, sealed hazardous waste container.[10]
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Wash Hands: Always wash hands thoroughly with soap and water after handling any chemical, even if gloves were worn.[9][15]
Emergency Response: Spill Management Workflow
In the event of a spill, a prepared and logical response is critical.
Small Spill (Inside a Fume Hood)
-
Containment: Wearing appropriate PPE, contain the spill using a chemical absorbent pad or an inert material like sand.[10]
-
Collection: Carefully collect the absorbed material into a sealable bag or container.[10]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[10]
-
Labeling: Label the container clearly as "Hazardous Waste" containing 3,4-Dibromophenylboronic acid.[10]
Large Spill (or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health & Safety (EHS) department and follow established emergency procedures.[15]
The following diagram illustrates the decision-making process for spill response.
Caption: Workflow for managing a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety. All waste materials containing 3,4-Dibromophenylboronic acid must be treated as hazardous waste.
-
Solid Waste: All contaminated solid materials, including gloves, weighing paper, and absorbent pads used for cleanup, must be placed in a designated, sealed, and clearly labeled container for solid hazardous waste.[10]
-
Liquid Waste: Any solutions containing this compound must be collected in a designated container for hazardous liquid waste. Ensure the container is made of a compatible material and is kept securely closed.[10]
-
Empty Containers: "Empty" containers that held the reagent are not truly empty and must be managed carefully. Triple rinse the container with a suitable solvent, collecting all rinsate as hazardous liquid waste. After the container is fully dry, deface the original label and dispose of it according to your institution's guidelines.[10]
-
Storage and Pickup: Store all sealed and labeled hazardous waste containers in a designated satellite accumulation area, adhering to institutional procedures for waste pickup.[10]
By adhering to these detailed protocols, researchers can confidently and safely utilize 3,4-Dibromophenylboronic acid, upholding the highest standards of laboratory safety and scientific integrity.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
